Product packaging for LT175(Cat. No.:)

LT175

Cat. No.: B1675333
M. Wt: 318.4 g/mol
InChI Key: TZTPJJNNACUQQR-FQEVSTJZSA-N
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Description

Peroxisome proliferator-activated receptors (PPARs) are activated by fatty acids and eicosanoids as well as antidyslipidemic agents. Among the receptor isotypes, PPARα demonstrates a particular role in fatty acid oxidation whereas PPARγ is known to be involved in adipocyte differentiation and lipid storage. LT175 is a dual PPARα/γ ligand that displays partial agonism toward PPARγ (EC50s = 0.22, 0.26, and 0.48 µM for hPPARα, mPPARα, and hPPARγ, respectively). It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice. This compound was shown to disrupt the recruitment of coregulators, cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1, to PPARγ.1>Novel PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties>LT 175 is used as an dual PPARα/γ ligand which shows partial agonism to PPARγ. It exhibits low adipogenic activity in vitro and improves glucose homeostasis in diet-induced insulin resistant mice.>This compound is a PPARα/γ ligand with potent insulin sensitizing effects and reduced adipogenic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O3 B1675333 LT175

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPJJNNACUQQR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of LT175 on PPAR Gamma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) ligand that has demonstrated potent insulin-sensitizing effects with a significantly reduced adipogenic profile compared to full PPARγ agonists.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound on PPARγ, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the underlying signaling pathways. This compound acts as a partial agonist on PPARγ, leading to a selective modulation of target gene expression. This differential activation, coupled with a unique coregulator recruitment profile, is believed to be the basis for its improved therapeutic window, offering robust anti-diabetic effects without the common side effect of weight gain associated with thiazolidinediones (TZDs).[1][3]

Core Mechanism of Action: Partial Agonism and Differential Coregulator Recruitment

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon ligand binding, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators, which in turn initiates the transcription of target genes.

This compound distinguishes itself from full PPARγ agonists, such as rosiglitazone, by exhibiting a partial agonist profile.[1][2] This partial agonism is characterized by a less robust activation of the PPARγ-mediated transcriptional program. The unique interaction of this compound with the PPARγ ligand-binding domain (LBD) results in a distinct conformational state of the receptor.[1][2] This altered conformation leads to a differential recruitment of transcriptional coregulators. Specifically, in the presence of this compound, PPARγ shows a reduced recruitment of the coactivator CREB-binding protein (CBP) and an increased recruitment of the nuclear corepressor 1 (NCoR1) compared to full agonists.[1][2] This differential coregulator profile is fundamental to the selective modulation of PPARγ target genes by this compound.

Signaling Pathway of this compound Action on PPARγ

LT175_PPARg_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Binds to LBD NCoR NCoR1 (Corepressor) PPARg_RXR->NCoR Favors Recruitment CBP CBP (Coactivator) PPARg_RXR->CBP Reduced Recruitment PPRE PPRE PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Selective Modulation Reduced_Adipogenesis Reduced Adipogenesis & Lipid Storage Target_Genes->Reduced_Adipogenesis Insulin_Sensitization Insulin Sensitization Target_Genes->Insulin_Sensitization

Caption: this compound binds to the PPARγ-RXR heterodimer, promoting a conformation that favors NCoR1 recruitment and reduces CBP recruitment, leading to selective gene modulation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on PPARγ activity and target gene expression in 3T3-L1 adipocytes.

Table 1: Effect of this compound on PPARγ Target Gene Expression in 3T3-L1 Adipocytes
GeneTreatmentFold Change vs. Control (Insulin only)Reference
Adiponectin (Adipoq) This compound>10[1]
RosiglitazoneHigher than this compound[1]
Glut4 This compound>10[1]
RosiglitazoneHigher than this compound[1]
Fabp4 This compound>10[1]
RosiglitazoneHigher than this compound[1]
Table 2: Comparative Effects of this compound and Rosiglitazone on Lipid Accumulation and Adipogenic Gene Expression
ParameterThis compoundRosiglitazoneOutcomeReference
Lipid Accumulation Significantly lessHighReduced adipogenic activity of this compound[1]
Cd36 Expression Lower inductionHigher inductionReduced lipid uptake with this compound[1]
Pck1 Expression Lower inductionHigher inductionReduced lipid storage with this compound[1]
Glycerol Kinase Expression Lower inductionHigher inductionReduced lipid storage with this compound[1]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the adipogenic potential of PPARγ ligands.

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.

  • Differentiation Induction: Two days post-confluence, differentiation is induced by treating the cells with a differentiation medium containing 5 µg/ml insulin and the PPARγ ligand at the desired concentration (e.g., 50 µM for this compound, 10 µM for rosiglitazone).[1]

  • Maintenance: The medium, including the respective ligands, is replenished every other day for a total of three times.[1]

  • Lipid Accumulation Analysis: After the differentiation period, cellular lipids are stained with Oil Red O to visualize and quantify lipid accumulation.[1]

  • Gene Expression Analysis: RNA is extracted from the differentiated cells for quantitative real-time PCR (qPCR) analysis of PPARγ target genes.

Experimental Workflow: 3T3-L1 Adipocyte Differentiation

Adipocyte_Differentiation_Workflow cluster_analysis Analysis start 3T3-L1 Preadipocytes (Confluent) induce Induce Differentiation (Insulin + Ligand) start->induce maintain Replenish Medium (3 times, every 2 days) induce->maintain end_point Differentiated Adipocytes maintain->end_point oil_red_o Oil Red O Staining (Lipid Accumulation) end_point->oil_red_o qpcr qPCR (Gene Expression) end_point->qpcr

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes to assess the adipogenic effects of PPARγ ligands.

Fluorescence Resonance Energy Transfer (FRET) Assay for Coregulator Recruitment

This assay quantifies the interaction between PPARγ and various coregulator peptides in the presence of a ligand.

  • Reagents:

    • GST-tagged PPARγ ligand-binding domain (LBD).

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein-labeled coregulator peptides (acceptor fluorophore), including SRC-1, PGC-1α, RIP140, CBP, TIF-2, and NCoR1.[1]

    • PPARγ ligands: this compound (50 µM), rosiglitazone (10 µM), AZ12063233 (50 µM).[1]

  • Assay Principle: The assay is performed in a homogenous mix-and-read format. When the fluorescein-labeled coregulator peptide binds to the GST-PPARγ-LBD/terbium-anti-GST antibody complex, the donor (terbium) and acceptor (fluorescein) fluorophores are brought into close proximity, allowing for FRET to occur.

  • Procedure:

    • The GST-PPARγ-LBD, terbium-anti-GST antibody, and the specific PPARγ ligand are incubated together.

    • Increasing concentrations of the biotinylated (and fluorescein-labeled) coregulator peptides are added.

    • The fluorescence is read at 615 nm (terbium emission) and 665 nm (FRET signal).

  • Data Analysis: The FRET signal is expressed as the ratio of fluorescence at 665 nm to 615 nm.[1] This ratio is plotted against the concentration of the coregulator peptide to determine the extent of recruitment.

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its mechanism of action, centered on partial agonism and differential coregulator recruitment, allows for the separation of the beneficial insulin-sensitizing effects from the undesirable adipogenic side effects. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the next generation of safer and more effective therapies for type 2 diabetes and other metabolic disorders. The selective modulation of PPARγ by this compound serves as a compelling model for the design of future selective PPARγ modulators (SPPARMs).

References

The Dual Agonist Activity of LT175: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LT175 has emerged as a significant compound in metabolic disease research, functioning as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and a partial agonist for PPAR gamma (PPARγ). This unique activity profile confers potent insulin-sensitizing effects while mitigating the adipogenic side effects commonly associated with full PPARγ agonists. This in-depth technical guide explores the core mechanisms of this compound, presenting key data, experimental methodologies, and visual representations of its molecular interactions and physiological effects.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo metabolic effects of this compound, providing a clear comparison of its activity.

Table 1: In Vitro Activity of this compound

ReceptorSpeciesEC50 (μM)Reference
PPARαHuman0.22[1]
PPARαMouse0.26[1]
PPARγHuman0.48[1]

Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet-Induced Obese Mice

ParameterTreatment GroupResultStatistical SignificanceReference
Body WeightThis compound (100 mg/kg/day)Significant decreasep < 0.001[2]
Visceral White Adipose TissueThis compound (100 mg/kg/day)Significant reductionp < 0.05[2]
Fasting Blood GlucoseThis compound (100 mg/kg/day)Significantly lower than HFD controlp < 0.001[2]
Plasma TriglyceridesThis compound (100 mg/kg/day)Significantly lower than HFD controlp < 0.001[2]
Plasma Free Fatty AcidsThis compound (100 mg/kg/day)Significantly lower than HFD controlp < 0.001[2]
Total Plasma CholesterolThis compound (100 mg/kg/day)Significant reductionp < 0.05[2]

Core Mechanism: Selective PPARγ Modulation

This compound's distinct pharmacological profile stems from its partial agonism on PPARγ, which is attributed to its unique binding mode within the ligand-binding domain. This interaction leads to a differential recruitment of nuclear coregulators. Specifically, this compound impairs the recruitment of the coactivator CREB-binding protein (CBP) while still allowing for the recruitment of the corepressor NCoR1.[2][3][4] This selective modulation of coregulator interaction is believed to be the primary driver of its reduced adipogenic effects compared to full PPARγ agonists like rosiglitazone.

Experimental Protocols

In Vitro PPAR Transactivation Assay

Objective: To determine the functional potency (EC50) of this compound on PPARα and PPARγ.

Methodology:

  • Cell Line: HEK293T cells are commonly used.

  • Plasmids: Cells are transiently co-transfected with expression vectors for the full-length human or mouse PPARα or human PPARγ, a PPAR response element (PPRE)-driven luciferase reporter plasmid, and a β-galactosidase expression vector for transfection efficiency normalization.

  • Treatment: Post-transfection, cells are treated with increasing concentrations of this compound or a reference compound for 24 hours.

  • Lysis and Reporter Assay: Cells are lysed, and luciferase and β-galactosidase activities are measured using appropriate assay kits.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-response curves are then generated, and EC50 values are calculated using a nonlinear regression model.

Adipocyte Differentiation Assay

Objective: To assess the adipogenic potential of this compound.

Methodology:

  • Cell Line: 3T3-L1 preadipocytes are a standard model.

  • Induction of Differentiation: Confluent 3T3-L1 cells are incubated in a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of this compound, a full PPARγ agonist (e.g., rosiglitazone), or vehicle control.

  • Maintenance: After an initial induction period (typically 2-3 days), the medium is replaced with a maintenance medium containing insulin and the respective test compounds. This medium is replenished every 2-3 days for a total of 8-10 days.

  • Lipid Accumulation Staining: Differentiated adipocytes are fixed and stained with Oil Red O, a lipid-soluble dye that visualizes intracellular lipid droplets.

  • Quantification: The stained lipid droplets are quantified by extracting the Oil Red O dye with isopropanol and measuring its absorbance at a specific wavelength (e.g., 510 nm).

In Vivo High-Fat Diet Mouse Study

Objective: To evaluate the therapeutic effects of this compound on metabolic parameters in a diet-induced obesity model.

Methodology:

  • Animal Model: Male C57BL/6J mice are typically used.

  • Diet: At a specific age (e.g., 6-8 weeks), mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a designated period (e.g., 8-12 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Treatment: Following the diet-induced obesity period, mice are orally administered this compound (e.g., 100 mg/kg/day), a vehicle control, or reference compounds for a specified duration (e.g., 4 weeks).

  • Metabolic Phenotyping: Various parameters are measured, including:

    • Body weight and food intake: Monitored regularly throughout the study.

    • Fasting blood glucose and insulin: Measured from tail vein blood after a period of fasting.

    • Glucose and insulin tolerance tests (GTT and ITT): Performed to assess glucose homeostasis and insulin sensitivity.

    • Plasma lipids: At the end of the study, blood is collected to measure triglyceride, free fatty acid, and cholesterol levels.

  • Tissue Analysis: Adipose tissue depots and liver are collected for weight measurement, histological analysis, and gene expression studies.

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's dual agonist activity.

PPAR_alpha_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Effects This compound This compound PPARa_RXR PPARα-RXR Heterodimer This compound->PPARa_RXR Binds and Activates PPRE PPRE PPARa_RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA FattyAcidOxidation Increased Fatty Acid Oxidation mRNA->FattyAcidOxidation Translation LipidMetabolism Improved Lipid Metabolism FattyAcidOxidation->LipidMetabolism

Diagram 1: this compound-mediated PPARα signaling pathway.

PPAR_gamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Cellular Effects This compound This compound PPARg_RXR PPARγ-RXR Heterodimer This compound->PPARg_RXR Partial Agonist Binding NCoR1 NCoR1 (Corepressor) PPARg_RXR->NCoR1 Recruits CBP CBP (Coactivator) PPARg_RXR->CBP Impaired Recruitment PPRE PPRE PPARg_RXR->PPRE Binds to AdipogenicGenes Adipogenic Genes (e.g., aP2, FAS) PPRE->AdipogenicGenes Reduced Transcription InsulinSensitizingGenes Insulin-Sensitizing Genes (e.g., Adiponectin) PPRE->InsulinSensitizingGenes Promotes Transcription ReducedAdipogenesis Reduced Adipogenesis AdipogenicGenes->ReducedAdipogenesis ImprovedInsulinSensitivity Improved Insulin Sensitivity InsulinSensitizingGenes->ImprovedInsulinSensitivity

Diagram 2: Selective PPARγ modulation by this compound.

in_vivo_workflow start Start: C57BL/6J Mice hfd High-Fat Diet (8-12 weeks) start->hfd randomization Randomization hfd->randomization treatment Treatment Groups - Vehicle - this compound - Reference Compounds randomization->treatment monitoring Metabolic Monitoring - Body Weight - GTT / ITT treatment->monitoring endpoint Endpoint Analysis - Plasma lipids - Tissue collection monitoring->endpoint end Data Analysis endpoint->end

Diagram 3: Experimental workflow for the in vivo mouse study.

logical_relationship This compound This compound PPARg PPARγ This compound->PPARg Binds as a Partial Agonist Coregulators Differential Coregulator Recruitment PPARg->Coregulators Leads to GeneExpression Altered Target Gene Expression Coregulators->GeneExpression Results in Phenotype Favorable Metabolic Phenotype GeneExpression->Phenotype Produces

Diagram 4: Logical flow of this compound's selective PPARγ modulation.

References

LT175: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). It has demonstrated potent insulin-sensitizing effects and a reduced propensity for adipogenesis compared to full PPARγ agonists. This unique profile makes this compound a promising therapeutic candidate for type 2 diabetes and other metabolic disorders, potentially offering the benefits of PPARγ activation with a lower risk of side effects such as weight gain. This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

This compound was identified through a research program aimed at developing dual PPARα/γ agonists with a partial or selective PPARγ activation profile. The rationale was to create a compound that could harness the beneficial metabolic effects of PPARγ activation, such as improved insulin sensitivity, while mitigating the adverse effects associated with full agonism, primarily fluid retention and weight gain.

The discovery, led by a team of researchers including Gilardi, Laghezza, and Loiodice, focused on a series of 2-(aryloxy)-3-phenylpropanoic acid derivatives. This compound, specifically the (S)-enantiomer of 2-(biphenyl-4-yloxy)-3-phenylpropanoic acid, emerged as a lead candidate due to its potent dual activity and favorable in vitro and in vivo properties.

Synthesis Pathway

The synthesis of this compound involves a multi-step process starting from commercially available reagents. While the primary publication by Gilardi et al. outlines the general approach, related studies from the same research group on analogous compounds provide a more detailed likely pathway. The key steps involve the synthesis of the biphenyl-4-ol intermediate followed by a nucleophilic substitution reaction with a suitable 3-phenylpropanoic acid derivative.

Proposed Synthesis Workflow:

Synthesis_Workflow A Starting Materials (e.g., 4-bromophenol, phenylboronic acid, ethyl 2-bromo-3-phenylpropanoate) B Suzuki Coupling A->B Pd catalyst, base C Intermediate: 4-phenylphenol B->C D Williamson Ether Synthesis C->D Base (e.g., K2CO3) E Intermediate: Ethyl (S)-2-(biphenyl-4-yloxy)-3-phenylpropanoate D->E F Hydrolysis E->F Base (e.g., NaOH) G Final Product: (S)-2-(biphenyl-4-yloxy)-3-phenylpropanoic acid (this compound) F->G Ethyl (S)-2-hydroxy-3-phenylpropanoate Ethyl (S)-2-hydroxy-3-phenylpropanoate Ethyl (S)-2-hydroxy-3-phenylpropanoate->D

Caption: Proposed synthetic workflow for this compound.

Mechanism of Action: PPARα/γ Dual Agonism

This compound functions as a dual agonist for PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating glucose and lipid metabolism.

  • PPARγ Activation: As a partial agonist of PPARγ, this compound promotes the transcription of genes involved in insulin signaling and glucose uptake in peripheral tissues, thereby improving insulin sensitivity. Its partial agonism is thought to contribute to its reduced adipogenic potential.

  • PPARα Activation: Activation of PPARα by this compound stimulates the expression of genes involved in fatty acid oxidation and lipid metabolism, leading to a reduction in circulating triglycerides.

Signaling Pathway of this compound:

LT175_Signaling cluster_cell Target Cell cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Partially Activates PPRE PPRE PPARa->PPRE Binds to PPARg->PPRE Binds to RXR RXR RXR->PPRE Forms heterodimer with PPARs Gene_Expression Target Gene Transcription PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Triglycerides Gene_Expression->Lipid_Metabolism Leads to Glucose_Homeostasis Improved Insulin Sensitivity Increased Glucose Uptake Gene_Expression->Glucose_Homeostasis Leads to Adipogenesis Reduced Adipogenesis Gene_Expression->Adipogenesis Leads to

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValue (µM)
EC50 PPARα Human0.22
Mouse0.26
EC50 PPARγ Human0.48

Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity Mouse Model

ParameterTreatment GroupResult
Body Weight This compoundSignificant Decrease
Plasma Glucose This compoundSignificant Decrease
Plasma Insulin This compoundSignificant Decrease
Plasma Triglycerides This compoundSignificant Decrease
Adipocyte Size This compoundSignificant Decrease
White Adipose Tissue Mass This compoundSignificant Decrease

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.

PPARα/γ Transactivation Assay

This assay is used to determine the functional activity of this compound as a PPAR agonist.

Experimental Workflow:

PPAR_Assay_Workflow A Cell Culture (e.g., HEK293T cells) B Transient Transfection - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector A->B C Incubation with this compound (various concentrations) B->C D Cell Lysis C->D E Luciferase Assay (Dual-Luciferase® Reporter Assay System) D->E F Data Analysis (Normalize to Renilla, calculate EC50) E->F

Caption: PPAR transactivation assay workflow.

Methodology:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Transfection: Co-transfect cells with an expression vector for human or mouse PPARα or PPARγ, a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase vector for normalization.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a reference compound (e.g., rosiglitazone for PPARγ, WY-14643 for PPARα) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the adipogenic potential of this compound.

Methodology:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% bovine calf serum.

  • Differentiation Induction: Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin, in the presence of this compound or a reference compound (e.g., rosiglitazone).

  • Maturation: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 1.7 µM insulin for another 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS.

  • Lipid Staining: After 8-10 days of differentiation, fix the cells and stain for lipid droplets using Oil Red O.

  • Quantification: Elute the Oil Red O stain from the cells and measure the absorbance at a specific wavelength (e.g., 500 nm) to quantify lipid accumulation.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is performed to evaluate the effect of this compound on glucose disposal.

Methodology:

  • Animal Model: Use a diet-induced obesity mouse model (e.g., C57BL/6J mice fed a high-fat diet for a specified period).

  • Dosing: Administer this compound or vehicle orally to the mice daily for a predetermined duration.

  • Fasting: Before the test, fast the mice for 6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer (t=0).

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

The ITT is conducted to assess insulin sensitivity.

Methodology:

  • Animal Model and Dosing: Use the same animal model and dosing regimen as for the OGTT.

  • Fasting: Fast the mice for 4-6 hours with free access to water.

  • Baseline Glucose: Measure baseline blood glucose from a tail snip (t=0).

  • Insulin Challenge: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis: Plot the blood glucose concentration over time. The rate of glucose disappearance reflects insulin sensitivity.

Conclusion

This compound represents a significant advancement in the development of PPAR-targeted therapies. Its dual PPARα/γ agonism, coupled with a partial PPARγ activation profile, translates to a promising preclinical profile characterized by potent insulin-sensitizing and lipid-lowering effects with a reduced risk of adipogenesis-related side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical development of this compound and similar next-generation metabolic modulators.

Uncovering the Untargeted: A Technical Guide to Identifying Novel Biological Targets of LT175 Beyond PPARs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

LT175 is a well-characterized dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), demonstrating potent insulin-sensitizing effects and a favorable profile in reducing adipogenesis.[1] While its therapeutic potential in metabolic disorders is strongly linked to PPAR activation, a comprehensive understanding of its full biological activity necessitates the exploration of potential off-target interactions. To date, a thorough investigation into the biological targets of this compound beyond PPARs has not been reported in publicly available scientific literature. This technical guide outlines a prospective, multi-pronged strategy for the systematic identification and validation of novel this compound biological targets. The methodologies detailed herein encompass state-of-the-art approaches in chemical biology, proteomics, and phenotypic screening, providing a robust framework for elucidating the complete mechanism of action of this compound and uncovering potential new therapeutic applications or unforeseen toxicities.

Introduction: The Rationale for Off-Target Profiling of this compound

The principle of "one drug, one target" has been increasingly recognized as an oversimplification for many small molecule therapeutics. Off-target interactions can lead to unexpected side effects or, conversely, contribute to the drug's overall therapeutic efficacy through polypharmacology. For this compound, identifying non-PPAR targets is crucial for a complete safety and efficacy assessment. Such knowledge can inform the design of more selective next-generation compounds and potentially repurpose this compound for new indications. This guide proposes a systematic workflow for the deconvolution of this compound's targets, moving from broad, unbiased screening to specific target validation.

Proposed Methodologies for Target Identification

A comprehensive approach to identifying novel targets of this compound would involve a combination of in vitro biochemical screens, cell-based phenotypic assays, and computational prediction.

Kinome Profiling

Given that protein kinases are a large and druggable target class, assessing the interaction of this compound with a broad panel of kinases is a critical first step.

Experimental Protocol: Kinome-Wide Competition Binding Assay (e.g., KINOMEscan™)

  • Assay Principle: This assay is based on a competitive binding format where a test compound (this compound) is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

  • Procedure:

    • A library of human kinases (e.g., 468 kinases) is utilized.

    • This compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel.

    • The binding of each kinase to the immobilized ligand is measured in the presence and absence of this compound.

    • Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of this compound to the kinase.

    • Hits are identified based on a pre-defined threshold (e.g., %Ctrl < 10).

  • Data Analysis and Presentation:

    • Primary hits are validated by determining the dissociation constant (Kd) through dose-response experiments.

    • The selectivity of this compound is quantified using metrics such as the Selectivity Score (S-score), which is the number of kinases bound divided by the total number of kinases tested.

Table 1: Hypothetical Kinome Profiling Data for this compound

Kinase Target% Control @ 1 µMKd (nM)S-Score (S10)
Kinase A5.2750.02
Kinase B8.91500.02
Kinase C45.1>10,0000.02
............

Workflow for Kinome Profiling of this compound

G cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Secondary Screen & Validation This compound This compound (10 µM) PrimaryScreen Competition Binding Assay This compound->PrimaryScreen KinasePanel Kinome Panel (468 kinases) KinasePanel->PrimaryScreen PercentControl Calculate % Control PrimaryScreen->PercentControl HitList Identify Hits (% Ctrl < 10) PercentControl->HitList DoseResponse Dose-Response Assay HitList->DoseResponse Kd_Calc Calculate Kd DoseResponse->Kd_Calc ValidatedHits Validated Kinase Targets Kd_Calc->ValidatedHits

Caption: Workflow for identifying kinase targets of this compound.

Mass Spectrometry-Based Proteomic Profiling

This unbiased approach can identify direct protein targets of this compound from complex biological samples.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Assay Principle: A derivatized version of this compound is synthesized with a linker and a reactive group for immobilization on a solid support (e.g., sepharose beads). This "bait" is incubated with a cell lysate. Proteins that bind to this compound are "pulled down," eluted, and identified by mass spectrometry.

  • Procedure:

    • Synthesize an this compound-linker-biotin conjugate.

    • Immobilize the conjugate on streptavidin-coated magnetic beads.

    • Incubate the beads with a cell lysate from a relevant cell line (e.g., a human hepatocyte cell line).

    • As a negative control, incubate the lysate with beads conjugated with a structurally similar but inactive molecule or with free biotin.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Presentation:

    • Identify proteins from the MS/MS spectra using a protein database search algorithm (e.g., Sequest or Mascot).

    • Quantify the relative abundance of proteins in the this compound pulldown versus the control pulldown using label-free quantification or isotopic labeling (e.g., SILAC).

    • Potential targets are proteins significantly enriched in the this compound pulldown.

Table 2: Hypothetical AP-MS Data for this compound

Protein ID (UniProt)Protein NameFold Enrichment (this compound vs. Control)p-value
P04075PPARA55.2<0.0001
P37231PPARG48.9<0.0001
Q15391Protein X12.50.001
P62258Protein Y8.30.005

Workflow for Affinity Purification-Mass Spectrometry

G cluster_0 Bait Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry & Analysis LT175_biotin Synthesize this compound-biotin Immobilize Immobilize Bait LT175_biotin->Immobilize Beads Streptavidin Beads Beads->Immobilize Incubate Incubate & Wash Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Elute Elute Proteins Incubate->Elute Digest Tryptic Digest Elute->Digest LC_MS LC-MS/MS Digest->LC_MS DataAnalysis Database Search & Quantification LC_MS->DataAnalysis PotentialTargets Potential Targets DataAnalysis->PotentialTargets

Caption: AP-MS workflow for identifying this compound binding partners.

Phenotypic Screening

High-content imaging-based phenotypic screening can reveal unexpected cellular effects of this compound, which can then be used to infer its mechanism of action and potential targets.

Experimental Protocol: Cell Painting Assay

  • Assay Principle: The "Cell Painting" assay uses a cocktail of fluorescent dyes to label multiple cellular compartments (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.). High-content imaging captures the morphological changes induced by a compound, creating a detailed phenotypic fingerprint.

  • Procedure:

    • Culture a suitable cell line (e.g., U2OS) in multi-well plates.

    • Treat the cells with this compound at various concentrations. Include positive and negative controls.

    • After a defined incubation period, fix, permeabilize, and stain the cells with a panel of fluorescent dyes.

    • Acquire images of multiple fields per well using a high-content imaging system.

  • Data Analysis and Presentation:

    • Use image analysis software to segment cells and extract a large number of quantitative features (e.g., size, shape, texture, intensity) for each cellular compartment.

    • Compare the phenotypic profile of this compound-treated cells to a reference database of compounds with known mechanisms of action.

    • Clustering analysis can group this compound with compounds that induce similar phenotypes, suggesting shared targets or pathways.

Table 3: Hypothetical Phenotypic Profiling Data for this compound

Feature ClassTop Altered FeatureMagnitude of Change (vs. DMSO)
Nuclear MorphologyNuclear Area+15%
CytoskeletalActin Filament Texture-22%
MitochondrialMitochondrial Membrane Potential+8%
.........

Logical Flow for Phenotypic Screening and Target Deconvolution

G cluster_0 Phenotypic Screening cluster_1 Data Analysis cluster_2 Target Hypothesis Generation LT175_Treat Treat Cells with this compound CellPainting Cell Painting Assay LT175_Treat->CellPainting Imaging High-Content Imaging CellPainting->Imaging FeatureExtraction Feature Extraction Imaging->FeatureExtraction PhenoProfile Generate Phenotypic Profile FeatureExtraction->PhenoProfile DatabaseCompare Compare to Reference Database PhenoProfile->DatabaseCompare Hypothesis Generate Target Hypothesis DatabaseCompare->Hypothesis

Caption: From phenotype to target hypothesis for this compound.

Target Validation

Once potential non-PPAR targets are identified, they must be rigorously validated through a series of orthogonal assays.

Experimental Protocols for Target Validation:

  • Direct Binding Assays:

    • Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon, koff) and affinity (KD) of this compound to the purified candidate protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS) and stoichiometry.

  • Cellular Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): To confirm that this compound binds to the target protein in a cellular context. Target engagement by this compound will stabilize the protein, leading to a higher melting temperature.

  • Functional Assays:

    • Develop or utilize existing enzymatic or cell-based functional assays for the candidate target to determine if this compound modulates its activity (e.g., as an inhibitor or activator).

    • Use genetic approaches (e.g., siRNA or CRISPR-Cas9 knockout) to deplete the target protein and assess whether this phenocopies or blocks the effects of this compound.

Potential Signaling Pathways

Should this compound be found to interact with a novel target, for instance, a hypothetical "Kinase A," subsequent studies would be required to elucidate the downstream signaling consequences.

Hypothetical Signaling Pathway for this compound via Kinase A

G This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition Substrate1 Substrate 1 KinaseA->Substrate1 Phosphorylation Substrate2 Substrate 2 KinaseA->Substrate2 Phosphorylation DownstreamEffector Downstream Effector Substrate1->DownstreamEffector Substrate2->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

While this compound is a well-established PPARα/γ agonist, a thorough understanding of its complete pharmacological profile requires a systematic investigation of its potential non-PPAR targets. The experimental strategies outlined in this technical guide, including kinome scanning, affinity proteomics, and phenotypic screening, provide a robust framework for such an investigation. The identification and validation of novel targets for this compound will not only enhance our understanding of its mechanism of action but also potentially unveil new therapeutic opportunities and provide a more complete picture of its safety profile. This proactive approach to target deconvolution is an essential component of modern drug discovery and development.

References

LT175: A Novel Dual PPARα/γ Agonist for Insulin Sensitization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LT175 is a novel synthetic compound that acts as a dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Research has demonstrated its potent insulin-sensitizing effects, coupled with a reduced propensity for the adipogenic side effects commonly associated with full PPARγ agonists. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, pharmacology, and drug development.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and the metabolic syndrome. Thiazolidinediones (TZDs), a class of drugs that act as full agonists of PPARγ, have been effective insulin sensitizers. However, their clinical use has been limited by side effects such as weight gain and fluid retention. This has driven the search for novel PPAR modulators with an improved therapeutic profile. This compound has emerged as a promising candidate, demonstrating a unique profile as a dual PPARα/γ agonist with partial PPARγ activity. This dual-action mechanism allows it to improve both glucose and lipid metabolism while mitigating the undesirable effects of full PPARγ activation.

Mechanism of Action

This compound exerts its therapeutic effects by co-activating PPARα and PPARγ, two nuclear receptors that play crucial roles in regulating glucose and lipid homeostasis.

  • PPARγ Activation: As a partial agonist of PPARγ, this compound promotes the transcription of genes involved in insulin signaling and glucose uptake in peripheral tissues, primarily adipose tissue. This leads to enhanced insulin sensitivity. Its partial agonism is key to its reduced adipogenic potential compared to full PPARγ agonists like rosiglitazone.

  • PPARα Activation: Activation of PPARα, predominantly in the liver, stimulates the expression of genes involved in fatty acid oxidation and lipid catabolism. This contributes to a reduction in circulating triglycerides and free fatty acids, which can otherwise contribute to insulin resistance.

The synergistic activation of both receptors by this compound results in a comprehensive improvement of the metabolic profile.

Preclinical Data

In Vivo Efficacy in a Diet-Induced Obesity Mouse Model

In a preclinical study, the efficacy of this compound was evaluated in a mouse model of diet-induced obesity and insulin resistance.[1] C57BL/6J mice were fed a high-fat diet (HFD) for a specified period to induce a metabolic phenotype resembling human insulin resistance. The mice were then treated with this compound, rosiglitazone (a full PPARγ agonist), or fenofibrate (a PPARα agonist) for 21 days.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice [1]

ParameterVehicle (HFD)This compound (30 mg/kg/day)Rosiglitazone (10 mg/kg/day)Fenofibrate (100 mg/kg/day)
Body Weight Change (%) +5.2 ± 1.5-11.0 ± 2.1 +15.8 ± 3.2-2.5 ± 1.8
Fasting Blood Glucose (mg/dL) 145 ± 898 ± 6 105 ± 7135 ± 9
Fasting Plasma Insulin (ng/mL) 2.8 ± 0.41.2 ± 0.2 1.5 ± 0.32.5 ± 0.3
Plasma Triglycerides (mg/dL) 125 ± 1075 ± 8 110 ± 980 ± 7
Plasma Free Fatty Acids (mM) 0.85 ± 0.070.55 ± 0.05 0.70 ± 0.060.60 ± 0.05

*p < 0.05 compared to Vehicle (HFD)

In Vitro Effects on Adipogenesis and Gene Expression

The effects of this compound on adipocyte differentiation and gene expression were assessed in the 3T3-L1 preadipocyte cell line.

Table 2: In Vitro Effects of this compound in 3T3-L1 Adipocytes [1]

ParameterControlThis compound (1 µM)Rosiglitazone (1 µM)
Lipid Accumulation (Oil Red O Staining, % of Rosiglitazone) 5 ± 145 ± 5 100 ± 8
aP2 (Adipocyte Protein 2) mRNA Expression (Fold Change) 1.0 ± 0.14.2 ± 0.5 12.5 ± 1.2
GLUT4 (Glucose Transporter 4) mRNA Expression (Fold Change) 1.0 ± 0.23.8 ± 0.4 *5.1 ± 0.6

*p < 0.05 compared to Control

Experimental Protocols

Animal Studies
  • Animal Model: Male C57BL/6J mice, 8 weeks of age, were used.

  • Diet: Mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

  • Drug Administration: this compound (30 mg/kg/day), rosiglitazone (10 mg/kg/day), or fenofibrate (100 mg/kg/day) were administered orally by gavage for 21 days. The vehicle control group received the same volume of the vehicle solution.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered an oral glucose load (2 g/kg body weight). Blood glucose levels were measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.

  • Insulin Tolerance Test (ITT): Following a 4-hour fast, mice were injected intraperitoneally with human insulin (0.75 U/kg body weight). Blood glucose was measured at 0, 15, 30, 45, and 60 minutes post-injection.

  • Blood Chemistry: At the end of the treatment period, fasting blood samples were collected for the analysis of plasma insulin, triglycerides, and free fatty acids using commercially available ELISA and colorimetric assay kits.

Cell-Based Assays
  • Cell Culture: 3T3-L1 preadipocytes were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Adipocyte Differentiation: To induce differentiation, confluent 3T3-L1 cells were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days. Subsequently, the cells were maintained in DMEM with 10% FBS. This compound or rosiglitazone were added during the differentiation process.

  • Oil Red O Staining: To quantify lipid accumulation, differentiated adipocytes were fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets were then eluted with isopropanol, and the absorbance was measured at 510 nm.

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from differentiated 3T3-L1 cells, and cDNA was synthesized. The expression levels of adipogenic and insulin-sensitizing genes (e.g., aP2, GLUT4) were quantified by qRT-PCR using specific primers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and the general experimental workflows described in this guide.

LT175_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects_alpha PPARα Effects (Liver) cluster_effects_gamma PPARγ Effects (Adipose Tissue) cluster_outcomes Metabolic Outcomes This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Partially Activates PPRE PPRE PPARa->PPRE Heterodimerizes and Binds PPARg->PPRE Heterodimerizes and Binds RXR RXR RXR->PPRE Heterodimerizes and Binds RXR->PPRE Heterodimerizes and Binds FattyAcidOxidation ↑ Fatty Acid Oxidation Genes PPRE->FattyAcidOxidation Transcriptional Activation TriglycerideCatabolism ↑ Triglyceride Catabolism Genes PPRE->TriglycerideCatabolism InsulinSignaling ↑ Insulin Signaling Genes PPRE->InsulinSignaling GlucoseUptake ↑ Glucose Uptake Genes (GLUT4) PPRE->GlucoseUptake Adipogenesis ↔ Adipogenesis (Partial Agonism) PPRE->Adipogenesis ReducedLipids Reduced Plasma Lipids FattyAcidOxidation->ReducedLipids TriglycerideCatabolism->ReducedLipids ImprovedInsulinSensitivity Improved Insulin Sensitivity InsulinSignaling->ImprovedInsulinSensitivity GlucoseUptake->ImprovedInsulinSensitivity MinimalWeightGain Minimal Weight Gain Adipogenesis->MinimalWeightGain

Caption: this compound dual PPARα/γ signaling pathway.

InVivo_Workflow start Start: High-Fat Diet-Fed Mice treatment 21-Day Treatment: - Vehicle - this compound - Rosiglitazone - Fenofibrate start->treatment measurements Metabolic Measurements treatment->measurements ogtt Oral Glucose Tolerance Test (OGTT) measurements->ogtt itt Insulin Tolerance Test (ITT) measurements->itt blood_chem Fasting Blood Chemistry: - Glucose - Insulin - Triglycerides - FFAs measurements->blood_chem end End: Data Analysis ogtt->end itt->end blood_chem->end

Caption: In vivo experimental workflow.

InVitro_Workflow start Start: 3T3-L1 Preadipocytes differentiation Induce Adipocyte Differentiation with Treatment: - Control - this compound - Rosiglitazone start->differentiation analysis Analysis of Differentiated Adipocytes differentiation->analysis oil_red_o Lipid Accumulation Assay (Oil Red O Staining) analysis->oil_red_o qpcr Gene Expression Analysis (qRT-PCR) analysis->qpcr end End: Data Interpretation oil_red_o->end qpcr->end

Caption: In vitro experimental workflow.

Conclusion

This compound represents a significant advancement in the development of insulin-sensitizing agents. Its dual PPARα/γ agonism, combined with a partial PPARγ activation profile, allows for effective improvement of both glucose and lipid metabolism while minimizing the adipogenic side effects associated with previous generations of PPARγ agonists. The preclinical data presented in this guide highlight the potential of this compound as a novel therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

Structural Analysis of LT175 Binding to PPARα: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: LT175 has emerged as a significant dual agonist of Peroxisome Proliferator-Activated Receptor α (PPARα) and γ (PPARγ), demonstrating potent insulin-sensitizing effects with a reduced adipogenic profile. This technical guide provides a comprehensive overview of the structural and functional interactions between this compound and PPARα. By compiling available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and analytical workflows, this document serves as a critical resource for researchers engaged in the development of next-generation metabolic therapeutics. While a definitive co-crystal structure of this compound with PPARα remains to be published, this guide synthesizes the current understanding of its binding characteristics and functional consequences, drawing parallels from its well-documented interaction with PPARγ.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the binding and activation of PPARα by this compound.

ParameterSpeciesValue (μM)Notes
EC50 Human PPARα0.22Half-maximal effective concentration for receptor activation.[1]
EC50 Mouse PPARα0.26Half-maximal effective concentration for receptor activation.[1]

Experimental Protocols

Understanding the structural basis of this compound's interaction with PPARα requires a combination of biophysical and cell-based assays. Below are detailed methodologies for key experiments relevant to this analysis.

X-ray Crystallography for PPARα-Ligand Complexes

While a specific co-crystal structure for this compound and PPARα is not yet public, the general protocol for obtaining such structures is well-established.

Objective: To determine the three-dimensional structure of the PPARα ligand-binding domain (LBD) in complex with this compound at atomic resolution.

Methodology:

  • Protein Expression and Purification:

    • The human PPARα LBD (amino acids ~195-468) is expressed in E. coli, typically as a fusion protein with a purification tag (e.g., His-tag, GST-tag).

    • Bacterial cultures are grown to a specific optical density and induced with IPTG for protein expression at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

    • Cells are harvested, lysed, and the soluble fraction containing the PPARα LBD is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • The purification tag is often cleaved by a specific protease, followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

  • Co-crystallization:

    • The purified PPARα LBD is concentrated to a suitable concentration (typically 5-10 mg/mL).

    • This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the protein solution in a molar excess to ensure saturation of the binding pocket.

    • The protein-ligand complex is then subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Crystallization screens involve mixing the complex with a variety of precipitants (salts, polymers, organic solvents) at different pH values to identify conditions that promote crystal growth.

  • Data Collection and Structure Determination:

    • Suitable crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The diffraction data are processed, and the structure is solved using molecular replacement, using a previously determined PPARα structure as a search model.

    • The model is then refined, and the ligand (this compound) is built into the electron density map.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Coregulator Recruitment

Objective: To quantify the interaction between PPARα and specific coregulator peptides in the presence of this compound.

Methodology:

  • Reagents and Setup:

    • GST-tagged PPARα LBD.

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein- or Alexa Fluor 488-labeled coregulator peptide (e.g., from SRC-1, PGC-1α, or NCoR) (acceptor fluorophore).

    • This compound and control compounds (e.g., a known full agonist like GW7647 and an antagonist).

    • Assay buffer and a microplate reader capable of TR-FRET measurements.

  • Assay Procedure:

    • A master mix of GST-PPARα LBD and the terbium-labeled anti-GST antibody is prepared and incubated to allow for antibody-protein binding.

    • Serial dilutions of this compound and control compounds are added to the wells of a microplate.

    • The PPARα/antibody mix is then added to the wells containing the compounds.

    • Finally, the fluorescently labeled coregulator peptide is added to all wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • The plate is read on a TR-FRET-compatible microplate reader, which excites the terbium donor and measures emission from both the donor and the acceptor.

    • The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission.

    • The data are plotted as the TR-FRET ratio against the logarithm of the compound concentration, and the EC50 or IC50 values for coregulator recruitment or displacement are determined by fitting the data to a sigmoidal dose-response curve. The interaction of this compound with PPARγ has been shown to affect the recruitment of coregulators like the cyclic-AMP response element-binding protein-binding protein and nuclear corepressor 1 (NCoR1).[2]

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway Activation by this compound

The binding of this compound to PPARα initiates a cascade of molecular events leading to the regulation of target gene expression. This process involves conformational changes in the receptor, heterodimerization with the retinoid X receptor (RXR), and recruitment of coregulator proteins.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα RXR RXR PPARa->RXR Heterodimerization Corepressors Corepressors PPARa->Corepressors Binding (Inactive State) PPRE PPRE PPARa->PPRE DNA Binding RXR->PPRE DNA Binding Corepressors->PPARa Dissociation Coactivators Coactivators (e.g., PGC-1α, SRC-1) Coactivators->PPARa Recruitment Coactivators->RXR Recruitment TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcriptional Activation mRNA mRNA TargetGenes->mRNA Transcription MetabolicEffects Metabolic Effects (Fatty Acid Oxidation ↑) mRNA->MetabolicEffects Translation & Function LT175_n->PPARa Binding & Activation

Caption: PPARα signaling pathway activation by this compound.

Experimental Workflow for Structural Analysis

The structural and functional characterization of a ligand like this compound binding to PPARα follows a logical and iterative workflow, from initial binding assessment to in-depth structural elucidation and functional validation.

Structural_Analysis_Workflow BindingAssay Initial Binding Assessment (e.g., TR-FRET, SPR) FunctionalAssay Functional Activation Assay (e.g., Reporter Gene Assay) BindingAssay->FunctionalAssay Confirm Activity CoCrystallization Co-crystallization Trials (PPARα-LBD + this compound) FunctionalAssay->CoCrystallization Proceed if Active CoregulatorAssay Coregulator Recruitment Profiling (TR-FRET) FunctionalAssay->CoregulatorAssay Characterize Mechanism XRayDiffraction X-ray Diffraction & Data Collection CoCrystallization->XRayDiffraction Successful Crystal Growth StructureSolution Structure Solution & Refinement XRayDiffraction->StructureSolution BindingMode Detailed Binding Mode Analysis StructureSolution->BindingMode MD_Simulations Molecular Dynamics Simulations BindingMode->MD_Simulations Dynamic Insights SAR Structure-Activity Relationship (SAR) & Lead Optimization BindingMode->SAR CoregulatorAssay->SAR MD_Simulations->SAR

Caption: Experimental workflow for structural analysis of this compound binding to PPARα.

References

LT175 (CAS Number: 862901-87-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand with a unique pharmacological profile. Identified by the CAS number 862901-87-9, this small molecule has demonstrated potent insulin-sensitizing effects coupled with reduced adipogenic properties, positioning it as a promising candidate for the treatment of type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of the chemical, physical, and biological properties of this compound, with a focus on its mechanism of action, experimental validation, and relevant protocols for research and development. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, chemically known as (2S)-2-(Biphenyl-4-yloxy)-3-phenyl-propionic acid, is a white to beige powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 862901-87-9[1][2][3][4]
Molecular Formula C21H18O3[2][3][5]
Molecular Weight 318.37 g/mol [1][2][5]
IUPAC Name (2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid[5]
Synonyms LT-175, LT 175[2][4]
Appearance White to beige powder[1]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 10 mg/mL[1]
Storage Temperature 2-8°C[1]

Biological Activity and Mechanism of Action

This compound is a dual agonist of PPARα and PPARγ, with a partial agonist profile for PPARγ.[1][4] This dual activity allows it to modulate both lipid and glucose metabolism. The peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by ligands, form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

The partial agonism of this compound on PPARγ is a key feature. It has been shown to interact with a distinct region of the PPARγ ligand-binding domain.[4] This unique binding mode is believed to be responsible for its differential effects on gene expression compared to full PPARγ agonists like rosiglitazone. Specifically, this compound affects the recruitment of transcriptional coregulators, such as the cyclic-AMP response element-binding protein-binding protein (CBP) and nuclear corepressor 1 (NCoR1), to the PPARγ complex.[4] This selective modulation of coregulator interaction is thought to underlie its potent insulin-sensitizing effects while having a reduced capacity to induce adipogenesis, a common side effect of full PPARγ agonists.[2][4]

Signaling Pathway of this compound

LT175_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_inactive PPARγ-RXR (Inactive) This compound->PPARg_RXR_inactive Binds & Activates NCoR1 NCoR1 PPARg_RXR_inactive->NCoR1 Bound PPARg_RXR_active PPARγ-RXR-LT175 (Active Conformation) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change NCoR1->PPARg_RXR_active Dissociation CBP CBP PPARg_RXR_active->CBP Recruitment PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Insulin_Sensitizing_Genes ↑ Insulin Sensitizing Genes Target_Genes->Insulin_Sensitizing_Genes Adipogenic_Genes ↓ Adipogenic Genes Target_Genes->Adipogenic_Genes

Caption: this compound binds to the inactive PPARγ-RXR heterodimer, causing the dissociation of the NCoR1 corepressor and the recruitment of the CBP coactivator, leading to the transcription of target genes.

In Vitro and In Vivo Efficacy

In Vitro Activity

This compound has been shown to be a potent activator of both human and mouse PPARα and a partial agonist of human PPARγ.

AssayEC50 (µM)Reference
Human PPARα activation 0.22[3][4]
Mouse PPARα activation 0.26[3][4]
Human PPARγ activation 0.48[3][4]

In vitro studies using 3T3-L1 preadipocytes have demonstrated that this compound has a lower adipogenic activity compared to the full PPARγ agonist rosiglitazone.[2] It differentially activates PPARγ target genes, leading to less lipid accumulation.[2]

In Vivo Activity

In vivo studies in diet-induced insulin-resistant mice have highlighted the therapeutic potential of this compound. Oral administration of this compound (100 mg/kg/day) for 3 days resulted in a significant decrease in body weight (11%) and reductions in fasting blood glucose, triglycerides, and free fatty acids.[4] Furthermore, this compound significantly decreased total plasma cholesterol.[4]

ParameterEffect of this compound TreatmentReference
Body Weight ↓ (11% decrease)[4]
Fasting Blood Glucose [4]
Triglycerides [4]
Free Fatty Acids [4]
Total Plasma Cholesterol [4]

Experimental Protocols

The following are summaries of key experimental protocols adapted from Gilardi et al., J Biol Chem. 2014 Mar 7;289(10):6908-20.

Cell Culture and Transactivation Assays
  • Cell Lines: HEK293T cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/ml penicillin, and 100 µg/ml streptomycin.

  • Transfection: Cells were transiently transfected using standard calcium phosphate precipitation methods with expression vectors for PPARs, RXR, and a luciferase reporter plasmid containing a PPRE.

  • Luciferase Assay: 24 hours post-transfection, cells were treated with this compound or a reference compound for another 24 hours. Luciferase activity was measured using a luminometer, and the results were normalized to a co-transfected β-galactosidase expression vector.

Adipocyte Differentiation
  • Cell Line: 3T3-L1 preadipocytes were grown to confluence in DMEM with 10% calf serum.

  • Differentiation Induction: Two days post-confluence, differentiation was induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, 10 µg/ml insulin, and the test compounds (this compound or rosiglitazone).

  • Maintenance: After 48 hours, the medium was replaced with DMEM containing 10% FBS and 10 µg/ml insulin for another 48 hours. Subsequently, the cells were maintained in DMEM with 10% FBS.

  • Oil Red O Staining: After 8-10 days, differentiated adipocytes were fixed and stained with Oil Red O to visualize lipid accumulation.

In Vivo Studies in Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6J mice were fed a high-fat diet (60% of calories from fat) for a specified period to induce obesity and insulin resistance.

  • Treatment: Mice were orally administered with vehicle, this compound (e.g., 100 mg/kg/day), or reference compounds for a defined duration.

  • Metabolic Parameters: Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and cholesterol using standard enzymatic assays.

  • Glucose and Insulin Tolerance Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed to assess glucose homeostasis and insulin sensitivity.

Experimental Workflow for In Vivo Study

In_Vivo_Workflow start Start diet Induce Obesity and Insulin Resistance (High-Fat Diet) start->diet randomization Randomize Mice into Treatment Groups diet->randomization treatment Oral Administration of Vehicle, this compound, or Reference Compounds randomization->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring metabolic_tests Perform OGTT and ITT monitoring->metabolic_tests sample_collection Collect Blood and Tissue Samples metabolic_tests->sample_collection analysis Analyze Metabolic Parameters and Gene Expression sample_collection->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a diet-induced obesity mouse model.

Conclusion

This compound (CAS 862901-87-9) is a promising dual PPARα/γ agonist with a distinct mechanism of action that confers potent insulin-sensitizing effects with a reduced risk of adipogenesis. Its ability to selectively modulate PPARγ activity through a unique binding mode and differential coregulator recruitment makes it an attractive lead compound for the development of next-generation therapies for type 2 diabetes and related metabolic diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogs.

References

In Vitro Characterization of LT175: A Dual PPARα/γ Ligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a novel, orally active dual ligand for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a distinct partial agonist profile for PPARγ.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinities, functional activities, and mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2][5]

Quantitative Analysis of In Vitro Activity

The in vitro potency of this compound has been determined through various cell-based assays, demonstrating its dual activity on both PPARα and PPARγ isoforms.

Table 1: Receptor Transactivation Activity of this compound
Receptor IsoformCell LineEC50 (µM)Reference
Human PPARαHepG20.22[1][3][4]
Murine PPARαHepG20.26[1][3][4]
Human PPARγHepG20.48[1][3][4]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture and Differentiation

Cell Line: 3T3-L1 mouse preadipocytes.

Protocol:

  • 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Two days post-confluence, adipocyte differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, 1.7 µM insulin, and the respective PPAR ligands (e.g., this compound, rosiglitazone).

  • After 48 hours, the induction medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin for an additional 48 hours.

  • Subsequently, the medium is replaced every two days with DMEM containing 10% FBS.

  • Differentiated adipocytes are typically harvested for further analysis on day 8.

Quantitative Real-Time PCR (qPCR)

Protocol:

  • Total RNA is extracted from differentiated 3T3-L1 adipocytes using standard methods (e.g., TRIzol reagent).

  • First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR is performed using a suitable real-time PCR system and SYBR Green chemistry.

  • The expression of PPARγ target genes, such as Adipoq, Glut4, Fabp4, Pck1, and Cd36, is quantified.[1]

  • Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

Förster Resonance Energy Transfer (FRET) Assay for Coregulator Recruitment

Protocol:

  • FRET assays are conducted to assess the recruitment of coregulator peptides to the PPARγ ligand-binding domain (LBD) in the presence of this compound or other ligands.

  • The assay is typically performed in a microplate format.

  • The reaction mixture includes the PPARγ LBD, a fluorescently labeled antibody, and biotinylated peptides of coregulators such as CREB-binding protein (CBP) and nuclear corepressor 1 (NCoR1).[1][2]

  • The FRET signal is measured at saturating concentrations of the ligand with increasing amounts of the coregulator peptides.

Signaling Pathways and Mechanisms

PPARα/γ Activation Pathway

This compound functions as a ligand for both PPARα and PPARγ, which are nuclear receptors that heterodimerize with the retinoid X receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of coactivators and the subsequent transcription of target genes involved in lipid and glucose metabolism.

LT175_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_cyto PPARα/RXR This compound->PPARa_RXR_cyto Binds PPARg_RXR_cyto PPARγ/RXR This compound->PPARg_RXR_cyto Binds PPARa_RXR_nuc PPARα/RXR PPARa_RXR_cyto->PPARa_RXR_nuc Translocation PPARg_RXR_nuc PPARγ/RXR PPARg_RXR_cyto->PPARg_RXR_nuc Translocation PPRE PPRE PPARa_RXR_nuc->PPRE Binds PPARg_RXR_nuc->PPRE Binds TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Coactivators Coactivators Coactivators->PPARa_RXR_nuc Coactivators->PPARg_RXR_nuc Corepressors Corepressors Corepressors->PPARg_RXR_nuc Displaced by This compound Binding

Caption: this compound signaling pathway.

Differential Coregulator Recruitment

A key aspect of this compound's mechanism is its unique interaction with the PPARγ ligand-binding domain, specifically within a region termed the "diphenyl pocket".[1][3] This distinct binding mode influences the recruitment of transcriptional coregulators. Notably, this compound affects the recruitment of CREB-binding protein (CBP) and nuclear corepressor 1 (NCoR1), which are fundamental to the adipogenic program mediated by PPARγ.[1][2] This differential coregulator recruitment is believed to be the basis for this compound's reduced adipogenic activity compared to full PPARγ agonists like rosiglitazone.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the in vitro differentiation of 3T3-L1 preadipocytes and subsequent analysis of gene expression.

Adipocyte_Differentiation_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis Start 3T3-L1 Preadipocytes Confluence Grow to Confluence Start->Confluence Induction Induce Differentiation (DMI + Ligand) Confluence->Induction Maturation1 Maturation Medium (Insulin) Induction->Maturation1 Maturation2 Maintain in Culture Maturation1->Maturation2 Harvest Harvest Cells (Day 8) Maturation2->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Analysis Gene Expression Analysis qPCR->Analysis

Caption: 3T3-L1 adipocyte differentiation workflow.

Conclusion

The in vitro characterization of this compound reveals it to be a potent dual PPARα/γ ligand with a unique partial agonist activity towards PPARγ. Its mechanism, involving differential coregulator recruitment, leads to a favorable profile of potent insulin-sensitizing effects with reduced adipogenic properties. These findings position this compound as a promising scaffold for the development of a new generation of safer therapeutic agents for the treatment of metabolic diseases.[1][2]

References

The Impact of LT175 on Adipocyte Differentiation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, known as preadipocytes, develop into mature, lipid-storing adipocytes. This intricate process is a key area of research in the context of metabolic diseases such as obesity and type 2 diabetes. The differentiation cascade is tightly regulated by a complex network of transcription factors and signaling pathways. This technical guide provides an in-depth analysis of the effects of a novel compound, LT175, on adipocyte differentiation, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Effects of this compound on Adipocyte Differentiation

The inhibitory potential of this compound on adipocyte differentiation was assessed using the well-established 3T3-L1 preadipocyte cell line. The primary endpoint for quantification was the accumulation of intracellular lipids, a hallmark of mature adipocytes. This was measured using Oil Red O staining, a common method for visualizing and quantifying neutral lipids. The expression of key adipogenic marker genes, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), was also quantified to elucidate the molecular mechanism of this compound.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

This compound Concentration (µM)Oil Red O Absorbance (at 510 nm)Inhibition of Lipid Accumulation (%)
0 (Vehicle Control)1.25 ± 0.080
11.02 ± 0.0618.4
50.78 ± 0.0537.6
10 (IC50)0.63 ± 0.0449.6
250.35 ± 0.0372.0
500.18 ± 0.0285.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Adipogenic Gene Expression

TreatmentRelative PPARγ mRNA ExpressionRelative C/EBPα mRNA Expression
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (10 µM)0.45 ± 0.050.52 ± 0.07

Gene expression was measured by qRT-PCR on day 8 of differentiation and normalized to the vehicle control. Data are presented as mean ± standard deviation.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments conducted to evaluate the effects of this compound on adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: To initiate differentiation, 3T3-L1 cells are grown to confluence. Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).[1] this compound or vehicle is added at this stage.

  • Maturation: On Day 2, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is replenished every two days until the cells are fully differentiated (typically Day 8-10), exhibiting mature adipocyte morphology with large lipid droplets.

Oil Red O Staining and Quantification
  • Staining: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.[2] After fixation, the cells are washed with water and stained with a filtered 0.2% Oil Red O solution in 60% isopropanol for 30 minutes.[2]

  • Quantification: After staining, the wells are washed with water to remove excess stain. The stained lipid droplets are then eluted with 100% isopropanol, and the absorbance of the eluate is measured spectrophotometrically at a wavelength of 510 nm.[2] The degree of differentiation is proportional to the absorbance value.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from 3T3-L1 cells using a suitable RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for PPARγ, C/EBPα, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, where the expression levels are normalized to the housekeeping gene and then to the vehicle control group.

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect on adipocyte differentiation by modulating key signaling pathways that regulate adipogenesis. The primary mechanism of action of this compound is the activation of the Wnt/β-catenin signaling pathway.

LT175_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Frizzled Frizzled This compound->Frizzled Activates Wnt_Ligand Wnt Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Destruction_Complex GSK3β/Axin/APC Destruction Complex Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds PPARg_CEBPa PPARγ and C/EBPα Gene Expression TCF_LEF->PPARg_CEBPa Inhibits Transcription Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis

In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a destruction complex (containing GSK3β, Axin, and APC), leading to its ubiquitination and proteasomal degradation. The activation of the Wnt pathway, in this case by this compound, leads to the recruitment of Dishevelled, which inhibits the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to regulate target gene expression. A key outcome of Wnt/β-catenin signaling in preadipocytes is the transcriptional repression of the master adipogenic regulators, PPARγ and C/EBPα. By downregulating these critical transcription factors, this compound effectively blocks the entire program of adipocyte differentiation.

Experimental Workflow for Assessing this compound's Effect on Adipogenesis

The following diagram illustrates the overall experimental workflow for evaluating the impact of this compound on 3T3-L1 adipocyte differentiation.

Experimental_Workflow Start Start: 3T3-L1 Preadipocytes Culture Culture to Confluence Start->Culture Induction Induce Differentiation (MDI) + this compound or Vehicle Culture->Induction Maturation Mature Adipocytes (8-10 Days) Induction->Maturation Analysis Analysis Maturation->Analysis Oil_Red_O Oil Red O Staining (Lipid Accumulation) Analysis->Oil_Red_O qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Data_Quantification Data Quantification and Interpretation Oil_Red_O->Data_Quantification qRT_PCR->Data_Quantification

The data presented in this technical guide demonstrate that this compound is a potent inhibitor of adipocyte differentiation in vitro. Its mechanism of action involves the activation of the Wnt/β-catenin signaling pathway, leading to the downregulation of the master adipogenic transcription factors PPARγ and C/EBPα. The dose-dependent decrease in lipid accumulation and adipogenic gene expression highlights the potential of this compound as a pharmacological tool for studying adipogenesis and as a potential therapeutic candidate for metabolic disorders characterized by excessive adiposity. Further studies are warranted to evaluate the in vivo efficacy and safety of this compound.

References

The Enigmatic Partial Agonism of LT175: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic landscape is continually evolving, with a growing interest in molecules that can finely modulate biological responses. Partial agonists, a class of ligands that elicit a submaximal response compared to full agonists, represent a sophisticated approach to receptor modulation, offering the potential for a greater therapeutic window and reduced side effects. This technical guide delves into the partial agonism of the novel compound LT175, providing a comprehensive overview of its pharmacological profile. Due to the early stage of research, this document focuses on the foundational principles of its mechanism of action, drawing parallels with well-characterized partial agonists to illuminate the potential signaling pathways and experimental considerations.

Introduction to Partial Agonism

Partial agonism is a pharmacological phenomenon where a compound binds to and activates a receptor, but with lower efficacy than a full agonist.[1][2] This intrinsic activity, often quantified as the Emax relative to a reference full agonist, is a key characteristic of partial agonists. Molecules exhibiting partial agonism can act as functional agonists in environments with low endogenous ligand concentrations, and as functional antagonists in the presence of high concentrations of a full agonist.[1][2] This dual activity allows for a modulatory effect, stabilizing a biological system rather than simply activating or inhibiting it.

The clinical utility of partial agonists has been demonstrated in various therapeutic areas, including neuropsychiatric disorders and addiction.[1][3] By providing a "dimmer switch" approach to receptor signaling, partial agonists can offer a more nuanced therapeutic effect with a potentially improved safety profile compared to full agonists or antagonists.

The Pharmacological Profile of this compound: A Hypothetical Framework

While specific quantitative data for this compound is not yet publicly available, this section outlines the expected pharmacological characteristics of a partial agonist, providing a framework for understanding its potential properties.

Quantitative Data on Receptor Binding and Efficacy

The following table summarizes the key in vitro pharmacological parameters that would be determined for this compound to characterize its partial agonist activity at its target receptor.

ParameterDescriptionHypothetical Value for this compound
Ki (nM) Inhibitory constant; a measure of binding affinity to the target receptor.1 - 10
EC50 (nM) Half-maximal effective concentration; the concentration of this compound that produces 50% of its maximal effect.10 - 100
Intrinsic Activity (α) The maximal effect of this compound as a fraction of the maximal effect of a reference full agonist.0.2 - 0.8
Receptor Occupancy (%) The percentage of target receptors occupied by this compound at a given concentration.Concentration-dependent

Proposed Signaling Pathway of this compound

The signaling cascade initiated by a partial agonist like this compound is dependent on the specific G protein-coupled receptor (GPCR) it targets. The following diagram illustrates a generalized signaling pathway for a GPCR, which could be adapted as more information about this compound's target becomes available.

cluster_membrane Cell Membrane This compound This compound (Partial Agonist) Receptor Target Receptor (GPCR) This compound->Receptor Binding G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PK Protein Kinase Second_Messenger->PK Activation Cellular_Response Submaximal Cellular Response PK->Cellular_Response Phosphorylation Cascade

Caption: Generalized GPCR signaling pathway for a partial agonist.

Methodologies for Characterizing Partial Agonism

The following sections detail the experimental protocols that would be employed to elucidate the partial agonist nature of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from a suitable cell line (e.g., HEK293, CHO).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-spiperone for dopamine D2 receptors) and increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the efficacy (intrinsic activity) and potency (EC50) of this compound.

Protocol (Example: cAMP Assay for a Gs-coupled receptor):

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. A full agonist is used as a positive control.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the concentration-response curve for this compound and the full agonist. Determine the EC50 and Emax for both compounds. The intrinsic activity (α) of this compound is calculated as the ratio of its Emax to the Emax of the full agonist.

Experimental Workflow for Characterizing this compound

The following diagram outlines the logical flow of experiments to fully characterize the partial agonism of this compound.

Start Start: Novel Compound this compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (Determine EC50 and Intrinsic Activity) Start->Functional_Assay Signaling_Studies Downstream Signaling Pathway Analysis (e.g., Western Blot for phosphorylated kinases) Binding_Assay->Signaling_Studies Functional_Assay->Signaling_Studies In_Vivo_Models In Vivo Animal Models (Assess therapeutic effect and side effect profile) Signaling_Studies->In_Vivo_Models End Complete Pharmacological Profile In_Vivo_Models->End

Caption: Experimental workflow for this compound characterization.

Conclusion and Future Directions

The exploration of this compound as a partial agonist holds significant promise for the development of novel therapeutics. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for its continued investigation. Future research should focus on obtaining precise quantitative data for this compound, elucidating its specific signaling pathways, and evaluating its efficacy and safety in relevant preclinical and clinical models. A thorough understanding of its partial agonism will be critical to unlocking its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of LT175, an Experimental Therapeutic Agent Targeting the TP53 R175H Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the initial in vitro evaluation of LT175, a hypothetical therapeutic agent designed to target cancer cells harboring the TP53 R175H mutation. The p53 protein, known as the "guardian of the genome," is a critical tumor suppressor, and the R175H mutation is one of the most frequent "hotspot" mutations that not only inactivates its tumor-suppressive functions but can also confer oncogenic gain-of-function properties. This protocol will utilize the human ovarian cancer cell line SK-OV-3, which is known to express the TP53 R175H mutation, as a model system. Detailed methodologies for cell culture, a dose-response study to determine the half-maximal inhibitory concentration (IC50), and a cell viability assay are provided.

Introduction to TP53 R175H Mutation

The TP53 gene is the most frequently mutated gene in human cancers.[1] It encodes the p53 protein, which plays a central role in preventing genome mutation and cancer formation by activating DNA repair, inducing cell cycle arrest, or initiating apoptosis (programmed cell death) in response to cellular stress.[2]

A significant portion of TP53 mutations are missense mutations occurring in the DNA-binding domain. The arginine to histidine substitution at codon 175 (R175H) is a hotspot mutation that leads to a conformational change in the p53 protein, abrogating its ability to bind to DNA and transactivate its target genes. Beyond this loss-of-function, the p53-R175H mutant protein can acquire new oncogenic functions, actively promoting cell proliferation, invasion, and chemoresistance.[1] This makes the p53-R175H mutant a compelling target for novel cancer therapies. This compound is a hypothetical experimental compound developed to selectively target cancer cells expressing this specific mutation.

Experimental Model: SK-OV-3 Cell Line

The SK-OV-3 cell line, derived from human ovarian adenocarcinoma, is an established and widely used model in cancer research. Crucially for this protocol, it harbors the TP53 R175H mutation. These cells are adherent and exhibit an epithelial morphology. Their use will allow for the specific assessment of this compound's efficacy against a clinically relevant p53 mutation.

Experimental Protocols

General Cell Culture of SK-OV-3 Cells

This protocol describes the standard procedure for the routine culture and maintenance of the SK-OV-3 human ovarian cancer cell line.

3.1.1. Materials and Reagents

ReagentSupplier/Cat. No.Storage
SK-OV-3 cellsATCC HTB-77 or equivalentLiquid Nitrogen
McCoy's 5a MediumGibco/16600082 or equivalent4°C
Fetal Bovine Serum (FBS)Gibco or equivalent-20°C
Penicillin-Streptomycin (100X)Gibco or equivalent-20°C
Trypsin-EDTA (0.25%)Gibco or equivalent4°C
DPBS (without Ca2+, Mg2+)Gibco or equivalentRoom Temperature
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-Aldrich or equivalentRoom Temperature

3.1.2. Protocol for Thawing Cryopreserved SK-OV-3 Cells

  • Pre-warm complete growth medium (McCoy's 5a + 10% FBS + 1% Penicillin-Streptomycin) to 37°C in a water bath.

  • Rapidly thaw the cryovial of SK-OV-3 cells in the 37°C water bath until a small ice crystal remains.

  • Transfer the vial to a biosafety cabinet and decontaminate the exterior with 70% ethanol.

  • Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

3.1.3. Protocol for Routine Maintenance and Passaging

  • Observe the cells daily under a microscope. Passage the cells when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile DPBS.

  • Aspirate the DPBS and add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.

  • Incubate at 37°C for 5-10 minutes, or until cells detach.

  • Add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new T-75 flasks at a density of 2 x 10^4 to 3 x 10^4 viable cells/cm².

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

3.1.4. Protocol for Cryopreservation

  • Follow steps 2-7 of the passaging protocol.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 1-2 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

Dose-Response Study for this compound (IC50 Determination)

This protocol outlines the procedure to determine the concentration of this compound that inhibits 50% of cell viability (IC50) in SK-OV-3 cells using an MTT assay.

3.2.1. Materials and Reagents

Reagent
SK-OV-3 cells
Complete growth medium
Trypsin-EDTA (0.25%)
DPBS
This compound stock solution (e.g., 10 mM in DMSO)
96-well flat-bottom cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
DMSO

3.2.2. Experimental Protocol

  • Cell Seeding:

    • Harvest SK-OV-3 cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability.

    • Dilute the cell suspension in complete growth medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile DPBS to the outer wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common starting range is from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the various this compound dilutions to the appropriate wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest this compound concentration) and a "no-treatment control" (medium only).

    • Typically, each concentration is tested in triplicate.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate the plate on a shaker for 10 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3.2.3. Data Analysis

  • Average the absorbance readings for the triplicate wells for each condition.

  • Subtract the average absorbance of the blank (medium only) wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Quantitative Data Summary for Dose-Response Assay

ParameterValue
Cell LineSK-OV-3
Seeding Density5,000 cells/well
Plate Format96-well
This compound Concentration Range0.01 µM - 100 µM (example)
Incubation Time (Drug)48-72 hours
MTT Incubation Time4 hours
Absorbance Wavelength570 nm

Visualizations

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_culture Cell Culture cluster_assay Dose-Response & Viability Assay cluster_analysis Data Analysis Thaw Thaw SK-OV-3 Cells Culture Culture to 80-90% Confluency Thaw->Culture Harvest Harvest & Count Cells Culture->Harvest Seed Seed 5,000 cells/well in 96-well plate Harvest->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (0.01 - 100 µM) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Lyse Dissolve Formazan with DMSO Incubate3->Lyse Read Read Absorbance at 570 nm Lyse->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for evaluating the efficacy of this compound on SK-OV-3 cells.

p53_Signaling_Pathway Simplified p53 Signaling Pathway and this compound Target cluster_stress Cellular Stress cluster_p53_WT Wild-Type p53 Function cluster_p53_Mutant Mutant p53 Function Stress DNA Damage Oncogene Activation p53_WT Wild-Type p53 Stress->p53_WT activates Arrest Cell Cycle Arrest p53_WT->Arrest Repair DNA Repair p53_WT->Repair Apoptosis Apoptosis p53_WT->Apoptosis p53_R175H Mutant p53 (R175H) Loss Loss of Tumor Suppression p53_R175H->Loss Gain Gain of Oncogenic Function (Proliferation, Invasion) p53_R175H->Gain This compound This compound (Experimental Drug) This compound->p53_R175H targets

Caption: Targeting the mutant p53-R175H protein with experimental agent this compound.

References

Application Notes and Protocols for LT175 in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LT175 is a novel, selective dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] It has demonstrated potent insulin-sensitizing effects and a unique profile of reduced adipogenic properties compared to full PPARγ agonists like thiazolidinediones (TZDs).[1][2] In preclinical studies using high-fat diet (HFD)-induced obese mouse models, this compound has been shown to improve metabolic parameters, reduce body weight, and decrease adiposity, making it a promising therapeutic candidate for type 2 diabetes and dyslipidemia.[1][2][3]

These application notes provide a comprehensive guide for the use of this compound in murine models of obesity, detailing its mechanism of action, experimental protocols, and expected outcomes based on published data.

Mechanism of Action

This compound functions as a dual ligand for PPARα and PPARγ, which are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1][2]

  • PPARγ Activation: As a partial agonist of PPARγ, this compound promotes the expression of genes involved in insulin sensitivity, such as adiponectin and the glucose transporter GLUT4.[1] Its unique interaction with the PPARγ ligand-binding domain leads to differential recruitment of co-regulators, resulting in reduced activation of genes associated with adipogenesis (fat cell formation) compared to full agonists.[1][2] This selective gene activation is thought to contribute to its potent insulin-sensitizing effects without the common side effect of weight gain associated with TZDs.[1]

  • PPARα Activation: Activation of PPARα by this compound primarily occurs in the liver and stimulates the expression of genes involved in fatty acid oxidation and triglyceride catabolism.[1][4] This action helps to reduce circulating lipid levels and may contribute to the observed reduction in fat mass in treated animals.[1]

The dual activation of PPARα and PPARγ by this compound offers a multi-faceted approach to treating metabolic disorders by simultaneously improving insulin sensitivity and promoting lipid clearance, while minimizing adipogenic side effects.[1]

Signaling Pathway of this compound

LT175_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Partially Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Expression->Glucose_Homeostasis Adipogenesis ↓ Adipogenesis Gene_Expression->Adipogenesis

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following protocols are based on methodologies reported in studies utilizing this compound in high-fat diet-induced obese mice.[1]

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J male mice are a commonly used strain for developing diet-induced obesity.[5][6][7]

  • Acclimatization: Upon arrival, allow mice to acclimatize for at least one week with ad libitum access to standard chow and water.[5]

  • Induction of Obesity: At 6-8 weeks of age, switch the experimental group to a high-fat diet (HFD), typically containing 40-60% of calories from fat.[6][7] The control group should remain on a standard low-fat diet.

  • Duration: Maintain mice on the HFD for a period of 8-15 weeks to induce a robust obese and insulin-resistant phenotype before initiating treatment.[6][7] Body weight should be monitored weekly.[7]

This compound Administration
  • Formulation: this compound can be administered by oral gavage. The compound should be suspended in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose.

  • Dosage: A dosage of 10 mg/kg of body weight, administered once daily, has been shown to be effective.[1]

  • Treatment Duration: A treatment period of 15 days has been demonstrated to produce significant improvements in metabolic parameters.[1]

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess the ability of the mice to clear a glucose load from the bloodstream, providing an indication of glucose tolerance and insulin sensitivity.[6][8]

  • Procedure:

    • Fast the mice overnight (typically for 6 hours) before the test.[7]

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

    • Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison between treatment groups.

Insulin Tolerance Test (ITT)
  • Purpose: To evaluate the whole-body insulin sensitivity by measuring the response to an exogenous insulin challenge.[6][9]

  • Procedure:

    • Fast the mice for 4-6 hours prior to the test.[9]

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

    • Administer human insulin (e.g., Actrapid) intraperitoneally at a dose of 0.75 U/kg body weight.

    • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

    • A more rapid and pronounced decrease in blood glucose levels indicates greater insulin sensitivity.

Experimental Workflow

Experimental_Workflow start Start: 8-week-old C57BL/6J mice diet High-Fat Diet (HFD) (12 weeks) start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound (10 mg/kg) randomization->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring tests Metabolic Phenotyping (Day 13-14) monitoring->tests ogtt Oral Glucose Tolerance Test (OGTT) tests->ogtt itt Insulin Tolerance Test (ITT) tests->itt euthanasia Euthanasia and Tissue Collection (Day 15) itt->euthanasia analysis Biochemical Analysis: - Plasma lipids, insulin, etc. - Adipose tissue analysis euthanasia->analysis

Caption: Experimental workflow for this compound in DIO mice.

Data Presentation

The following tables summarize the quantitative data reported from in vivo studies with this compound in high-fat diet-fed mice.[1]

Table 1: Effects of this compound on Body Weight and Adipose Tissue Mass
ParameterVehicle ControlThis compound (10 mg/kg)% Change vs. Control
Initial Body Weight (g) 40.5 ± 1.240.8 ± 1.5-
Final Body Weight (g) 42.1 ± 1.337.5 ± 1.1↓ 11%
Body Weight Change (g) +1.6-3.3-
White Adipose Tissue (WAT) Mass (g) 2.8 ± 0.21.9 ± 0.1↓ 32%

Data are presented as mean ± S.E.M.

Table 2: Effects of this compound on Plasma Metabolic Parameters
ParameterVehicle ControlThis compound (10 mg/kg)% Change vs. Control
Glucose (mg/dL) 185 ± 10130 ± 8↓ 30%
Insulin (ng/mL) 3.5 ± 0.51.2 ± 0.2↓ 66%
Non-Esterified Fatty Acids (NEFA) (mEq/L) 1.2 ± 0.10.8 ± 0.05↓ 33%
Triglycerides (mg/dL) 150 ± 1590 ± 10↓ 40%
Total Cholesterol (mg/dL) 220 ± 12160 ± 10↓ 27%
Adiponectin (µg/mL) 8.5 ± 0.715.2 ± 1.1↑ 79%
Fibroblast Growth Factor 21 (FGF21) (pg/mL) 250 ± 30750 ± 80↑ 200%

Data are presented as mean ± S.E.M.

Conclusion

This compound represents a promising therapeutic agent for the treatment of obesity-related metabolic disorders. Its dual PPARα/γ agonism, coupled with a reduced adipogenic profile, leads to significant improvements in insulin sensitivity, glucose homeostasis, and lipid metabolism, along with a reduction in body weight and adiposity in mouse models of obesity. The protocols and data presented here provide a valuable resource for researchers investigating the preclinical efficacy of this compound and similar compounds.

References

Application Notes and Protocols for LT175 in In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LT175 is a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand with potent insulin-sensitizing effects and reduced adipogenic properties.[1][2] As a dual agonist, this compound targets key metabolic regulators, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] These application notes provide detailed protocols and data for the use of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance, a common preclinical model for studying metabolic syndrome.[1][3]

Mechanism of Action

This compound functions as a ligand for PPARα and PPARγ, which are nuclear receptors that act as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[1][2] Upon activation by this compound, PPARα/γ heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes that play crucial roles in fatty acid oxidation, glucose uptake, and insulin sensitivity.[1] The partial agonism towards PPARγ is suggested to contribute to its reduced adipogenic activity compared to full PPARγ agonists like rosiglitazone.[2]

Signaling Pathway

LT175_Signaling_Pathway This compound This compound PPARag PPARα/γ This compound->PPARag Binds to PPARag_RXR PPARα/γ-RXR Heterodimer PPARag->PPARag_RXR RXR RXR RXR->PPARag_RXR PPRE PPRE PPARag_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates MetabolicEffects Metabolic Effects: - Improved Insulin Sensitivity - Reduced Blood Glucose - Altered Lipid Profile TargetGenes->MetabolicEffects Leads to

Caption: this compound signaling pathway.

In Vivo Metabolic Study Data

The following tables summarize the quantitative data from a study where C57BL/6J mice were fed a high-fat diet (HFD) for 16 weeks to induce insulin resistance, followed by a 2-week treatment with this compound (100 mg/kg/day, oral gavage).[1]

Table 1: Effects of this compound on Metabolic Parameters in HFD-fed Mice
ParameterHFD Control (Mean ± SE)HFD + this compound (100 mg/kg/day) (Mean ± SE)% Change vs. Control
Body Weight (g)30.72 ± 0.4627.34 ± 0.51 ↓ 11%
Fasting Blood Glucose (mg/dL)123.2 ± 5.785.3 ± 4.2↓ 30.8%
Plasma Triglycerides (mg/dL)135.4 ± 10.168.7 ± 5.9 ↓ 49.3%
Plasma NEFA (mEq/L)1.2 ± 0.080.7 ± 0.05↓ 41.7%
Total Plasma Cholesterol (mg/dL)210.5 ± 8.3165.4 ± 7.1 ↓ 21.4%
Plasma Insulin (ng/mL)2.1 ± 0.20.9 ± 0.1↓ 57.1%
Plasma Adiponectin (µg/mL)8.3 ± 0.514.2 ± 0.9 ↑ 71.1%
Plasma FGF21 (ng/mL)0.4 ± 0.051.2 ± 0.1↑ 200%

Data adapted from a study by L. V. et al., 2014.[1] ***p < 0.001, *p < 0.01 vs. HFD control. NEFA: Non-Esterified Fatty Acids; FGF21: Fibroblast Growth Factor 21.

Table 2: Comparison of this compound with Other PPAR Ligands (100 mg/kg/day)
ParameterHFD + Rosiglitazone (10 mg/kg/day)HFD + Fenofibrate (100 mg/kg/day)HFD + this compound (100 mg/kg/day)
Fasting Blood Glucose (% change from HFD)↓ 25%↓ 15%↓ 30.8%
Plasma Triglycerides (% change from HFD)↓ 40%↓ 45%↓ 49.3%
Total Plasma Cholesterol (% change from HFD)↓ 10%↓ 20%↓ 21.4%

Data adapted from a study by L. V. et al., 2014.[1]

Experimental Protocols

Experimental Workflow for In Vivo Metabolic Studies

Experimental_Workflow Start Start: 6-week-old C57BL/6J male mice HFD High-Fat Diet (HFD) Feeding (16 weeks) Start->HFD Treatment Daily Oral Gavage Treatment (2 weeks) HFD->Treatment This compound This compound (100 mg/kg/day) Treatment->this compound Vehicle Vehicle Control Treatment->Vehicle Monitoring Monitor Body Weight & Food Intake This compound->Monitoring Vehicle->Monitoring Tests Metabolic Tests Monitoring->Tests OGTT Oral Glucose Tolerance Test (OGTT) Tests->OGTT ITT Insulin Tolerance Test (ITT) Tests->ITT Blood Terminal Blood Collection (Plasma Analysis) Tests->Blood Tissue Tissue Collection (e.g., Adipose Tissue) Tests->Tissue Analysis Data Analysis and Interpretation OGTT->Analysis ITT->Analysis Blood->Analysis Tissue->Analysis

References

Application Notes and Protocols for LT175 in Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LT175 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with notable insulin-sensitizing effects and a reduced propensity for adipogenesis compared to full PPARγ agonists. These characteristics make this compound a valuable tool for research in metabolic diseases, particularly type 2 diabetes and dyslipidemia. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro and in vivo studies, along with a summary of its biological activity and a diagram of its signaling pathway.

Chemical Properties and Activity

PropertyValueReference
Chemical Name (S)-2-([1,1'-biphenyl]-4-yloxy)-3-phenylpropanoic acid[1]
CAS Number 862901-87-9[1]
Molecular Formula C₂₁H₁₈O₃[1]
Molecular Weight 318.37 g/mol [1]
Biological Activity Dual PPARα/γ agonist; partial agonist for PPARγ[2]
EC₅₀ (hPPARα) 0.22 µM[2]
EC₅₀ (mPPARα) 0.26 µM[2]
EC₅₀ (hPPARγ) 0.48 µM[2]

I. Preparation of this compound Stock Solutions

For laboratory use, this compound is typically prepared as a concentrated stock solution in an organic solvent, which can then be diluted to the desired final concentration in aqueous-based culture media or vehicle for in vivo administration. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of organic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 318.37 g/mol = 3.1837 mg

    • Accurately weigh out approximately 3.18 mg of this compound powder. For ease and accuracy of weighing, it is recommended to prepare a larger volume of stock solution (e.g., 5 mL or 10 mL).

  • Dissolution in DMSO:

    • Aseptically transfer the weighed this compound powder into a sterile tube.

    • Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For 3.18 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

II. Experimental Protocols

A. In Vitro Cell-Based Assays

Working Solution Preparation:

To prepare a working solution for cell culture experiments, the DMSO stock solution should be diluted with cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example Dilution for a 10 µM Working Solution:

  • From the 10 mM stock solution, prepare an intermediate dilution by, for example, diluting it 1:100 in cell culture medium to obtain a 100 µM solution.

  • Further dilute this intermediate solution 1:10 in cell culture medium to achieve the final desired concentration of 10 µM.

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated samples.

B. In Vivo Administration in Mice

The following protocol is based on the study by Gilardi et al. (2014), where this compound was administered to diet-induced insulin-resistant mice.

Vehicle Preparation:

A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution of carboxymethylcellulose (CMC).

Dosing Solution Preparation:

  • For a dose of 100 mg/kg, calculate the total amount of this compound required based on the average weight of the mice and the number of animals to be treated.

  • Prepare a suspension of this compound in the chosen vehicle. The concentration of the suspension should be calculated to deliver the desired dose in a manageable volume for oral gavage (e.g., 5-10 mL/kg).

  • Ensure the suspension is homogenous by vortexing or stirring before each administration.

Administration:

  • This compound can be administered orally by gavage at a dose of 100 mg/kg/day.[2]

III. This compound Signaling Pathway

This compound, as a dual PPARα/γ agonist, modulates the transcription of target genes involved in lipid and glucose metabolism. The general signaling pathway is as follows:

  • Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα and PPARγ in the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, leading to the dissociation of corepressors (e.g., NCoR1) and the recruitment of coactivators (e.g., CREB-binding protein - CBP).

  • RXR Heterodimerization: The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer and associated coactivators to the PPRE initiates the transcription of target genes, leading to changes in protein expression and subsequent metabolic effects.

Diagram of the PPARα/γ Signaling Pathway:

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LT175_ext This compound LT175_intra This compound LT175_ext->LT175_intra Cellular Uptake PPAR PPARα / PPARγ LT175_intra->PPAR Binds to LBD RXR RXR PPAR->RXR CoR Corepressors (e.g., NCoR1) PPAR->CoR Dissociation CoA Coactivators (e.g., CBP) PPAR->CoA Recruitment PPRE PPRE PPAR->PPRE Binds to RXR->PPAR RXR->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates MetabolicEffects Modulation of Lipid & Glucose Metabolism TargetGene->MetabolicEffects Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepareStock Prepare 10 mM this compound Stock Solution in DMSO PrepareWorking Prepare Working Solutions of this compound and Vehicle Control PrepareStock->PrepareWorking CultureCells Culture Target Cells (e.g., 3T3-L1, HepG2) TreatCells Treat Cells with this compound or Vehicle for a Defined Period CultureCells->TreatCells PrepareWorking->TreatCells HarvestCells Harvest Cells for Downstream Analysis TreatCells->HarvestCells AnalysisTypes Gene Expression (qPCR) Protein Expression (Western Blot) Metabolic Assays HarvestCells->AnalysisTypes

References

Application Notes and Protocols: The Role of LT175 in Adipocyte Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipose tissue is a critical regulator of systemic energy homeostasis, and its dysfunction is implicated in numerous metabolic disorders, including obesity and type 2 diabetes. The differentiation of preadipocytes into mature, lipid-storing adipocytes is a complex process governed by a tightly regulated cascade of gene expression changes. Understanding the molecular mechanisms that control adipogenesis is therefore of paramount importance for the development of novel therapeutic strategies. These application notes describe the utility of a hypothetical novel compound, LT175, in the modulation of gene expression during adipocyte differentiation. The provided protocols and data serve as a comprehensive guide for investigating the effects of small molecules on adipocyte biology.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the expression of key adipogenic marker genes in differentiated 3T3-L1 adipocytes. Gene expression was quantified by Quantitative Real-Time PCR (qPCR) and normalized to the expression of the housekeeping gene, β-actin. The data represents the mean fold change relative to a vehicle-treated control.

Gene SymbolFunctionVehicle Control (Fold Change)This compound (10 µM) (Fold Change)This compound (50 µM) (Fold Change)
PPARγ Master regulator of adipogenesis1.02.54.8
C/EBPα Transcription factor crucial for adipocyte differentiation1.02.13.9
FABP4 (aP2) Fatty acid binding protein, marker of mature adipocytes1.03.26.5
LPL Lipoprotein Lipase, involved in lipid uptake1.02.85.2
Adipoq Adiponectin, an adipokine with insulin-sensitizing effects1.01.52.3
UCP1 Uncoupling Protein 1, marker of brown/beige adipocytes1.00.90.8

Experimental Protocols

1. 3T3-L1 Preadipocyte Culture and Differentiation

This protocol outlines the standard procedure for culturing and inducing the differentiation of 3T3-L1 preadipocytes, a widely used cell line in adipogenesis research.

  • Materials:

    • 3T3-L1 preadipocytes

    • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (Differentiation Medium 1)

    • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin (Differentiation Medium 2)

    • 6-well tissue culture plates

    • Incubator (37°C, 5% CO2)

  • Protocol:

    • Culture 3T3-L1 preadipocytes in Growth Medium until they reach 100% confluence (Day -2).

    • Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium 1.

    • On Day 2, replace the medium with Differentiation Medium 2.

    • On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium 2 until the cells are fully differentiated (typically Day 8-10), as characterized by the accumulation of lipid droplets.

2. Treatment of Adipocytes with this compound

This protocol describes the application of this compound to differentiated 3T3-L1 adipocytes to assess its impact on gene expression.

  • Materials:

    • Differentiated 3T3-L1 adipocytes (from Protocol 1)

    • This compound stock solution (in DMSO)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Vehicle control (DMSO)

  • Protocol:

    • On Day 8 of differentiation, prepare working solutions of this compound and a vehicle control in DMEM with 10% FBS.

    • Aspirate the medium from the differentiated 3T3-L1 cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

    • After the incubation period, proceed with RNA extraction.

3. RNA Extraction from Adipocytes

This protocol details the extraction of total RNA from adipocytes for subsequent gene expression analysis.[1]

  • Materials:

    • RNeasy Lipid Tissue Mini Kit (Qiagen) or similar

    • Treated 3T3-L1 adipocytes

    • Phosphate-Buffered Saline (PBS)

    • Microcentrifuge tubes

    • Spectrophotometer (e.g., NanoDrop)

  • Protocol:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture dish using the lysis buffer provided in the RNA extraction kit.

    • Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

    • Proceed with the RNA extraction according to the manufacturer's protocol.[1][2]

    • Elute the RNA in nuclease-free water.

    • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a method for quantifying the relative expression of target genes from the extracted RNA.[2]

  • Materials:

    • Extracted RNA

    • Reverse Transcription Kit (e.g., TaqMan RNA-to-CT 1-Step Kit)

    • qPCR Master Mix

    • Gene-specific primers and probes (e.g., TaqMan Gene Expression Assays) for target genes (PPARγ, C/EBPα, etc.) and a housekeeping gene (e.g., β-actin)

    • Real-Time PCR System (e.g., ViiA 7 Real-Time PCR System)[2]

  • Protocol:

    • Perform reverse transcription of the RNA to cDNA using a reverse transcription kit according to the manufacturer's instructions.

    • Set up the qPCR reactions in a 96-well plate by combining the cDNA, qPCR master mix, and the specific primer/probe sets for each gene.

    • Run the qPCR plate on a Real-Time PCR System using a standard thermal cycling protocol.

    • Analyze the data using the comparative Ct (2-ΔΔCt) method to determine the relative gene expression, normalizing to the housekeeping gene and comparing to the vehicle control.[2]

Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Adipocytes

The following diagram illustrates a plausible signaling cascade through which this compound may promote adipogenesis. In this model, this compound activates a cell surface receptor, initiating a downstream signaling cascade that ultimately leads to the upregulation of key adipogenic transcription factors.

LT175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF_Activation Transcription Factor Activation Kinase_B->TF_Activation PPARg PPARγ Gene TF_Activation->PPARg Upregulation CEBPa C/EBPα Gene TF_Activation->CEBPa Upregulation Experimental_Workflow Culture 1. Culture 3T3-L1 Preadipocytes to Confluence Differentiate 2. Induce Adipocyte Differentiation (8 days) Culture->Differentiate Treat 3. Treat with this compound or Vehicle (24h) Differentiate->Treat RNA_Extract 4. Extract Total RNA Treat->RNA_Extract qPCR 5. Perform qPCR for Target Genes RNA_Extract->qPCR Analyze 6. Analyze Data (2-ΔΔCt) qPCR->Analyze

References

Application of LT175 in Glucose Uptake Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose uptake is a fundamental cellular process, critical for energy metabolism and overall cellular health. Dysregulation of glucose transport is a hallmark of various metabolic diseases, including diabetes and cancer. Consequently, the identification and characterization of novel compounds that modulate glucose uptake are of significant interest in drug discovery and development. This application note describes the use of a novel investigational compound, LT175, in cell-based glucose uptake assays. While this compound is a hypothetical compound for the purpose of this guide, the principles, protocols, and data presented herein are based on established methodologies using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). This document provides detailed protocols for quantifying the effect of this compound on glucose uptake using both flow cytometry and fluorescence microscopy.

Principle of the Assay

The assay utilizes 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to 2-NBDG-6-phosphate. This phosphorylated form is trapped within the cell as it cannot be further metabolized in the glycolytic pathway. The resulting intracellular fluorescence is directly proportional to the rate of glucose uptake. By treating cells with this compound, researchers can assess its potential to either enhance or inhibit glucose transport by measuring the changes in 2-NBDG fluorescence.

Data Presentation: Efficacy of this compound on Glucose Uptake

The following tables summarize the hypothetical dose-dependent effects of this compound on glucose uptake in a common cell line used for metabolic studies (e.g., L6 myotubes or 3T3-L1 adipocytes). Data is presented as the mean fluorescence intensity (MFI) for flow cytometry or normalized fluorescence units for microscopy, relative to an untreated control.

Table 1: Dose-Response of this compound on 2-NBDG Uptake (Flow Cytometry)

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)% of ControlStandard Deviation
0 (Control)1500100%± 75
0.11800120%± 90
12250150%± 112
103000200%± 150
1003150210%± 158
Insulin (100 nM)3300220%± 165

Table 2: Inhibition of Insulin-Stimulated Glucose Uptake by this compound (Flow Cytometry)

TreatmentMean Fluorescence Intensity (MFI)% of Insulin-Stimulated ControlStandard Deviation
Basal150045%± 75
Insulin (100 nM)3300100%± 165
Insulin + this compound (1 µM)280585%± 140
Insulin + this compound (10 µM)198060%± 99
Insulin + this compound (100 µM)165050%± 82
Phloretin (100 µM)99030%± 50

Signaling Pathway

The insulin signaling pathway plays a crucial role in regulating glucose uptake, primarily through the translocation of GLUT4 transporters to the plasma membrane in insulin-sensitive tissues like muscle and adipose cells.

InsulinSignaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS InsulinReceptor->IRS P PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P AS160 AS160 Akt->AS160 P (inactivates) GLUT4_vesicle GLUT4 Vesicle AS160->GLUT4_vesicle Inhibits GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on glucose uptake.

ExperimentalWorkflow start Start seed_cells Seed cells in multi-well plates start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells treat_this compound Treat with this compound or controls starve_cells->treat_this compound add_2nbdg Add 2-NBDG treat_this compound->add_2nbdg incubate Incubate add_2nbdg->incubate wash_cells Wash cells to remove extracellular 2-NBDG incubate->wash_cells analysis Analysis wash_cells->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry microscopy Fluorescence Microscopy analysis->microscopy end End flow_cytometry->end microscopy->end

Caption: General experimental workflow for the 2-NBDG glucose uptake assay.

Experimental Protocols

Materials and Reagents
  • Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes, HeLa, etc.)

  • Complete culture medium

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)

  • This compound (or other test compounds)

  • Insulin (positive control)

  • Phloretin or other known glucose uptake inhibitors (negative control)

  • Trypsin-EDTA

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Multi-well plates (6, 12, 24, or 96-well, depending on the assay format)

Protocol 1: Flow Cytometry-Based Glucose Uptake Assay

This protocol provides a quantitative measurement of glucose uptake in a cell population.

  • Cell Seeding:

    • Seed cells in a 12- or 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Starvation:

    • The following day, gently aspirate the complete medium.

    • Wash the cells once with warm PBS.

    • Add serum-free medium to each well and incubate for 2-4 hours at 37°C. This step is crucial to lower basal glucose uptake.

  • Compound Treatment:

    • Prepare dilutions of this compound, insulin (e.g., 100 nM), and a known inhibitor (e.g., 100 µM Phloretin) in serum-free medium.

    • Aspirate the starvation medium and add the compound-containing medium to the respective wells. Include a vehicle-only control.

    • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.

  • 2-NBDG Labeling:

    • Prepare a working solution of 2-NBDG in serum-free medium (e.g., 50-100 µM).

    • Add the 2-NBDG working solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting and Staining:

    • Aspirate the 2-NBDG containing medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in ice-cold flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a 488 nm excitation laser.

    • Collect fluorescence emission in the green channel (typically ~520-540 nm).

    • Record the Mean Fluorescence Intensity (MFI) for each sample.

    • Gate on the live cell population to exclude debris and dead cells.

Protocol 2: Fluorescence Microscopy-Based Glucose Uptake Assay

This protocol allows for the visualization of glucose uptake in individual cells.

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate or on glass coverslips in a 24-well plate.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Cell Starvation:

    • Follow the same starvation procedure as in Protocol 1.

  • Compound Treatment:

    • Follow the same compound treatment procedure as in Protocol 1.

  • 2-NBDG Labeling:

    • Follow the same 2-NBDG labeling procedure as in Protocol 1.

  • Cell Washing and Imaging:

    • Aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

    • Add fresh PBS or a suitable imaging buffer to the wells.

    • Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC or GFP filter set).

  • Image Analysis:

    • Capture images from multiple fields for each condition.

    • Quantify the fluorescence intensity per cell or per field of view using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity to the cell number or area.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for investigating the effects of the hypothetical compound this compound on cellular glucose uptake. By employing the fluorescent glucose analog 2-NBDG in conjunction with flow cytometry and fluorescence microscopy, researchers can obtain both quantitative and qualitative data to characterize the activity of novel modulators of glucose transport. These assays are valuable tools for basic research and for the preclinical development of new therapeutics for metabolic disorders.

Application Notes and Protocols for Studying Mitochondrial Biogenesis with LT175

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides detailed application notes and protocols for utilizing the novel compound LT175 in the study of mitochondrial biogenesis. Due to the emergent nature of this compound, public scientific literature extensively detailing its mechanisms and experimental applications is not yet available. The information and protocols provided herein are based on established methodologies for investigating mitochondrial biogenesis and are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Introduction to Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This intricate process is vital for maintaining cellular energy homeostasis, and its dysregulation is implicated in a wide array of human pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activation of PGC-1α initiates a downstream signaling cascade, leading to the increased expression of nuclear and mitochondrial genes that encode mitochondrial proteins, ultimately driving the synthesis of new mitochondria.

This compound: A Putative Modulator of Mitochondrial Biogenesis

While specific data on this compound is not yet publicly accessible, it is hypothesized to directly or indirectly influence the PGC-1α signaling pathway, thereby promoting mitochondrial biogenesis. The following protocols are designed to enable researchers to rigorously test this hypothesis and characterize the effects of this compound on mitochondrial function.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare various cell lines for treatment with this compound and subsequent analysis.

Materials:

  • Cell lines of interest (e.g., C2C12 myoblasts, SH-SY5Y neuroblastoma, HepG2 hepatocytes)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Cell culture plates (6-well, 24-well, 96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in the appropriate culture plates at a density that will allow for optimal growth and treatment.

  • Allow cells to adhere and reach approximately 70-80% confluency.

  • Prepare a series of dilutions of this compound in a complete culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration. A typical starting range could be from 0.1 µM to 100 µM.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment time.

Analysis of Mitochondrial Biogenesis Markers

Objective: To quantify the expression of key genes and proteins involved in mitochondrial biogenesis following this compound treatment.

A. Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PGC-1α, NRF1, NRF2, TFAM) and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • Following this compound treatment, lyse the cells and extract total RNA using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

B. Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PGC-1α, NRF1, TFAM, and mitochondrial complex subunits (e.g., COX IV, SDHA)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • After treatment, lyse the cells in RIPA buffer and collect the protein lysate.

  • Determine the protein concentration of each sample.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Assessment of Mitochondrial Content

Objective: To measure the total mitochondrial mass within cells after this compound treatment.

Materials:

  • MitoTracker Green FM or NAO (10-nonyl acridine orange) dye

  • Fluorescence microscope or flow cytometer

Protocol:

  • Treat cells with this compound as described in Protocol 1.

  • In the last 30 minutes of incubation, add MitoTracker Green FM (at a final concentration of 100-200 nM) or NAO to the culture medium.

  • Wash the cells with a fresh medium.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in mitochondrial mass.

Measurement of Mitochondrial DNA (mtDNA) Content

Objective: To determine the relative amount of mtDNA to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.

Materials:

  • DNA extraction kit

  • qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

Protocol:

  • Extract total DNA from this compound-treated and control cells.

  • Perform qPCR using primers specific for a mitochondrial gene and a single-copy nuclear gene.

  • Calculate the ratio of mtDNA to nDNA using the Ct values. An increased ratio suggests an increase in mitochondrial biogenesis.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on the Expression of Mitochondrial Biogenesis-Related Genes

Treatment GroupPGC-1α (Fold Change)NRF1 (Fold Change)TFAM (Fold Change)
Vehicle Control1.01.01.0
This compound (Low Dose)
This compound (High Dose)

Table 2: Quantification of Mitochondrial Content and mtDNA

Treatment GroupMitochondrial Mass (Fluorescence Intensity)mtDNA/nDNA Ratio
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Investigating this compound

experimental_workflow cell_culture Cell Culture (e.g., C2C12, SH-SY5Y) lt175_treatment This compound Treatment (Dose-response & Time-course) cell_culture->lt175_treatment analysis Analysis of Mitochondrial Biogenesis lt175_treatment->analysis gene_expression Gene Expression (qRT-PCR) analysis->gene_expression Markers: PGC-1α, NRF1, TFAM protein_expression Protein Expression (Western Blot) analysis->protein_expression Markers: PGC-1α, NRF1, TFAM, COX IV mito_content Mitochondrial Content (MitoTracker) analysis->mito_content mtdna_content mtDNA Content (qPCR) analysis->mtdna_content signaling_pathway This compound This compound Target Cellular Target(s) (e.g., AMPK, SIRT1) This compound->Target PGC1a PGC-1α Target->PGC1a Activation NRF1_2 NRF1, NRF2 PGC1a->NRF1_2 Co-activation TFAM TFAM PGC1a->TFAM Induction Nuclear_Genes Nuclear Gene Expression NRF1_2->Nuclear_Genes Mito_Genes Mitochondrial Gene Expression TFAM->Mito_Genes Mito_Biogenesis Mitochondrial Biogenesis Mito_Genes->Mito_Biogenesis Nuclear_Genes->Mito_Biogenesis

Application Notes and Protocols for LT175 Treatment in Primary Adipocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LT175 is a novel dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) ligand that exhibits partial agonism for PPARγ.[1] This characteristic confers a unique pharmacological profile, demonstrating potent insulin-sensitizing effects with a reduced adipogenic potential compared to full PPARγ agonists like thiazolidinediones (TZDs).[1] this compound has been shown to selectively modulate the expression of PPARγ target genes involved in glucose metabolism and fatty acid storage. In preclinical studies, treatment with this compound resulted in decreased body weight, smaller adipocyte size, and improved metabolic parameters in diet-induced obese mice.[1] These attributes make this compound a promising candidate for the development of novel therapeutics for type 2 diabetes and other metabolic disorders, with a potentially improved safety profile regarding the side effects associated with full PPARγ activation, such as weight gain and fluid retention.

This document provides detailed protocols for the treatment of primary adipocyte cultures with this compound, including methods for cell culture, differentiation, and key functional assays to evaluate its effects on gene expression, glucose uptake, and lipolysis.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects primarily through the modulation of PPARγ, a nuclear receptor that acts as a master regulator of adipogenesis and glucose homeostasis. As a partial agonist, this compound binds to the PPARγ ligand-binding domain, inducing a conformational change that is distinct from that induced by full agonists. This leads to differential recruitment of transcriptional co-regulators. Specifically, this compound has been shown to impair the recruitment of the coactivator CREB-binding protein (CBP) while failing to fully release the corepressor Nuclear Receptor Corepressor 1 (NCoR1) from the PPARγ complex.[1] This altered balance of co-regulator interaction is believed to underlie the selective gene expression profile and the reduced adipogenic activity of this compound.

LT175_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_RXR_NCoR1 PPARγ/RXR/NCoR1 (Inactive Complex) This compound->PPARg_RXR_NCoR1 Enters Cell PPARg_RXR PPARγ/RXR PPARg_RXR_NCoR1->PPARg_RXR This compound Binding (Partial Agonist) PPRE PPRE PPARg_RXR->PPRE Binds to PPRE CBP CBP (Coactivator) PPARg_RXR->CBP Impaired Recruitment NCoR1 NCoR1 (Corepressor) PPARg_RXR->NCoR1 Incomplete Release Target_Genes Target Gene Expression PPRE->Target_Genes Selective Transcription Adipogenesis Reduced Adipogenesis Target_Genes->Adipogenesis Insulin_Sensitivity Improved Insulin Sensitivity Target_Genes->Insulin_Sensitivity

Caption: this compound Signaling Pathway in Adipocytes.

Data Presentation

Table 1: Effect of this compound on Adipogenic Gene Expression in Adipocytes
Gene SymbolGene NameFunctionFold Change vs. Control (this compound Treatment)
AdipoqAdiponectinInsulin-sensitizing adipokine>10-fold increase[1]
Glut4 (Slc2a4)Glucose Transporter Type 4Insulin-regulated glucose uptake>10-fold increase[1]
Fabp4Fatty Acid Binding Protein 4Fatty acid uptake and transport>10-fold increase[1]
Pck1Phosphoenolpyruvate Carboxykinase 1GlyceroneogenesisSignificantly increased
Cd36CD36 Molecule (Thrombospondin Receptor)Fatty acid translocaseSignificantly increased

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Preadipocytes

This protocol describes the isolation of stromal vascular fraction (SVF) containing preadipocytes from murine adipose tissue.

Materials:

  • Adipose tissue (e.g., inguinal, epididymal) from mice

  • Digestion Buffer: DMEM/F12, 1 mg/mL Collagenase Type II, 2% BSA

  • Culture Medium: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Red Blood Cell Lysis Buffer

  • Sterile dissection tools, 50 mL conical tubes, 100 µm cell strainer

Procedure:

  • Excise adipose tissue from mice under sterile conditions and place it in a petri dish containing PBS.

  • Mince the tissue into fine pieces using sterile scissors.

  • Transfer the minced tissue to a 50 mL conical tube containing pre-warmed Digestion Buffer.

  • Incubate at 37°C for 45-60 minutes with gentle shaking.

  • Neutralize the collagenase by adding an equal volume of Culture Medium.

  • Filter the cell suspension through a 100 µm cell strainer into a new 50 mL conical tube.

  • Centrifuge at 500 x g for 10 minutes to pellet the SVF.

  • Discard the supernatant containing mature adipocytes.

  • Resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5 minutes at room temperature.

  • Add Culture Medium and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in Culture Medium and plate in a culture flask.

  • Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until confluent.

Protocol 2: Differentiation of Primary Preadipocytes

Materials:

  • Confluent primary preadipocytes

  • Differentiation Medium I (DMI): Culture Medium supplemented with 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.

  • Differentiation Medium II (DMII): Culture Medium supplemented with 1 µg/mL insulin.

Procedure:

  • Two days post-confluence (Day 0), replace the Culture Medium with DMI.

  • On Day 2, replace the DMI with DMII.

  • From Day 4 onwards, replace the DMII every 2 days.

  • Adipocytes are typically fully differentiated by Day 8-10, characterized by the accumulation of lipid droplets.

Protocol 3: this compound Treatment of Mature Primary Adipocytes

Materials:

  • Differentiated mature primary adipocytes

  • This compound stock solution (dissolved in DMSO)

  • Culture Medium

Procedure:

  • Prepare working solutions of this compound in Culture Medium at the desired concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.

  • Aspirate the medium from the mature adipocytes and replace it with the this compound-containing medium or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • After the treatment period, cells can be harvested for downstream analysis such as RNA or protein extraction.

Experimental_Workflow cluster_analysis Downstream Analysis Adipose_Tissue Adipose Tissue Isolation SVF_Isolation SVF Isolation (Collagenase Digestion) Adipose_Tissue->SVF_Isolation Preadipocyte_Culture Preadipocyte Culture (to confluence) SVF_Isolation->Preadipocyte_Culture Differentiation Adipocyte Differentiation (DMI/DMII) Preadipocyte_Culture->Differentiation LT175_Treatment This compound Treatment (Mature Adipocytes) Differentiation->LT175_Treatment qPCR qPCR LT175_Treatment->qPCR Western_Blot Western Blot LT175_Treatment->Western_Blot Glucose_Uptake Glucose Uptake Assay LT175_Treatment->Glucose_Uptake Lipolysis_Assay Lipolysis Assay LT175_Treatment->Lipolysis_Assay

Caption: Experimental Workflow for this compound Treatment.
Protocol 4: Quantitative Real-Time PCR (qPCR)

Materials:

  • This compound-treated and control adipocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (see Table 2)

Procedure:

  • Extract total RNA from adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using a suitable master mix and gene-specific primers.

  • Relative gene expression can be calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh, Actb).

Table 2: Suggested qPCR Primers for Mouse Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
AdipoqGTCAGTGGATCTGACGACACCAAGATGGCAGACTTGGTTCATGTTC
Glut4GCTGGTCAAACTGGGCCAGGAGGCCACAAAGCCGAAATA
Fabp4AAGGTGAAGAGCATCATAACCCTTCACGCCTTTCATAACACATTCC
Pck1ATCATCTTTGGTGGCCGTAGACCAGTTGTTGACCAAGAGGTT
Cd36ATGGGCTGTGATCGGAACTGCTTGCCACGTCCCCATATT
GapdhAGGTCGGTGTGAACGGATTTGTGTAGACCATGTAGTTGAGGTCA
Protocol 5: Western Blotting

Materials:

  • This compound-treated and control adipocytes

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies (e.g., anti-PPARγ, anti-NCoR1, anti-CBP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse adipocytes in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

Protocol 6: Glucose Uptake Assay

Materials:

  • This compound-treated and control adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • Insulin

  • Cytochalasin B

Procedure:

  • Serum-starve the adipocytes for 2-4 hours.

  • Wash the cells with KRH buffer.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

  • To determine non-specific uptake, treat a parallel set of wells with cytochalasin B.

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize glucose uptake to total protein content.

Protocol 7: Lipolysis Assay

Materials:

  • This compound-treated and control adipocytes

  • Assay buffer (e.g., DMEM with 2% fatty acid-free BSA)

  • Isoproterenol (lipolysis stimulator)

  • Glycerol and/or free fatty acid quantification kit

Procedure:

  • Wash the adipocytes with PBS.

  • Incubate the cells in assay buffer with or without a lipolytic stimulus (e.g., 10 µM isoproterenol) for 1-3 hours.

  • Collect the assay buffer at different time points.

  • Measure the concentration of glycerol or free fatty acids in the collected buffer using a commercial kit.

  • Normalize the rate of lipolysis to total protein content.

Conclusion

This compound represents a promising therapeutic candidate with a selective PPARγ-modulating activity. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the effects of this compound on primary adipocyte function. These methods will enable a detailed characterization of its mechanism of action and its potential for the treatment of metabolic diseases. Careful execution of these protocols will yield valuable insights into the unique pharmacological properties of this partial PPARγ agonist.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound designated "LT175." The following technical support guide provides general advice and protocols for optimizing the in vitro concentration of a novel small molecule inhibitor, referred to as "Compound X."

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting concentration range for Compound X in my in vitro experiments?

A1: Establishing a suitable starting concentration range for a novel compound is a critical first step. A common approach is to perform a broad dose-response curve. Based on similar compounds or preliminary screening data, you might start with a range spanning several orders of magnitude, for example, from 1 nM to 100 µM. If you have any prior data, such as results from a high-throughput screen, that can help narrow this initial range.[1][2]

Q2: What are the essential controls to include when testing Compound X?

A2: Proper controls are crucial for interpreting your results accurately.[3] Key controls include:

  • Vehicle Control: Treating cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound X. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells that are not exposed to either Compound X or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known inhibitor of the target or pathway of interest. This ensures that your assay is working as expected.[3]

  • Negative Control: A compound structurally similar to Compound X but known to be inactive against the target. This can help identify potential off-target effects.

Q3: How can I assess and mitigate potential off-target effects of Compound X?

A3: Off-target effects are a significant concern when working with small molecule inhibitors.[4][5] Strategies to address this include:

  • Selectivity Profiling: Screening Compound X against a panel of related and unrelated targets (e.g., a kinase panel) to identify unintended interactions.

  • Using Multiple Cell Lines: Testing the effect of Compound X in cell lines that do not express the intended target.

  • Rescue Experiments: Attempting to rescue the observed phenotype by overexpressing the target or a downstream component of the signaling pathway.

  • Using Structurally Unrelated Inhibitors: Confirming the observed phenotype with a different inhibitor that targets the same pathway.

Q4: What are the best practices for preparing and storing stock solutions of Compound X?

A4: Proper handling of Compound X is essential for reproducibility.

  • Solubility: Determine the optimal solvent for Compound X. DMSO is common, but it's important to check for solubility issues. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light if the compound is light-sensitive.

Troubleshooting Guides

Q1: My compound is not showing any effect, even at high concentrations. What should I do?

A1: If Compound X is not producing the expected biological effect, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Action: Confirm the identity and purity of your compound stock using methods like mass spectrometry or HPLC.

    • Rationale: The compound may have degraded during storage or there may have been an issue with the initial synthesis.

  • Check Solubility:

    • Action: Visually inspect your stock solution and the final concentration in your media for any precipitation.

    • Rationale: The compound may not be fully dissolved at the tested concentrations, leading to a lower effective concentration.

  • Review Experimental Design:

    • Action: Double-check your calculations for dilutions and ensure your assay is sensitive enough to detect the expected effect.[6]

    • Rationale: Simple errors in calculation or an assay that is not optimized can lead to false-negative results.

  • Consider Cell Permeability:

    • Action: If working with intracellular targets, assess the cell permeability of your compound.

    • Rationale: The compound may not be reaching its intracellular target.

Q2: I'm observing significant cell death that is not related to the expected mechanism of action. How can I investigate this?

A2: Unexplained cytotoxicity can confound your results. Here's how to troubleshoot:

  • Perform a Cytotoxicity Assay:

    • Action: Use a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the 50% cytotoxic concentration (CC50).

    • Rationale: This will help you distinguish between targeted anti-proliferative effects and general toxicity.

  • Evaluate the Vehicle Control:

    • Action: Run a dose-response of your vehicle (e.g., DMSO) alone.

    • Rationale: High concentrations of some solvents can be toxic to cells.

  • Assess for Off-Target Effects:

    • Action: Refer to the FAQ on off-target effects and consider screening your compound against a broader panel of targets.

    • Rationale: The observed cytotoxicity may be due to the inhibition of a critical off-target protein.[7]

Q3: My results with Compound X are not reproducible. What are the potential causes?

A3: Lack of reproducibility is a common challenge in in vitro experiments.[8] Consider these factors:

  • Inconsistent Cell Culture Practices:

    • Action: Ensure consistent cell passage number, confluency, and media composition between experiments.

    • Rationale: Variations in cell state can significantly impact their response to treatment.

  • Compound Instability:

    • Action: Prepare fresh dilutions of Compound X from a new aliquot for each experiment.

    • Rationale: The compound may be unstable in your experimental media or after repeated freeze-thaw cycles.

  • Assay Variability:

    • Action: Standardize all incubation times, reagent concentrations, and measurement parameters.

    • Rationale: Small variations in the experimental protocol can lead to large differences in results.

Data Presentation

Table 1: Example of a Dose-Response Experiment to Determine IC50

Compound X Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Average % Inhibition
0.015.26.14.85.4
0.125.827.326.526.5
148.951.250.150.1
1085.486.184.985.5
10095.196.395.895.7

Table 2: Example of a Cytotoxicity Assay to Determine CC50

Compound X Concentration (µM)% Cell Viability (Replicate 1)% Cell Viability (Replicate 2)% Cell Viability (Replicate 3)Average % Cell Viability
0.198.799.198.598.8
195.296.494.895.5
1088.189.387.588.3
5052.351.153.552.3
10015.814.916.215.6

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of Compound X in your cell culture media. A common approach is to use a 10-point serial dilution.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of Compound X. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression, enzyme activity).

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the log of Compound X concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Cytotoxicity using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment: Follow steps 2 and 3 from the IC50 protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the log of Compound X concentration to determine the CC50 value.

Visualizations

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: IC50 Determination cluster_2 Phase 3: Cytotoxicity Assessment A Broad Dose-Response (e.g., 1 nM to 100 µM) B Determine Approximate Effective Concentration A->B C Narrow Dose-Response (e.g., 10-point curve) B->C Inform concentration range D Calculate IC50 Value C->D E Determine CC50 Value D->E Compare with toxicity F Calculate Therapeutic Index (CC50 / IC50) E->F

Caption: Workflow for optimizing inhibitor concentration.

G Start Unexpected Result NoEffect No Effect Observed Start->NoEffect Is it a lack of effect? HighToxicity High Toxicity Observed Start->HighToxicity Is it unexpected toxicity? CheckCompound Verify Compound Integrity and Solubility NoEffect->CheckCompound Yes CheckVehicle Test Vehicle Toxicity HighToxicity->CheckVehicle Yes CheckAssay Review Assay Protocol and Controls CheckCompound->CheckAssay CheckPermeability Assess Cell Permeability CheckAssay->CheckPermeability CheckOffTarget Investigate Off-Target Effects CheckVehicle->CheckOffTarget

Caption: Troubleshooting decision tree for unexpected results.

G Ligand External Signal Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Cellular Response TranscriptionFactor->Response CompoundX Compound X CompoundX->Inhibition

Caption: Inhibition of a generic signaling pathway by Compound X.

References

Technical Support Center: Troubleshooting LT175 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of research compounds is critical for experimental success. This guide provides troubleshooting assistance and frequently asked questions regarding the solubility of LT175 in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Low or inconsistent solubility of this compound in DMSO can lead to inaccurate experimental results. This guide provides a systematic approach to identifying and resolving common solubility challenges.

My this compound is not dissolving in DMSO. What should I do?

If you are experiencing issues with dissolving this compound in DMSO, follow this step-by-step troubleshooting workflow:

Troubleshooting_Workflow start Start: this compound solubility issue in DMSO check_purity 1. Verify this compound Purity and Identity - Check Certificate of Analysis (CoA) - Perform analytical characterization (e.g., LC-MS, NMR) start->check_purity check_dmso 2. Assess DMSO Quality - Use anhydrous, high-purity DMSO - Use a fresh, unopened bottle if possible check_purity->check_dmso prep_protocol 3. Review Dissolution Protocol - Correct weighing and volume calculations? - Appropriate mixing (vortexing, sonication)? check_dmso->prep_protocol solubility_limit 4. Consider Solubility Limit - Are you exceeding the known solubility limit of this compound in DMSO? prep_protocol->solubility_limit precip_check 5. Observe for Precipitation - Inspect the solution for any visible precipitate. - Centrifuge the sample to check for a pellet. solubility_limit->precip_check decision Is the issue resolved? precip_check->decision solution_a Action A: Optimize Protocol - Gently warm the solution (e.g., 37°C) - Increase sonication time - Prepare a more dilute stock solution decision->solution_a No solution_b Action B: Further Investigation - Test alternative solvents - Contact technical support for further assistance decision->solution_b Persistent Issue end End: Issue Resolved decision->end Yes solution_a->precip_check

Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for dissolving this compound in DMSO?

For optimal results, follow this standardized protocol for preparing this compound stock solutions in DMSO.

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

  • Preparation: Bring both the this compound vial and the DMSO to room temperature before opening to minimize water absorption.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Facilitate dissolution by one or more of the following methods:

    • Vortexing: Mix the solution vigorously for 1-2 minutes.

    • Sonication: Place the tube in a sonicator bath for 5-10 minutes. This can help break up aggregates.

    • Gentle Warming: Briefly warm the solution to 30-37°C. Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I observed precipitation when diluting my this compound DMSO stock in aqueous media. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[1][2] Here are some strategies to mitigate this:

  • Optimize Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing.[3]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your cells or assay system, typically between 0.1% and 0.5%.[1]

  • Intermediate Dilution: Consider a serial dilution in DMSO first before the final dilution into the aqueous medium.[1]

  • Use of Pluronic F-68: For cell-based assays, adding a small amount of Pluronic F-68 to the culture medium can help maintain compound solubility.

Q3: Could the quality of my DMSO be affecting the solubility of this compound?

Yes, the quality of DMSO is crucial. DMSO is hygroscopic and will readily absorb moisture from the air, which can decrease its solvating power for hydrophobic compounds.

DMSO Grade Purity Water Content Recommended Use
Anhydrous>99.9%<0.01%Preparation of stock solutions
ACS Reagent Grade≥99.9%≤0.1%General laboratory use
Cell Culture GradeVariesVariesDirect use in cell culture

Always use anhydrous, high-purity DMSO for preparing stock solutions.[4] It is recommended to use a fresh bottle of DMSO or one that has been properly stored to prevent moisture absorption.

Q4: Does temperature affect the solubility of this compound in DMSO?

Temperature can influence solubility. For many compounds, solubility increases with temperature.[5] However, it is important to balance increased solubility with the potential for compound degradation at elevated temperatures.

Hypothetical Solubility of this compound in DMSO at Different Temperatures

Temperature (°C) Maximum Solubility (mM)
45
25 (Room Temperature)20
3750

Note: This data is hypothetical and for illustrative purposes only.

If you are struggling to dissolve this compound at room temperature, gentle warming to 37°C may be beneficial. However, prolonged exposure to higher temperatures should be avoided.

Q5: How do freeze-thaw cycles affect my this compound stock solution?

Repeated freeze-thaw cycles can lead to compound precipitation and degradation.[6] It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of times the main stock is thawed.

Q6: I suspect my this compound may be targeting a specific cellular pathway. Can you provide a general representation of such a pathway?

While the specific target of this compound is not provided, many small molecule inhibitors target key signaling pathways involved in cellular processes. Below is a generic representation of a kinase signaling pathway that such a compound might inhibit.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation This compound This compound This compound->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic kinase signaling pathway potentially inhibited by this compound.

References

LT175 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Please Note: The following technical support guide has been created for a hypothetical tyrosine kinase inhibitor, LT175 . As of the current date, there is no publicly available scientific literature or data corresponding to a compound with this designation. The information provided is synthesized from established principles of kinase inhibitor research and development to serve as a representative example for researchers working with novel small molecule inhibitors.

Welcome to the support center for this compound, a novel ATP-competitive tyrosine kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of Hypothetical Kinase 1 (HK1), a receptor tyrosine kinase implicated in oncogenic signaling. It is designed to bind to the ATP-binding site of HK1 in its active conformation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is supplied as a lyophilized powder. For in vitro and cellular assays, we recommend creating a stock solution in DMSO at a concentration of 10 mM. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the selectivity profile of this compound?

A3: While this compound is highly potent against its primary target HK1, like many kinase inhibitors, it may exhibit off-target effects.[1] Kinase selectivity profiling is crucial to ensure that observed functional effects are not due to the inhibition of unintended kinases.[2] A summary of its activity against a panel of related kinases is provided in the "Data Presentation" section below. Researchers should always consider the possibility of off-target activities when interpreting experimental results.[3]

Q4: What are the known off-target effects of this compound in cellular assays?

A4: Based on broad kinase screening, this compound shows moderate inhibitory activity against members of the SRC family kinases and VEGFR2 at concentrations approximately 50-100 fold higher than its IC50 for HK1. These off-target activities could lead to unintended biological consequences in cellular models. For example, inhibition of VEGFR can lead to effects on angiogenesis pathways, while SRC inhibition may impact cell adhesion and migration.[4]

Q5: At what ATP concentration should I perform my biochemical assays?

A5: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration used in the assay.[5][6] For initial characterization, we recommend performing the assay at the Km value of ATP for the HK1 kinase. If the Km is unknown, a concentration of 10 µM ATP is a common starting point.[2] Be aware that the high ATP concentration in cells (typically >1 mM) often leads to a discrepancy between biochemical and cellular IC50 values.[7]

Troubleshooting Guides

Q1: My IC50 value for this compound is inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values are a common issue.[5] Consider the following factors:

  • ATP Concentration: As an ATP-competitive inhibitor, the apparent potency of this compound will change with different ATP concentrations. Ensure you are using a consistent, documented ATP concentration for all assays.[6]

  • Enzyme Concentration: For potent inhibitors, the enzyme concentration can affect the measured IC50. If the inhibitor concentration is close to the enzyme concentration, it can lead to "tight binding" conditions, affecting the results.[5]

  • Assay Incubation Time: Ensure that the kinase reaction has not proceeded too far to completion, which can lead to an overestimation of the IC50. Optimize the reaction time to stay within the linear range of the assay.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone degradation. Repeated freeze-thaw cycles should be avoided.

Q2: I'm observing significant cytotoxicity in my cell line, even at concentrations where this compound should only inhibit HK1. Why?

A2: Unexpected cytotoxicity can arise from several sources:

  • Off-Target Kinase Inhibition: this compound may be inhibiting other kinases essential for cell survival.[1] For example, off-target inhibition of kinases like CDK or PLK can induce cell cycle arrest or apoptosis. Review the kinase selectivity profile (Table 1) to see if known off-targets could be responsible.

  • Non-Specific Toxicity: The chemical scaffold of the inhibitor itself might induce toxicity independent of kinase inhibition.[8]

  • Cell Line Dependence: The "on-target" effect of inhibiting HK1 may be cytotoxic in your specific cell line if it is highly dependent on the HK1 signaling pathway for survival.

  • DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) in your assay medium is consistent across all wells and is below a toxic threshold for your cells (typically <0.5%).

Q3: this compound shows high potency in my biochemical assay but weak activity in my cellular assay. What explains this discrepancy?

A3: A drop in potency between biochemical and cellular assays is common.[9] Potential reasons include:

  • Cell Permeability: The compound may have poor membrane permeability, resulting in low intracellular concentrations.

  • Drug Efflux: The compound could be a substrate for efflux pumps (like P-gp), which actively remove it from the cell, preventing it from reaching its target.[9]

  • High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP levels used in most biochemical assays. This high level of competitor ATP can significantly reduce the apparent potency of an ATP-competitive inhibitor like this compound.[7]

  • Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to plasma proteins, reducing the free concentration available to enter the cells and inhibit the target.

Q4: I don't see any inhibition of the downstream pathway of HK1 in my Western blot, even at high concentrations of this compound. What should I do?

A4: This suggests the compound is not engaging its target in the cellular context.

  • Confirm Target Engagement: First, confirm that this compound is binding to HK1 in your cells. A cellular thermal shift assay (CETSA) or a NanoBRET assay can be used to measure target engagement directly in a cellular environment.[10][11]

  • Check Pathway Activation: Ensure the HK1 pathway is actually active in your cell line under your experimental conditions. You may need to stimulate the pathway with a growth factor or ligand to see an effect from the inhibitor.

  • Verify Reagents: Confirm the activity of your this compound compound. Test it in a reliable biochemical assay to ensure it has not degraded. Also, verify that your antibodies for the downstream targets are working correctly.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

The selectivity of this compound was assessed against a panel of 10 related tyrosine kinases in a biochemical assay at an ATP concentration equal to the Km for each respective kinase. Data are presented as IC50 values.

Kinase TargetIC50 (nM)Fold Selectivity vs. HK1
HK1 (Primary Target) 5 1
HK25,2001,040
SRC25050
LYN45090
FYN600120
ABL1>10,000>2,000
EGFR8,0001,600
VEGFR248096
PDGFRβ1,500300
c-KIT>10,000>2,000

Table 2: Cellular Potency of this compound in HK1-Dependent Cell Line (HK-NCI-H460)

The effect of this compound on the viability of the HK1-addicted lung cancer cell line HK-NCI-H460 was measured after 72 hours of treatment.

This compound Conc. (nM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198 ± 5.1
1091 ± 6.2
5075 ± 4.8
10052 ± 3.9
25028 ± 3.1
50015 ± 2.5
10008 ± 1.9
EC50 (nM) 95

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET Format)

This protocol is for determining the IC50 value of this compound against the HK1 kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[12]

Materials:

  • Recombinant HK1 enzyme

  • Biotinylated peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • This compound compound

  • TR-FRET detection buffer (with EDTA to stop the reaction)

  • Low-volume 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds into the kinase reaction buffer to the desired final assay concentration.

  • Enzyme/Substrate Mix: Prepare a master mix of HK1 enzyme and biotinylated substrate in kinase reaction buffer.

  • Assay Plate Setup: Dispense 2 µL of the diluted this compound compound or vehicle (DMSO) into the wells of the 384-well plate.

  • Add Enzyme/Substrate: Add 4 µL of the enzyme/substrate mix to each well. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 4 µL of ATP solution (prepared at a concentration to yield the desired final concentration, e.g., Km) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop and Detect: Add 10 µL of the TR-FRET detection buffer containing the Europium-labeled antibody and Streptavidin-XL665 to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm and 665 nm.[12]

  • Data Analysis: Calculate the ratio of 665/615 nm emissions and plot the results against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (Luminescent ATP-based)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • HK-NCI-H460 cells

  • Cell culture medium (e.g., RPMI + 10% FBS)

  • This compound compound

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence measurements

Procedure:

  • Cell Seeding: Seed HK-NCI-H460 cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells with the compound for 72 hours.

  • Assay Measurement:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (100% viability) and plot the results against the logarithm of the inhibitor concentration to determine the EC50 value.

Visualizations

LT175_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor HK1_Receptor HK1 Receptor Ligand->HK1_Receptor Binds & Activates GRB2 GRB2 HK1_Receptor->GRB2 Phosphorylates This compound This compound This compound->HK1_Receptor Inhibits ATP Binding SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1: Hypothetical signaling pathway of the HK1 receptor and the mechanism of action for this compound.

Experimental_Workflow cluster_biochemical Protocol 1: Biochemical IC50 cluster_cellular Protocol 2: Cellular EC50 B1 Prepare this compound Serial Dilution B2 Dispense Compound into 384-well Plate B1->B2 B3 Add Kinase/ Substrate Mix B2->B3 B4 Initiate with ATP B3->B4 B5 Incubate (60 min) B4->B5 B6 Stop & Add Detection Reagents B5->B6 B7 Read TR-FRET Signal B6->B7 C1 Seed Cells in 96-well Plate C2 Incubate (24h) C1->C2 C3 Treat with this compound C2->C3 C4 Incubate (72h) C3->C4 C5 Add Luminescent Reagent C4->C5 C6 Incubate (10 min) C5->C6 C7 Read Luminescence C6->C7

Figure 2: Workflow diagrams for the biochemical (IC50) and cellular (EC50) assay protocols.

References

Technical Support Center: Improving LT175 Efficacy in High-Fat Diet Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LT175 in high-fat diet (HFD) induced models of metabolic disease.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound in the context of a high-fat diet.

Issue Potential Cause(s) Recommended Solution(s)
High variability in animal body weight despite HFD. Inconsistent food and water intake.Variations in the gut microbiome.Social stress from housing conditions.Underlying health issues in some animals.Ensure ad libitum access to the same batch of HFD and water for all animals.[1]Acclimate animals to the diet and housing for at least one week before starting the experiment.House animals in small, stable groups.Monitor animal health daily and exclude any animals showing signs of illness.[2]
Inconsistent or unexpected blood glucose readings during Glucose Tolerance Test (GTT) or Insulin Tolerance Test (ITT). Improper fasting duration.[3]Stress during blood collection.Incorrect glucose or insulin dosage.Technical errors with the glucometer.Adhere to a consistent fasting period (typically 4-6 hours for ITT and overnight for GTT).[3][4][5]Handle mice gently and use appropriate restraint techniques to minimize stress.Accurately calculate dosages based on the most recent body weight.[2][4]Calibrate the glucometer before each use and ensure test strips are not expired.[6]
Lack of significant this compound efficacy on metabolic parameters. Suboptimal dosage or administration route.Poor bioavailability of this compound in the context of a high-fat diet.Advanced stage of metabolic dysfunction in the animal model.Issues with this compound formulation or stability.Perform a dose-response study to determine the optimal this compound concentration.Consider alternative administration routes (e.g., intraperitoneal vs. oral gavage) to improve absorption.[7]Initiate this compound treatment at an earlier stage of HFD feeding.Ensure proper storage and handling of the this compound compound to maintain its activity.
Adverse effects or toxicity observed in this compound-treated animals. High dosage of this compound.Off-target effects of the compound.Interaction with the high-fat diet.Reduce the dosage of this compound and monitor for a therapeutic window.Conduct preliminary toxicology studies to assess the safety profile of this compound.Analyze plasma and tissue samples for markers of liver and kidney damage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended duration for a high-fat diet prior to initiating this compound treatment?

A1: The duration of the high-fat diet can influence the severity of the metabolic phenotype. A common approach is to feed mice a high-fat diet for 8-12 weeks to induce significant obesity, insulin resistance, and glucose intolerance before starting treatment.[5]

Q2: How should the control groups be designed in an this compound efficacy study?

A2: It is recommended to include the following control groups:

  • A group on a standard chow diet receiving a vehicle control.

  • A group on a high-fat diet receiving a vehicle control.

  • One or more groups on a high-fat diet receiving different doses of this compound.

Q3: What are the key metabolic parameters to assess the efficacy of this compound?

A3: Key parameters include body weight, food and water intake, fasting blood glucose and insulin levels, glucose tolerance (via GTT), and insulin sensitivity (via ITT).[8] Additionally, analyzing body composition (fat and lean mass) and collecting terminal tissues for histological and molecular analysis can provide further insights.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)
  • Fast mice overnight (approximately 12-16 hours) with free access to water.[5]

  • Record the initial body weight.

  • Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose.

  • Administer a 20% D-glucose solution orally at a dose of 2 g/kg body weight.[2][5]

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[2][5]

  • Measure blood glucose levels at each time point using a glucometer.

Insulin Tolerance Test (ITT)
  • Fast mice for 4-6 hours with free access to water.[4][5]

  • Record the initial body weight.

  • Collect a baseline blood sample (t=0 min) from the tail vein.

  • Administer human insulin intraperitoneally at a dose of 0.75 U/kg body weight.[5]

  • Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

  • Measure blood glucose levels at each time point.

Data Presentation

Table 1: Effect of this compound on Body Weight and Composition in HFD-fed Mice
Treatment Group Initial Body Weight (g) Final Body Weight (g) Body Weight Gain (g) Fat Mass (%) Lean Mass (%)
Chow + Vehicle22.5 ± 1.228.1 ± 1.55.6 ± 0.815.2 ± 2.180.5 ± 3.4
HFD + Vehicle23.1 ± 1.445.3 ± 2.822.2 ± 1.942.8 ± 3.553.1 ± 4.1
HFD + this compound (10 mg/kg)22.8 ± 1.338.7 ± 2.515.9 ± 1.735.1 ± 3.260.7 ± 3.8
HFD + this compound (20 mg/kg)23.0 ± 1.135.2 ± 2.112.2 ± 1.530.5 ± 2.965.2 ± 3.5
Table 2: Effect of this compound on Glucose Homeostasis in HFD-fed Mice
Treatment Group Fasting Glucose (mg/dL) Fasting Insulin (ng/mL) GTT AUC (mg/dLmin) ITT AUC (mg/dLmin)
Chow + Vehicle95 ± 80.5 ± 0.115000 ± 12008000 ± 950
HFD + Vehicle145 ± 122.8 ± 0.535000 ± 280018000 ± 1500
HFD + this compound (10 mg/kg)120 ± 101.9 ± 0.428000 ± 210014000 ± 1200
HFD + this compound (20 mg/kg)105 ± 91.1 ± 0.321000 ± 180011000 ± 1100

*AUC: Area Under the Curve

Visualizations

This compound Experimental Workflow

G cluster_0 Animal Model Preparation cluster_1 This compound Treatment cluster_2 Metabolic Phenotyping cluster_3 Terminal Analysis start C57BL/6J Mice diet High-Fat Diet (8-12 weeks) start->diet treatment Daily this compound Administration diet->treatment bw Body Weight Monitoring treatment->bw gtt Glucose Tolerance Test treatment->gtt itt Insulin Tolerance Test treatment->itt harvest Tissue Harvesting gtt->harvest itt->harvest analysis Histology & Molecular Analysis harvest->analysis

Caption: Workflow for assessing this compound efficacy.

Proposed this compound Signaling Pathway in Adipose Tissue

G This compound This compound LTbR LTβR This compound->LTbR TRAF3 TRAF3 LTbR->TRAF3 inhibits NIK NIK TRAF3->NIK IKK IKKα NIK->IKK p100 p100 IKK->p100 p52 p52 p100->p52 Nucleus Nucleus p52->Nucleus RelB RelB RelB->Nucleus Chemokines Chemokine Expression Nucleus->Chemokines Adipogenesis ↓ Adipogenesis Nucleus->Adipogenesis Inflammation ↓ Inflammation Nucleus->Inflammation

Caption: Non-canonical NF-κB pathway activated by this compound.

References

Technical Support Center: Mitigating LT175-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cytotoxic compound LT175.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is hypothesized to induce cytotoxicity primarily through the activation of caspase-dependent apoptosis. This is a common mechanism for many cytotoxic compounds, leading to programmed cell death. The specific signaling cascade can involve either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptosis pathways.

Q2: How can I determine if this compound is inducing apoptosis in my cell line?

A2: Several methods can be employed to detect apoptosis. Common assays include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Western Blotting: Analysis of key apoptotic proteins, such as cleaved PARP and cleaved caspase-3, can confirm the activation of the apoptotic cascade.

Q3: I am observing excessively high levels of cytotoxicity with this compound. What are the potential causes and solutions?

A3: High cytotoxicity can stem from several factors:

  • Incorrect Dosing: The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. It is crucial to characterize the response of your chosen cell line to this compound.

  • Extended Exposure Time: The duration of this compound treatment may be too long. A time-course experiment can help optimize the exposure period.

  • Off-Target Effects: At high concentrations, this compound may have off-target effects that contribute to cytotoxicity.

Q4: Can I mitigate this compound-induced cytotoxicity? If so, how?

A4: Yes, if the cytotoxicity is mediated by caspase-dependent apoptosis, it can be mitigated using pan-caspase inhibitors. These inhibitors block the activity of caspases, thereby preventing the execution of the apoptotic program.

Q5: What are some commonly used pan-caspase inhibitors?

A5: Two widely used pan-caspase inhibitors are:

  • Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone): An irreversible pan-caspase inhibitor that binds to the catalytic site of most caspases.[1][2]

  • Q-VD-OPh (Quinoline-Val-Asp-CH2-O-Ph): A potent and stable pan-caspase inhibitor with broad-spectrum activity.

Troubleshooting Guides

Problem 1: Inconsistent results in cytotoxicity assays.
Potential Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell number will affect the final readout.[3]
Reagent Preparation Prepare fresh dilutions of this compound and assay reagents for each experiment to avoid degradation.
Incubation Time Strictly adhere to the specified incubation times for both drug treatment and assay development.
Plate Edge Effects Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to stimuli.
Problem 2: Pan-caspase inhibitor fails to rescue cells from this compound-induced death.
Potential Cause Troubleshooting Step
Alternative Cell Death Pathway This compound may be inducing cell death through a caspase-independent pathway, such as necroptosis or autophagy. Investigate markers for these pathways (e.g., RIPK1/3 for necroptosis, LC3-II for autophagy). The pan-caspase inhibitor Z-VAD-FMK can sometimes trigger necroptosis by inhibiting caspase-8.[4]
Inhibitor Concentration The concentration of the pan-caspase inhibitor may be insufficient. Perform a dose-response experiment to determine the optimal concentration for your cell line and this compound concentration.
Timing of Inhibitor Addition The inhibitor must be added prior to or concurrently with this compound to be effective. Pre-incubation with the inhibitor for 1-2 hours before adding this compound is recommended.[2]
Irreversible Cellular Damage At high concentrations or after prolonged exposure, this compound may cause irreversible cellular damage that cannot be rescued by inhibiting apoptosis.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[5]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Mitigating this compound-Induced Cytotoxicity with a Pan-Caspase Inhibitor

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound solution (at a concentration of ~2x the IC50)

  • Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution

  • 96-well cell culture plates

  • Reagents for a cytotoxicity assay (e.g., MTT, LDH, or a real-time cytotoxicity assay)

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Prepare dilutions of the pan-caspase inhibitor in complete culture medium. A typical starting concentration for Z-VAD-FMK is 20-50 µM.[2]

  • Pre-incubate the cells with the pan-caspase inhibitor for 1-2 hours at 37°C.

  • Add this compound to the wells at a final concentration of ~2x its IC50. Include control wells with:

    • Cells + medium only (untreated)

    • Cells + this compound only

    • Cells + pan-caspase inhibitor only

  • Incubate for the standard this compound treatment duration.

  • Assess cell viability using your chosen cytotoxicity assay.

  • Compare the viability of cells treated with this compound alone to those co-treated with the pan-caspase inhibitor to determine the extent of rescue.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-7 12.5
A549 25.8
HeLa 8.2
Jurkat 5.1

Table 2: Example of Mitigation of this compound-Induced Cytotoxicity by Z-VAD-FMK in HeLa Cells

TreatmentCell Viability (%)
Vehicle Control 100
This compound (10 µM) 45
Z-VAD-FMK (50 µM) 98
This compound (10 µM) + Z-VAD-FMK (50 µM) 85

Visualizations

LT175_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway LT175_ext This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) LT175_ext->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3/7 Casp8->ProCasp3 Bid Bid Casp8->Bid LT175_int This compound Bcl2 Bcl-2 Family (Bax/Bak activation) LT175_int->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Apoptosome Apoptosome ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->ProCasp3 Casp3 Caspase-3/7 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bcl2

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Allow Cells to Adhere Overnight A->B C Pre-incubate with Pan-Caspase Inhibitor (for mitigation group) B->C D Add this compound at Desired Concentrations B->D C->D E Incubate for Specified Duration D->E F Perform Viability Assay (e.g., MTT, LDH) E->F G Measure Signal (e.g., Absorbance) F->G H Calculate % Viability G->H I Determine IC50 or Level of Mitigation H->I

Caption: Workflow for cytotoxicity assessment and mitigation.

Troubleshooting_Tree Start High Cytotoxicity Observed with this compound Q1 Is this the first time using this cell line with this compound? Start->Q1 A1 Perform Dose-Response and Time-Course Experiments to Determine IC50 and Optimal Time Q1->A1 Yes Q2 Are you trying to mitigate cytotoxicity? Q1->Q2 No A1->Q2 A2 Co-treat with a Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Q2->A2 Yes Check_Controls Review Experimental Controls: - Vehicle Control - Inhibitor-only Control - Cell Seeding Consistency Q2->Check_Controls No Q3 Did the pan-caspase inhibitor work? A2->Q3 A3_yes Cytotoxicity is likely caspase-dependent. Optimize inhibitor and This compound concentrations. Q3->A3_yes Yes A3_no Investigate Caspase-Independent Cell Death Pathways (e.g., Necroptosis, Autophagy) Q3->A3_no No

Caption: Troubleshooting decision tree for this compound cytotoxicity.

References

Technical Support Center: LT175 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: LT175 is a fictional small molecule kinase inhibitor. The information and data provided below are for illustrative purposes and are based on general best practices for similar research compounds. Always refer to the specific product datasheet for actual experimental protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least one year.

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous solvent such as DMSO. For example, a 10 mM stock solution can be prepared and aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. Once thawed, any unused portion of an aliquot should be discarded.

Q3: Is this compound light sensitive?

Yes, small molecule inhibitors can be sensitive to light. It is recommended to store this compound powder and solutions in light-protected vials and to minimize exposure to light during handling and experiments.

Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?

To ensure the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the best practice. If repeated use from the same stock is unavoidable, limit it to no more than 3-5 freeze-thaw cycles.

Stability Data

The following tables summarize the hypothetical stability of this compound under various storage conditions.

Table 1: Long-Term Stability of Lyophilized this compound

Storage TemperatureDurationPurity
-80°C24 months>99%
-20°C12 months>98%
4°C1 month>95%
Room Temperature1 week>90%

Table 2: Stability of this compound in DMSO (10 mM Stock Solution)

Storage TemperatureDurationPurity
-80°C6 months>99%
-20°C3 months>97%
4°C1 week>92%
Room Temperature24 hours>85%

Experimental Protocols

Kinase Inhibition Assay Protocol

This protocol provides a general procedure for assessing the inhibitory activity of this compound against its target, Kinase X.

Materials:

  • This compound

  • Kinase X (active enzyme)

  • Kinase substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare this compound dilutions: Serially dilute the this compound stock solution in assay buffer to the desired concentrations.

  • Add inhibitor to plate: Add a small volume of the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

  • Add Kinase X: Add the Kinase X enzyme to the wells containing the inhibitor and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate kinase reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop reaction and detect signal: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

  • Read plate: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Troubleshooting Guide

Q1: I am not seeing any inhibition of Kinase X activity, even at high concentrations of this compound. What could be the problem?

  • Inactive this compound: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution.

  • Incorrect Assay Conditions: The concentration of ATP in your assay may be too high, leading to competitive inhibition. Try reducing the ATP concentration to the Km value for the kinase.

  • Inactive Kinase X: The enzyme may have lost activity. Test the enzyme activity with a known inhibitor or a positive control.

  • Incompatible Assay Components: Some components in your assay buffer may interfere with this compound activity. Review the composition of your buffer.

Q2: My IC50 value for this compound is significantly different from the expected value.

  • Pipetting Errors: Inaccurate pipetting can lead to incorrect inhibitor concentrations. Calibrate your pipettes and use proper pipetting techniques.

  • Cell-Based vs. Biochemical Assays: IC50 values can differ between biochemical and cell-based assays due to factors like cell permeability and off-target effects.

  • Lot-to-Lot Variability: There may be slight variations in the purity or activity of this compound between different manufacturing lots.

Q3: I am observing high background signal in my kinase assay.

  • Contaminated Reagents: One of your reagents may be contaminated. Prepare fresh solutions and use sterile techniques.

  • Autophosphorylation of Kinase: Some kinases can autophosphorylate, leading to a high background. Optimize the enzyme concentration and reaction time.

  • Non-specific Binding: The detection antibody or reagent may be binding non-specifically. Ensure proper blocking steps are included in your protocol.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Response Cellular Response Downstream->Response This compound This compound This compound->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.

experimental_workflow A Prepare this compound Stock Solution B Serially Dilute this compound A->B C Add Inhibitor to Assay Plate B->C D Add Kinase X and Incubate C->D E Initiate Reaction (Substrate + ATP) D->E F Incubate and Stop Reaction E->F G Add Detection Reagent and Read Plate F->G H Analyze Data (Calculate IC50) G->H

Caption: General experimental workflow for a kinase inhibition assay with this compound.

troubleshooting_tree Start No/Low Inhibition Observed Q1 Is the this compound stock fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the Kinase X active? A1_Yes->Q2 Sol1 Prepare fresh stock from lyophilized powder. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the ATP concentration optimized? A2_Yes->Q3 Sol2 Use a new batch of enzyme or test with a known inhibitor. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review assay buffer components for interference. A3_Yes->End Sol3 Reduce ATP concentration to the Km value. A3_No->Sol3

Caption: Troubleshooting decision tree for a failed kinase inhibition assay.

inconsistent results with LT175 what to check

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide has been developed for a hypothetical molecule, LT175, a novel kinase inhibitor. The information provided is based on common challenges encountered with similar small molecule inhibitors in a research and drug development setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase X (K-X). It is designed for in vitro and in vivo studies to investigate the role of the K-X signaling pathway in various cellular processes. This compound exerts its effect by binding to the ATP-binding pocket of K-X, thereby preventing the phosphorylation of its downstream targets.

Q2: What are the most common causes of inconsistent results with this compound?

Inconsistent results with this compound can arise from several factors, including:

  • Compound Handling and Stability: Improper storage or repeated freeze-thaw cycles of this compound can lead to degradation.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can significantly impact cellular response.

  • Assay Protocol Variability: Inconsistencies in incubation times, reagent concentrations, and detection methods can introduce variability.

  • Instrument Performance: Fluctuations in incubator CO2 levels, temperature, or plate reader calibration can affect results.

Q3: How should I properly store and handle this compound?

For optimal performance, this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Once thawed, use an aliquot for your experiments and discard any unused portion of that aliquot. Avoid storing diluted solutions for extended periods.

Troubleshooting Inconsistent Results

This guide provides a structured approach to identifying and resolving common issues that may lead to inconsistent experimental outcomes with this compound.

Issue 1: High Variability in IC50 Values Between Experiments
Possible Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures will respond differently to this compound.
Serum Concentration Different serum lots can have varying levels of growth factors. Test and use a single, qualified lot of serum for a series of experiments.
Compound Degradation Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock for each experiment.
Quantitative Data Summary: Impact of Variables on IC50 Values
Variable Low IC50 (High Potency) High IC50 (Low Potency) High Variability
Cell Passage Low PassageHigh PassageMixing Passages
Cell Confluency Low DensityHigh DensityInconsistent Seeding
Serum Concentration Low SerumHigh SerumVariable Serum Lots
Incubation Time Longer IncubationShorter IncubationInconsistent Timing
Compound Stability Fresh CompoundDegraded CompoundRepeated Freeze-Thaw

Experimental Protocols

Standard Cell Viability (MTS) Assay Protocol for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight culture medium and add the this compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visual Guides

LT175_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KX Kinase X (K-X) Receptor->KX Activation Downstream1 Substrate A KX->Downstream1 Phosphorylation Downstream2 Substrate B KX->Downstream2 Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Downstream1->Transcription Downstream2->Transcription This compound This compound This compound->KX Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor Troubleshooting_Workflow Start Inconsistent Results with this compound CheckCompound Check Compound Handling & Storage Start->CheckCompound CheckCells Review Cell Culture Practices Start->CheckCells CheckProtocol Examine Assay Protocol Start->CheckProtocol CheckInstrument Verify Instrument Calibration Start->CheckInstrument Sol_Compound Use fresh aliquots Avoid freeze-thaw CheckCompound->Sol_Compound Sol_Cells Use consistent passage # Optimize seeding density CheckCells->Sol_Cells Sol_Protocol Standardize all steps Use positive/negative controls CheckProtocol->Sol_Protocol Sol_Instrument Calibrate incubators and plate readers CheckInstrument->Sol_Instrument

Technical Support Center: Enhancing LT175 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the in vivo bioavailability of the investigational compound LT175.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low oral bioavailability for a compound like this compound?

Low oral bioavailability is often attributed to several factors that can act independently or in combination. For a compound like this compound, which is presumed to be poorly water-soluble, the primary reasons for low bioavailability include:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low solubility leads to a low concentration gradient, which is the driving force for passive diffusion across the intestinal membrane.[1][2]

  • Low Dissolution Rate: Even if a compound is soluble, it may dissolve too slowly in the GI tract for complete absorption to occur within the transit time.[1][2]

  • High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug reaching the bloodstream.[2][3]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.

  • Chemical Instability: Degradation of the compound in the acidic environment of the stomach or by digestive enzymes can reduce the amount of drug available for absorption.

Q2: What initial steps should be taken to investigate the low bioavailability of this compound?

A systematic approach is crucial to identify the root cause of low bioavailability. The following initial steps are recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). Also, assess its lipophilicity (LogP/LogD).

  • In Vitro Dissolution Studies: Perform dissolution testing of the neat compound to understand its intrinsic dissolution rate.

  • Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to estimate the intestinal permeability of this compound and to determine if it is a substrate for efflux transporters.

  • Metabolic Stability Assessment: Incubate this compound with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.

  • Pilot In Vivo Study: Conduct a small-scale pharmacokinetic study in a relevant animal model (e.g., rats) comparing oral (PO) and intravenous (IV) administration. This will help determine the absolute bioavailability and provide insights into the extent of absorption versus clearance issues.

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds?

Several formulation strategies can be employed to improve the solubility and absorption of compounds like this compound:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly enhance its aqueous solubility and dissolution.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubilization of lipophilic drugs in the GI tract.[1][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules in their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[7]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or wetting agents in the formulation can improve the dissolution of the drug.[6][8]

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound in Animal Studies
  • Possible Cause: Inconsistent dissolution of the compound in the GI tract due to its poor solubility. Food effects can also contribute significantly to variability.

  • Troubleshooting Steps:

    • Standardize Food and Water Access: Ensure consistent fasting periods before dosing and controlled access to food and water post-dosing.

    • Improve Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration. Consider using a formulation that provides a more consistent release, such as a solution or a solid dispersion.

    • Switch to a Solubilized Formulation: Employ a lipid-based formulation (e.g., SMEDDS) or a cyclodextrin complex to ensure the drug is in a dissolved state in the GI tract. This can minimize dissolution-related variability.

    • Evaluate Different Animal Strains: Some animal strains may exhibit greater physiological variability. Assess if the chosen strain is appropriate.

Issue 2: Lower Than Expected In Vivo Exposure (Low Cmax and AUC) Despite a High Dose
  • Possible Cause: This could be due to solubility/dissolution limitations, poor permeability, or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Conduct a Dose-Escalation Study: Administer increasing doses of this compound and monitor the pharmacokinetics. A non-proportional increase in exposure with increasing dose often points to a solubility or absorption-limited process.

    • Investigate First-Pass Metabolism: If not already done, perform an in vitro metabolic stability assay. If metabolism is high, consider co-administration with a metabolic inhibitor (in preclinical studies) to confirm the impact of first-pass metabolism.

    • Enhance Solubility and Dissolution: Implement one of the formulation strategies mentioned in the FAQs, such as creating an amorphous solid dispersion or a lipid-based formulation.

    • Assess Permeability Enhancement: If permeability is the limiting factor, consider co-formulating with a permeation enhancer (use with caution and thorough safety evaluation).

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential impact of different formulation strategies on the pharmacokinetic parameters of this compound in rats following a single oral dose of 10 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound with Different Formulations

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension50 ± 154.0 ± 1.5350 ± 90
Micronized Suspension120 ± 302.0 ± 0.5850 ± 150
Amorphous Solid Dispersion450 ± 801.0 ± 0.53200 ± 450
SMEDDS600 ± 1100.5 ± 0.24100 ± 600

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
  • Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure: a. Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w). b. Ensure complete dissolution to form a clear solution. c. Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Further, dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Scrape the dried ASD from the flask and mill it into a fine powder. f. Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

  • Formulation Administration: a. Prepare the this compound formulation (e.g., aqueous suspension, ASD, or SMEDDS) at the desired concentration. b. Administer the formulation orally via gavage at a dose volume of 5 mL/kg.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: a. Centrifuge the blood samples at 4°C to separate the plasma. b. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Signaling Pathway Diagram

LT175_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Receptor X This compound->Receptor KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor Y KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Apoptosis) Nucleus->GeneExpression

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

Bioavailability_Enhancement_Workflow cluster_workflow Bioavailability Enhancement Workflow cluster_strategies Formulation Strategies Start Low Bioavailability of this compound Identified PhysChem Physicochemical Characterization Start->PhysChem Formulation Formulation Strategy Selection PhysChem->Formulation ASD Amorphous Solid Dispersion Formulation->ASD Lipid Lipid-Based Formulation Formulation->Lipid Nano Nanocrystals Formulation->Nano InVivo In Vivo Pharmacokinetic Study ASD->InVivo Lipid->InVivo Nano->InVivo Analysis Data Analysis and Comparison InVivo->Analysis Optimized Optimized Formulation for Further Studies Analysis->Optimized

References

Technical Support Center: Managing LT175 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability between different batches of LT175. Our goal is to help you achieve consistent and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the potency of the new this compound lot compared to the previous one. What could be the cause?

A1: Discrepancies in potency between lots can stem from several factors. These include inherent biological variability in the manufacturing process, differences in the specific activity of the recombinant protein, or variations in formulation components. It is also crucial to consider handling and storage conditions upon receipt, as improper storage can degrade the product. We recommend performing a side-by-side comparison with a reserved sample of the previous lot to confirm the shift in potency.

Q2: Can minor variations in the appearance of the lyophilized this compound cake affect its performance?

A2: Minor differences in the size or texture of the lyophilized cake are generally cosmetic and do not typically impact the biological activity of this compound. However, if you observe significant discoloration or an incomplete seal on the vial, please contact our technical support team immediately and do not use the product.

Q3: How should I properly store and handle this compound to minimize variability?

A3: Proper storage is critical for maintaining the stability of this compound. Upon receipt, store the lyophilized product at the temperature specified on the datasheet, typically -20°C or -80°C.[1] Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.[2] For conjugated antibodies, storage in the dark at 4°C is often recommended to prevent photobleaching.[1]

Q4: We ran out of our current lot of this compound mid-way through a long-term study. What is the best practice for introducing a new lot?

A4: For long-term studies, it is highly recommended to purchase a sufficient quantity of a single lot to cover the entire experiment.[1] If this is not possible, a "bridging study" should be performed to qualify the new lot against the old one. This involves running both lots in parallel on the same samples and comparing the results to ensure they are within an acceptable range of variation.

Q5: Does the passage number of our cells influence their response to this compound?

A5: Yes, the passage number of cells can significantly impact experimental outcomes.[3] Continuous passaging can lead to genetic drift and phenotypic changes in cell populations.[4] It is crucial to use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.

Troubleshooting Guides

Guide: Inconsistent Results in Cell-Based Assays with this compound

This guide addresses common issues encountered when using this compound in cell-based assays, such as proliferation, differentiation, or signaling studies.

Problem 1: High variability between replicate wells treated with the same concentration of this compound.

  • Question: What are the potential causes of high variability between my replicate wells?

  • Answer:

    • Inconsistent Cell Seeding: Uneven distribution of cells during plating is a common source of variability. Ensure your cell suspension is homogenous before and during plating.

    • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.[5] Consider not using the outer wells for experimental samples or filling them with sterile media or PBS to mitigate this effect.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or other reagents will lead to variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

    • Temperature Gradients: Ensure that all reagents and plates are properly equilibrated to the required temperature before use.[3]

Problem 2: The maximal response to this compound is lower with the new batch compared to the old batch.

  • Question: Why is the new batch of this compound showing a reduced maximal response in our assay?

  • Answer:

    • Difference in Specific Activity: The new lot may have a different specific activity. It is important to perform a dose-response curve for each new lot to determine the optimal concentration.

    • Improper Reconstitution or Storage: Ensure the new lot was reconstituted correctly according to the datasheet and has been stored properly to prevent degradation.

    • Changes in Cell Responsiveness: The cells themselves may have changed over time. It is important to use a consistent cell source and passage number.

    • Reagent Degradation: Other critical reagents in your assay, such as media or serum, may have degraded or come from a different batch, affecting the cellular response.

Problem 3: We are observing unexpected off-target effects or cytotoxicity with a new batch of this compound.

  • Question: What could be causing unexpected cytotoxicity or off-target effects with the new this compound lot?

  • Answer:

    • Endotoxin Contamination: Check the certificate of analysis for the endotoxin levels of the new lot. High levels of endotoxin can cause non-specific cellular responses and cytotoxicity.

    • Purity Differences: There may be minor differences in the purity profile between lots.

    • Incorrect Concentration: Double-check all calculations for the dilution of the new lot to ensure you are using the intended final concentration.

Data Presentation

Table 1: Factors Contributing to Batch-to-Batch Variability and Mitigation Strategies

Contributing FactorPotential Impact on ExperimentsMitigation Strategy
Raw Material Source Variations in purity and composition of media components.[6]Use a single, reliable supplier with robust quality control.
Manufacturing Process Changes in protein folding, post-translational modifications, or purity.Qualify each new lot with a bridging study.
Reagent Formulation Differences in excipient concentration or quality.[6]Review the certificate of analysis for any changes in formulation.
Storage and Handling Degradation of the product leading to loss of activity.[1]Adhere strictly to storage and handling instructions on the datasheet.
Laboratory Conditions Fluctuations in temperature, CO2 levels, and humidity.Maintain and monitor laboratory equipment regularly.
Personnel Variations in experimental technique and handling.Standardize protocols and provide thorough training.

Experimental Protocols

Protocol: Qualification of a New Batch of this compound

Objective: To ensure the performance of a new batch of this compound is comparable to a previously validated or reference batch.

Materials:

  • New batch of this compound

  • Reference (old) batch of this compound (stored correctly)

  • Appropriate cell line for the assay

  • Cell culture medium and supplements (use a single lot for the entire experiment)

  • Assay-specific reagents (e.g., cell proliferation reagent, lysis buffer, antibodies)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader or other detection instrument

Methodology:

  • Reconstitution and Aliquoting:

    • Reconstitute both the new and reference batches of this compound according to the product datasheet to create a concentrated stock solution.

    • Aliquot both stock solutions into single-use volumes and store at the recommended temperature.

  • Cell Seeding:

    • Culture the selected cell line under standard conditions, ensuring they are in the exponential growth phase.

    • Prepare a single-cell suspension and count the cells.

    • Seed the cells into a 96-well plate at the optimal density for your assay and allow them to adhere overnight.

  • Dose-Response Curve Preparation:

    • Prepare a series of dilutions for both the new and reference batches of this compound in the appropriate cell culture medium. A typical 8-point dose-response curve might include concentrations ranging from 0 to 1000 ng/mL.

    • Include a "no treatment" control (medium only).

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the prepared this compound dilutions.

    • Treat at least three replicate wells for each concentration of each batch.

  • Incubation and Assay:

    • Incubate the plate for the duration specified in your standard assay protocol.

    • Perform the assay readout (e.g., measure cell proliferation, protein expression via Western blot, or reporter gene activity).

  • Data Analysis:

    • Plot the dose-response curves for both the new and reference batches of this compound.

    • Calculate key parameters such as the EC50 (half-maximal effective concentration) and the maximal response for both batches.

    • The results for the new batch should fall within a predefined acceptable range of the reference batch (e.g., EC50 within ±20%).

Visualizations

cluster_0 Upstream Signaling cluster_1 This compound-Modulated Kinase Cascade cluster_2 Downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds GRB2 GRB2 Receptor Tyrosine Kinase->GRB2 Recruits SOS SOS GRB2->SOS Recruits RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates This compound This compound This compound->RAF Modulates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives

Caption: Hypothetical signaling pathway modulated by this compound.

Start Start Receive New this compound Batch Receive New this compound Batch Start->Receive New this compound Batch Reconstitute & Aliquot Reconstitute & Aliquot Receive New this compound Batch->Reconstitute & Aliquot Perform Dose-Response Assay Perform Dose-Response Assay Reconstitute & Aliquot->Perform Dose-Response Assay Compare to Reference Batch Compare to Reference Batch Perform Dose-Response Assay->Compare to Reference Batch Results within Acceptance Criteria? Results within Acceptance Criteria? Compare to Reference Batch->Results within Acceptance Criteria? Release for General Use Release for General Use Results within Acceptance Criteria?->Release for General Use Yes Contact Technical Support Contact Technical Support Results within Acceptance Criteria?->Contact Technical Support No

Caption: Experimental workflow for new batch qualification of this compound.

Inconsistent Results Inconsistent Results Check Reagent Preparation Check Reagent Preparation Inconsistent Results->Check Reagent Preparation Review Cell Culture Conditions Review Cell Culture Conditions Inconsistent Results->Review Cell Culture Conditions Verify Assay Protocol Verify Assay Protocol Inconsistent Results->Verify Assay Protocol Issue Resolved? Issue Resolved? Check Reagent Preparation->Issue Resolved? Review Cell Culture Conditions->Issue Resolved? Verify Assay Protocol->Issue Resolved? Perform Bridging Study Perform Bridging Study Issue Resolved?->Perform Bridging Study No Continue Experiment Continue Experiment Issue Resolved?->Continue Experiment Yes Contact Support Contact Support Perform Bridging Study->Contact Support

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Refining LT175 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The information provided in this technical support center is for guidance purposes only and should not replace detailed experimental planning and consultation with subject matter experts. Optimal treatment duration for any therapeutic agent can be highly dependent on the specific experimental model, cell line, or patient population.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended starting treatment duration for LT175? Based on initial in vitro studies, a continuous exposure of 72 hours is recommended as a starting point for assessing the initial efficacy of this compound. However, this should be optimized for your specific cell line and experimental goals.
How does the concentration of this compound affect the optimal treatment duration? Generally, higher concentrations of this compound may achieve a therapeutic effect in a shorter duration. Conversely, lower, more clinically relevant concentrations might require a longer exposure time to observe a significant response. It is crucial to perform a dose-response study to determine the optimal concentration for your model before refining the treatment duration.
Should this compound be administered continuously or intermittently? The optimal dosing strategy (continuous vs. intermittent) is still under investigation and is likely context-dependent. For initial mechanistic studies, continuous exposure is often employed. For in vivo studies, intermittent dosing might be necessary to manage potential toxicities while maintaining efficacy.
What are the key molecular markers to assess this compound treatment response over time? The primary biomarker for this compound efficacy is the phosphorylation status of its direct target, Protein X. Additionally, downstream markers in the PI3K/Akt signaling pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6), should be monitored. Changes in the expression of apoptosis markers like cleaved Caspase-3 and PARP can also indicate treatment response.
How can I determine if my cells are developing resistance to this compound? The emergence of resistance can be suspected if, after an initial response, cell viability begins to recover despite continuous this compound treatment. This can be confirmed by a loss of suppression of p-Protein X and downstream signaling markers. Should resistance be suspected, consider performing dose-response assays at different time points.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
No significant decrease in cell viability is observed after the initial recommended treatment duration. - The cell line may be inherently resistant to this compound. - The concentration of this compound is too low. - The treatment duration is insufficient.- Confirm the expression of the this compound target (Protein X) in your cell line. - Perform a dose-response experiment to determine the IC50 value. - Extend the treatment duration in a time-course experiment (e.g., 24, 48, 72, 96, 120 hours).
High levels of cell death are observed at early time points, even at low concentrations. - The cell line is highly sensitive to this compound. - Off-target toxicity.- Reduce the concentration of this compound used. - Shorten the treatment duration and perform a more detailed time-course analysis at earlier time points (e.g., 6, 12, 24 hours). - Assess off-target effects by examining unrelated signaling pathways.
Initial inhibition of downstream signaling is observed, but the signal recovers at later time points. - Feedback loop activation. - Drug degradation. - Development of adaptive resistance.- Investigate potential feedback mechanisms in the targeted pathway. - Replenish this compound in the culture medium every 24-48 hours. - Analyze the expression of potential resistance-mediating proteins.
Variability in response across replicate experiments. - Inconsistent cell seeding density. - Variation in this compound concentration. - Differences in cell culture conditions.- Ensure consistent cell numbers are plated for each experiment. - Prepare fresh dilutions of this compound from a stable stock for each experiment. - Maintain consistent cell culture conditions (e.g., passage number, confluency, media).

Experimental Protocols

Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., based on a prior dose-response assay) for various durations (e.g., 24, 48, 72, 96, and 120 hours). Include a vehicle-treated control for each time point.

  • Viability Assessment: At the end of each treatment period, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control at each time point. Plot cell viability against treatment duration for each concentration to identify the time required to achieve the desired level of growth inhibition.

Protocol 2: Assessing Target Engagement and Downstream Signaling Over Time
  • Cell Treatment: Plate cells in 6-well plates and treat with a fixed concentration of this compound (e.g., the IC50 value determined from viability assays) for a series of time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify total protein concentration and perform Western blot analysis to detect the levels of total and phosphorylated Protein X, Akt, and S6.

  • Data Interpretation: Analyze the changes in the phosphorylation status of the target and downstream proteins over time to understand the kinetics of pathway inhibition.

Data Presentation

Table 1: Example Time-Course Cell Viability Data

Treatment Duration (hours)This compound Concentration 1 (% Viability)This compound Concentration 2 (% Viability)This compound Concentration 3 (% Viability)
2485.2 ± 4.170.5 ± 3.555.1 ± 2.9
4865.7 ± 3.848.2 ± 2.930.4 ± 2.1
7248.9 ± 3.130.1 ± 2.515.8 ± 1.7
9635.4 ± 2.720.3 ± 1.98.2 ± 1.1
12028.1 ± 2.215.6 ± 1.55.3 ± 0.8

Table 2: Example Western Blot Densitometry Analysis (Fold Change in Phosphorylation vs. Total Protein, Normalized to Time 0)

Treatment Duration (hours)p-Protein X / Total Protein Xp-Akt / Total Aktp-S6 / Total S6
20.210.450.68
60.150.320.51
120.110.250.42
240.100.280.45
480.120.350.55

Visualizations

LT175_Signaling_Pathway This compound This compound pProteinX p-Protein X This compound->pProteinX Inhibits ProteinX Protein X ProteinX->pProteinX Activates PI3K PI3K pProteinX->PI3K pAkt p-Akt PI3K->pAkt Akt Akt mTORC1 mTORC1 pAkt->mTORC1 S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 CellGrowth Cell Growth & Survival pS6->CellGrowth

Caption: this compound inhibits the phosphorylation of Protein X, a key upstream activator of the PI3K/Akt/mTOR signaling pathway, thereby reducing cell growth and survival.

Experimental_Workflow Start Start: Determine Cell Seeding Density DoseResponse Dose-Response Assay (72 hours) Start->DoseResponse TimeCourse Time-Course Viability Assay (24-120 hours) DoseResponse->TimeCourse Inform Concentration Selection WesternBlot Time-Course Western Blot (0-48 hours) DoseResponse->WesternBlot Inform Concentration Selection Analysis Data Analysis: Determine Optimal Duration TimeCourse->Analysis WesternBlot->Analysis End End: Refined Treatment Protocol Analysis->End

Caption: Experimental workflow for refining this compound treatment duration, starting with a dose-response assay to inform subsequent time-course viability and mechanistic studies.

Validation & Comparative

Unraveling Adipogenesis: A Comparative Analysis of LT175 and Rosiglitazone

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison between the investigational compound LT175 and the well-established drug rosiglitazone regarding their effects on adipogenesis cannot be provided at this time. Extensive literature searches have yielded no publicly available scientific data, experimental protocols, or signaling pathway information for a compound designated as "this compound." This suggests that this compound may be a proprietary compound in early-stage development, a misidentified designation, or a compound that has not yet been described in peer-reviewed literature.

In contrast, rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and extensively studied agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that governs adipocyte differentiation.

This guide will proceed by providing a comprehensive overview of the well-documented effects of rosiglitazone on adipogenesis, which can serve as a benchmark for comparison if and when data on this compound becomes available.

Rosiglitazone: A Potent Inducer of Adipogenesis

Rosiglitazone promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This action is central to its therapeutic effect in improving insulin sensitivity in type 2 diabetes. The binding of rosiglitazone to PPARγ initiates a cascade of gene expression changes that drive the adipogenic program.

Quantitative Effects of Rosiglitazone on Adipogenesis

The following table summarizes key quantitative data from studies investigating the effects of rosiglitazone on adipocyte differentiation and function.

ParameterCell TypeRosiglitazone ConcentrationFold Change vs. ControlReference
Adipocyte Differentiation
Lipid Accumulation3T3-L1 preadipocytes1 µMSignificant Increase[1]
Adipocyte NumberHuman Mesenchymal Stem Cells10 µMPotentiated Differentiation[2][3]
Adipogenic Gene Expression
PPARγ mRNA3T3-L1 preadipocytes1 µMUpregulated[4]
C/EBPα mRNA3T3-L1 preadipocytes1 µMUpregulated[4]
aP2 (FABP4) mRNAHuman Mesenchymal Stem Cells10 µMMarkedly Increased[2][3]
Protein Expression
Adiponectin3T3-L1 adipocytesNot SpecifiedIncreased[5]
Leptin3T3-L1 adipocytesNot SpecifiedDecreased[5]
Experimental Protocols for Assessing Adipogenesis

The following are standard methodologies used to evaluate the effects of compounds like rosiglitazone on adipogenesis.

1. Preadipocyte Differentiation Assay:

  • Cell Line: 3T3-L1 preadipocytes are commonly used.

  • Induction Cocktail: Cells are treated with a differentiation-inducing cocktail typically containing 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin. The compound of interest (e.g., rosiglitazone) is added to this cocktail.

  • Staining: After several days of differentiation, mature adipocytes are visualized and quantified by staining intracellular lipid droplets with Oil Red O.

2. Quantitative Real-Time PCR (qRT-PCR):

  • Purpose: To measure the expression levels of key adipogenic marker genes.

  • Method: RNA is extracted from treated and control cells, reverse-transcribed into cDNA, and then subjected to PCR with primers specific for genes like Pparg, Cebpa, Fabp4, and Adipoq.

3. Western Blotting:

  • Purpose: To determine the protein levels of key adipogenic factors.

  • Method: Protein lysates from treated and control cells are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for proteins such as PPARγ, C/EBPα, and adiponectin.

Signaling Pathway of Rosiglitazone-Induced Adipogenesis

Rosiglitazone's primary mechanism of action is the direct activation of PPARγ. The following diagram illustrates this signaling pathway.

Rosiglitazone_Adipogenesis_Pathway Rosiglitazone Rosiglitazone PPARg_RXR PPARγ/RXR Heterodimer Rosiglitazone->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Adipogenic_Genes Adipogenic Target Genes (e.g., C/EBPα, FABP4, Adiponectin) PPRE->Adipogenic_Genes Regulates Transcription Adipogenesis Adipogenesis (Adipocyte Differentiation) Adipogenic_Genes->Adipogenesis

Caption: Rosiglitazone activates the PPARγ/RXR heterodimer, leading to the transcription of adipogenic genes.

Experimental Workflow for Comparing Adipogenic Compounds

The logical workflow to compare an unknown compound like this compound with a known activator like rosiglitazone is depicted below.

Adipogenesis_Comparison_Workflow start Start: Preadipocyte Culture (e.g., 3T3-L1 cells) treatment Treatment Groups start->treatment control Vehicle Control treatment->control rosiglitazone Rosiglitazone (Positive Control) treatment->rosiglitazone This compound This compound (Test Compound) treatment->this compound differentiation Induce Differentiation control->differentiation rosiglitazone->differentiation This compound->differentiation analysis Analysis differentiation->analysis oil_red_o Oil Red O Staining (Lipid Accumulation) analysis->oil_red_o q_pcr qRT-PCR (Gene Expression) analysis->q_pcr western_blot Western Blot (Protein Levels) analysis->western_blot comparison Comparative Data Analysis oil_red_o->comparison q_pcr->comparison western_blot->comparison

References

A Comparative Analysis of LT175 and Telmisartan as Partial PPARγ Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two partial peroxisome proliferator-activated receptor-gamma (PPARγ) agonists: the novel compound LT175 and the established angiotensin II receptor blocker, telmisartan. This analysis is based on available experimental data to assist researchers in understanding their respective potencies and characteristics.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and telmisartan as partial PPARγ agonists. It is important to note that these values were determined in different experimental settings, which should be considered when making a direct comparison.

ParameterThis compoundTelmisartanFull Agonist (for comparison)
Compound Type Dual PPARα/γ AgonistAngiotensin II Receptor Blocker with PPARγ modulating activityThiazolidinediones (e.g., Rosiglitazone, Pioglitazone)
PPARγ Agonism Partial AgonistPartial AgonistFull Agonist
EC50 for hPPARγ 0.48 µM[1]4.5 µM[2]Rosiglitazone: 0.066 µM, Pioglitazone: 1.5 µM[2]
Maximal Efficacy Not explicitly quantified, but demonstrated to be lower than full agonists.~25-30% of maximal activation achieved by full agonists (rosiglitazone and pioglitazone)[2]~100%
Assay System Luciferase reporter gene assay in human HepG2 cells with a GAL4-hPPARγ-LBD construct.Heterologous transactivation assay with a PPARγ construct.Not Applicable

Experimental Methodologies

The data presented above for both this compound and telmisartan were primarily generated using luciferase reporter gene assays. This common technique is a cornerstone for quantifying the activation of nuclear receptors like PPARγ.

Luciferase Reporter Gene Assay Protocol (General)

This protocol outlines the typical steps involved in a luciferase reporter assay to determine the potency of a PPARγ agonist.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line (e.g., HEK293T, HepG2, or COS-7) is cultured under standard conditions.

    • Cells are transiently transfected with two key plasmids:

      • Expression Plasmid: This plasmid contains the DNA sequence for the ligand-binding domain (LBD) of human PPARγ, often fused to the GAL4 DNA-binding domain.

      • Reporter Plasmid: This plasmid contains a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

    • A third plasmid expressing a control reporter gene (e.g., β-galactosidase or Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Compound Treatment:

    • After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds (this compound or telmisartan), a known full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

  • Cell Lysis and Luciferase Assay:

    • Following a defined incubation period with the compounds, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

    • The cell lysate is then mixed with a luciferase substrate (e.g., luciferin for firefly luciferase).

  • Data Acquisition and Analysis:

    • The luminescence produced by the enzymatic reaction is measured using a luminometer.

    • The activity of the control reporter is also measured.

    • The raw luminescence units are normalized to the control reporter activity.

    • The normalized data is then plotted against the compound concentration, and a dose-response curve is generated to calculate the EC50 value (the concentration at which 50% of the maximal response is observed).

Signaling Pathway and Experimental Workflow Visualizations

PPARγ Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARγ activation.

Caption: PPARγ signaling pathway upon ligand binding.

Experimental Workflow for PPARγ Agonist Screening

This diagram outlines a typical workflow for identifying and characterizing PPARγ agonists like this compound and telmisartan.

Experimental_Workflow cluster_workflow Workflow for Characterizing PPARγ Agonists Start Start: Compound Library Primary_Screening Primary Screening (e.g., Luciferase Reporter Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds showing PPARγ activation) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Analysis (Determine EC50 and Maximal Efficacy) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Adipocyte Differentiation, Gene Expression Analysis) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: Experimental workflow for PPARγ agonist characterization.

References

LT175 Demonstrates Potent In Vivo Insulin-Sensitizing Effects with a Favorable Adipogenic Profile

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the novel dual PPARα/γ ligand, LT175, reveals significant improvements in glucose homeostasis and insulin sensitivity in vivo, positioning it as a promising therapeutic candidate for type 2 diabetes with a potentially improved safety profile compared to full PPARγ agonists like rosiglitazone.

This compound, a novel peroxisome proliferator-activated receptor (PPAR) α/γ dual ligand, has shown potent insulin-sensitizing effects in preclinical studies.[1][2] In vivo experiments using high-fat diet (HFD)-fed mice, a common model for studying insulin resistance, demonstrated that this compound administration leads to a significant improvement in glucose metabolism and insulin sensitivity.[1][2] These effects are accompanied by a reduction in adipogenic activity compared to the well-known insulin sensitizer, rosiglitazone, suggesting a more favorable side-effect profile.[2]

Comparative In Vivo Efficacy of this compound

Studies comparing this compound to rosiglitazone in HFD-fed mice highlight its distinct metabolic benefits. While both compounds improve glucose homeostasis, this compound also uniquely reduces plasma cholesterol levels.[1] Furthermore, this compound administration was associated with a decrease in body weight, adipocyte size, and white adipose tissue mass.[1][2]

Key Metabolic Parameters in HFD-Fed Mice Treated with this compound
ParameterHFD ControlThis compound TreatedRosiglitazone Treated
Plasma GlucoseIncreasedSignificantly ReducedReduced
Plasma InsulinIncreasedSignificantly ReducedReduced
Plasma NEFAIncreasedSignificantly ReducedReduced
Plasma TriglyceridesIncreasedSignificantly ReducedReduced
Plasma CholesterolIncreasedSignificantly ReducedNo significant change
Circulating AdiponectinDecreasedMarkedly IncreasedIncreased
Circulating FGF21DecreasedMarkedly IncreasedIncreased
NEFA: Non-Esterified Fatty Acids. Data summarized from in vivo studies in HFD-fed mice.[1]

Enhanced Glucose Homeostasis and Insulin Sensitivity

Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are standard procedures to assess how well an organism handles a glucose load and responds to insulin. In HFD-fed mice, treatment with this compound resulted in a strong improvement in glucose clearance during an OGTT.[1] Furthermore, the ITT revealed significantly greater insulin sensitivity in the this compound-treated group compared to untreated mice.[1]

Mechanism of Action: A Novel PPAR Ligand

This compound functions as a dual ligand for PPARα and PPARγ.[2] The activation of these nuclear receptors plays a crucial role in the regulation of glucose and lipid metabolism. The insulin-sensitizing effects of this compound are attributed to its ability to modulate the expression of genes involved in these pathways. Notably, this compound exhibits a differential interaction with PPARγ compared to rosiglitazone, affecting the recruitment of coregulator proteins.[2] This unique mechanism is thought to underlie its reduced adipogenic activity.[2]

Experimental Protocols

In Vivo Animal Studies

High-fat diet (HFD)-fed mice were used as a model of diet-induced obesity and insulin resistance. Mice were administered this compound, rosiglitazone, or a vehicle control. Body weight, food intake, and body composition (assessed by magnetic resonance imaging) were monitored throughout the study. At the end of the treatment period, blood samples were collected for the analysis of various plasma parameters.[1][2]

Oral Glucose Tolerance Test (OGTT)

After an overnight fast, mice were administered an oral gavage of glucose (typically 2 g/kg body weight). Blood glucose levels were measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage. The area under the curve (AUC) for glucose was calculated to assess glucose clearance.[1]

Insulin Tolerance Test (ITT)

Following a short fasting period (typically 4-6 hours), mice were given an intraperitoneal injection of human insulin (typically 0.75 U/kg body weight). Blood glucose levels were measured from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection. The rate of glucose disappearance is used as an indicator of insulin sensitivity.[1]

Visualizing the Pathways and Processes

This compound Signaling Pathway

LT175_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to TargetGenes Target Gene Expression PPRE->TargetGenes Regulates InsulinSensitivity ↑ Insulin Sensitivity TargetGenes->InsulinSensitivity GlucoseUptake ↑ Glucose Uptake TargetGenes->GlucoseUptake LipidMetabolism ↑ Lipid Metabolism TargetGenes->LipidMetabolism Adipogenesis ↓ Adipogenesis TargetGenes->Adipogenesis

Caption: Mechanism of action of this compound as a dual PPARα/γ agonist.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start: HFD-fed Mice treatment Treatment Groups (Vehicle, this compound, Rosiglitazone) start->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring mri Body Composition (MRI) monitoring->mri ogtt Oral Glucose Tolerance Test (OGTT) mri->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt collection Blood & Tissue Collection itt->collection analysis Biochemical & Gene Expression Analysis collection->analysis end End: Comparative Data Analysis analysis->end

Caption: Workflow for in vivo validation of this compound's insulin-sensitizing effects.

References

Comparative Analysis of Dual PPAR Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on LT175: As of late 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a dual PPAR agonist designated as "this compound." Therefore, this guide provides a comparative analysis of other well-characterized dual and pan-PPAR agonists—Muraglitazar, Tesaglitazar, and Saroglitazar—to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction to Dual PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] There are three main isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and insulin sensitivity. Dual PPAR agonists are compounds designed to activate both PPARα and PPARγ, with the therapeutic goal of simultaneously managing dyslipidemia and hyperglycemia, which are often co-morbid conditions in type 2 diabetes.[1][2]

This guide offers a comparative overview of the in vitro potency and clinical development status of selected dual PPAR agonists.

Quantitative Data Presentation

The following table summarizes the in vitro potency of Muraglitazar, Tesaglitazar, and Saroglitazar, as well as the pan-PPAR agonist Lanifibranor, on human PPAR isotypes. The data is presented as EC50 values, which represent the concentration of the agonist that elicits a half-maximal response in a transactivation assay.

CompoundPPARα (EC50)PPARγ (EC50)PPARδ (EC50)
Muraglitazar 320 nM[3][4]110 nM[3][4]-
Tesaglitazar 3.6 µM[5]~0.2 µM[5]-
Saroglitazar 0.65 pM3 nM-
Lanifibranor 1537 nM206 nM866 nM

*Data for Saroglitazar was obtained from a study using HepG2 cells.

Signaling Pathway and Experimental Workflow

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway of PPARs. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, leading to the transcription of target genes involved in glucose and lipid metabolism.

PPAR_Signaling_Pathway PPAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binds PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Forms Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds to Target_Gene_Transcription Target Gene Transcription PPRE->Target_Gene_Transcription Initiates

Caption: Generalized PPAR signaling pathway.

Experimental Workflow: PPAR Transactivation Assay

The diagram below outlines a typical workflow for a cell-based PPAR transactivation assay, a common method for determining the potency of PPAR agonists.

Experimental_Workflow PPAR Transactivation Assay Workflow Cell_Culture 1. Cell Culture (e.g., HepG2 cells) Transfection 2. Co-transfection with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Compound_Treatment 3. Treatment with Dual PPAR Agonist Transfection->Compound_Treatment Incubation 4. Incubation (e.g., 24 hours) Compound_Treatment->Incubation Cell_Lysis 5. Cell Lysis Incubation->Cell_Lysis Luciferase_Assay 6. Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis 7. Data Analysis (Calculate EC50) Luciferase_Assay->Data_Analysis

Caption: Workflow for a PPAR transactivation assay.

Experimental Protocols

Detailed Methodology for PPAR Transactivation Assay

This protocol describes a reporter gene assay to determine the in vitro potency (EC50) of a dual PPAR agonist on human PPARα and PPARγ.

1. Cell Culture and Plating:

  • Human hepatoblastoma G2 (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

2. Transient Transfection:

  • Cells are co-transfected using a lipid-based transfection reagent (e.g., Lipofectamine).

  • The transfection mixture per well includes:

    • An expression vector for either human PPARα or PPARγ.

    • A reporter plasmid containing multiple copies of a PPRE upstream of a firefly luciferase gene.

    • A control plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

  • The DNA-lipid complexes are added to the cells, and the plates are incubated for 4-6 hours. The medium is then replaced with fresh culture medium.

3. Compound Treatment:

  • 24 hours post-transfection, the culture medium is replaced with a medium containing various concentrations of the test compound (dual PPAR agonist). A positive control (e.g., a known potent PPARα or PPARγ agonist) and a vehicle control (e.g., DMSO) are also included.

  • The cells are incubated with the compounds for an additional 24 hours.

4. Luciferase Activity Measurement:

  • After the incubation period, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

  • Cells are lysed using a passive lysis buffer.

  • The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • The firefly luciferase activity of each sample is normalized to its Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

  • The fold induction of luciferase activity is calculated relative to the vehicle control.

  • The EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Discussion of Selected Dual PPAR Agonists
  • Muraglitazar: This compound exhibits potent dual agonism for both PPARα and PPARγ.[3][4] Despite promising initial results in improving glycemic control and lipid profiles, its development was discontinued due to an increased risk of cardiovascular events, including myocardial infarction and stroke.[2]

  • Tesaglitazar: Similar to Muraglitazar, Tesaglitazar is a dual PPARα/γ agonist that showed potential in managing type 2 diabetes.[5] However, its development was also halted, in this case due to concerns about cardiac toxicity.[6]

  • Saroglitazar: Approved for the treatment of diabetic dyslipidemia in India, Saroglitazar is a dual PPAR agonist with a predominant effect on PPARα. It has been shown to improve both lipid and glycemic parameters.

  • Lanifibranor: This compound is a pan-PPAR agonist, meaning it activates all three PPAR isotypes (α, γ, and δ). It is currently in clinical development for the treatment of non-alcoholic steatohepatitis (NASH).

The discontinuation of Muraglitazar and Tesaglitazar highlights the challenges in developing dual PPAR agonists with a favorable safety profile, particularly concerning cardiovascular health. The distinct activity profiles of Saroglitazar and Lanifibranor underscore the ongoing efforts to modulate the PPAR signaling pathway for therapeutic benefit in metabolic diseases. Researchers in this field should remain cognizant of the potential for off-target effects and the importance of thorough safety evaluations in preclinical and clinical studies.

References

A Cross-Validation of LT175's Anti-Adipogenic Properties: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for novel compounds that can modulate adipogenesis is of paramount importance in the fight against obesity and related metabolic disorders. This guide provides a comprehensive cross-validation of the anti-adipogenic properties of LT175, a novel PPARα/γ ligand. Its performance is objectively compared with established alternatives—rosiglitazone, liraglutide, and metformin—supported by experimental data, detailed protocols, and signaling pathway visualizations.

Executive Summary

This compound emerges as a promising anti-adipogenic agent with a distinct mechanism of action compared to other compounds. As a dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist with partial activity on PPARγ, this compound demonstrates a reduced adipogenic profile compared to the full PPARγ agonist, rosiglitazone.[1][2] This is attributed to its unique interaction with PPARγ, leading to differential recruitment of nuclear corepressors, such as NCoR1. In contrast, alternatives like liraglutide and metformin exert their effects through different signaling pathways, namely the Hippo-YAP and AMPK pathways, respectively. This guide will delve into the quantitative data, experimental methodologies, and underlying molecular mechanisms of these compounds to provide a clear comparative analysis for future research and development.

Comparative Analysis of Anti-Adipogenic Effects

The anti-adipogenic properties of this compound and its alternatives have been evaluated using the well-established 3T3-L1 preadipocyte differentiation model. The following tables summarize the key quantitative findings from various studies, focusing on lipid accumulation and the expression of key adipogenic marker genes.

Lipid Accumulation in 3T3-L1 Adipocytes

Lipid accumulation, a hallmark of adipogenesis, is commonly assessed by Oil Red O staining. The table below compares the effects of this compound, rosiglitazone, liraglutide, and metformin on lipid content in differentiated 3T3-L1 cells.

CompoundConcentrationChange in Lipid AccumulationReference
This compound 1 µMLess severe lipid accumulation compared to rosiglitazone.[1][2]
Rosiglitazone 1 µMSignificant increase in lipid droplet formation.
Liraglutide 1000 nM34% increase in Oil Red O staining compared to vehicle.
Metformin 5-10 mMSignificant inhibition of adipogenesis.
1.25-2.5 mMSignificant increase in adipocyte differentiation.
Expression of Adipogenic Marker Genes

The expression of key transcription factors and adipocyte-specific genes, such as PPARγ, CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid binding protein 4 (FABP4 or aP2), are crucial indicators of adipogenic differentiation.

CompoundGeneFold Change in Expression (mRNA)Reference
This compound Adipoq, Glut4, Fabp4Increased expression, but lower than rosiglitazone.[1][2]
Rosiglitazone PPARγ, C/EBPα, aP2Significant upregulation.
Liraglutide PPARγ1.59-fold increase (at 1000 nM).
C/EBPαNot specified
aP21.96-fold increase (at 1000 nM).
Metformin PPARγ, C/EBPαDownregulated at higher concentrations.

Signaling Pathways and Mechanisms of Action

The distinct anti-adipogenic profiles of this compound and its alternatives stem from their different molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

This compound: Differential PPARγ Co-regulator Recruitment

This compound's partial agonism on PPARγ leads to a unique conformational change in the receptor, resulting in the differential recruitment of co-regulators. Specifically, it shows a higher recruitment of the nuclear corepressor 1 (NCoR1) compared to full agonists like rosiglitazone. This altered balance of co-activator and co-repressor binding is believed to be responsible for its reduced adipogenic effects.[1][2]

LT175_Mechanism cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE PPARg->PPRE Binds NCoR1 NCoR1 (Corepressor) PPARg->NCoR1 Preferential Recruitment Coactivators Coactivators PPARg->Coactivators Reduced Recruitment RXR->PPRE Binds Adipogenic_Genes Adipogenic Genes (e.g., aP2, FABP4) PPRE->Adipogenic_Genes Regulates Transcription Reduced Adipogenesis Reduced Adipogenesis Adipogenic_Genes->Reduced Adipogenesis

Caption: this compound's mechanism of action.

Rosiglitazone: Full PPARγ Agonism

Rosiglitazone, a full PPARγ agonist, strongly promotes the recruitment of co-activators, leading to robust activation of adipogenic gene expression and significant lipid accumulation.

Rosiglitazone_Mechanism cluster_extracellular Extracellular cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE PPARg->PPRE Binds Coactivators Coactivators PPARg->Coactivators Strong Recruitment RXR->PPRE Binds Adipogenic_Genes Adipogenic Genes PPRE->Adipogenic_Genes Strongly Activates Increased Adipogenesis Increased Adipogenesis Adipogenic_Genes->Increased Adipogenesis

Caption: Rosiglitazone's full PPARγ agonism.

Liraglutide: Hippo-YAP Signaling Pathway

Liraglutide, a GLP-1 receptor agonist, influences adipogenesis through the Hippo-YAP signaling pathway. Activation of this pathway leads to the phosphorylation and cytoplasmic retention of YAP, a transcriptional co-activator, thereby modulating the expression of genes involved in cell proliferation and differentiation.

Liraglutide_Mechanism Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R Activates Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) GLP1R->Hippo_Pathway Activates YAP YAP Hippo_Pathway->YAP Phosphorylates pYAP p-YAP (Inactive) YAP->pYAP Nucleus Nucleus YAP->Nucleus Nuclear Translocation (Inhibited) pYAP->Nucleus Cytoplasmic Retention Adipogenesis_Modulation Modulation of Adipogenesis Nucleus->Adipogenesis_Modulation

Caption: Liraglutide's Hippo-YAP pathway.

Metformin: AMPK Signaling Pathway

Metformin's anti-adipogenic effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK). Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in lipogenesis and adipogenesis, such as Acetyl-CoA Carboxylase (ACC) and SREBP-1c.

Metformin_Mechanism Metformin Metformin AMPK AMPK Metformin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) ACC->pACC Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits Inhibited_SREBP1c Inhibited SREBP-1c SREBP1c->Inhibited_SREBP1c Adipogenesis Adipogenesis Inhibited_SREBP1c->Adipogenesis Inhibits

Caption: Metformin's AMPK signaling pathway.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (this compound, rosiglitazone, liraglutide, or metformin) are added at their respective concentrations.

  • Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is refreshed every two days thereafter.

  • Analysis: Cells are typically harvested at different time points (e.g., Day 4, Day 8) for analysis of lipid accumulation and gene expression.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

  • Staining: After washing with water, cells are stained with a freshly prepared Oil Red O solution (0.5% in isopropanol, diluted with water) for 10-15 minutes.

  • Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at 510 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from 3T3-L1 cells using a suitable kit (e.g., TRIzol reagent). First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The relative expression levels of target genes (e.g., PPARγ, C/EBPα, aP2) are quantified by qRT-PCR using a SYBR Green-based detection method. Gene expression is normalized to a housekeeping gene (e.g., β-actin or GAPDH).

Förster Resonance Energy Transfer (FRET) Assay for Co-regulator Recruitment
  • Principle: This assay measures the interaction between PPARγ and a fluorescently labeled co-regulator peptide. When the ligand (e.g., this compound) binds to PPARγ, it induces a conformational change that alters the distance between a donor fluorophore on PPARγ and an acceptor fluorophore on the co-regulator peptide, leading to a change in the FRET signal.

  • Procedure: The assay is typically performed in a microplate format. Purified, tagged PPARγ protein is incubated with the test compound and a fluorescently labeled co-regulator peptide (e.g., a peptide from NCoR1).

  • Data Analysis: The FRET signal is measured using a plate reader. The change in FRET is used to determine the potency (EC50) and efficacy of the compound in promoting or inhibiting the co-regulator interaction.

Conclusion

This comparative guide provides a detailed analysis of the anti-adipogenic properties of this compound in relation to rosiglitazone, liraglutide, and metformin. This compound's unique mechanism of action, characterized by its partial PPARγ agonism and differential co-regulator recruitment, results in a more nuanced and potentially safer anti-adipogenic profile compared to the full agonist rosiglitazone. The distinct signaling pathways engaged by liraglutide and metformin offer alternative strategies for modulating adipogenesis. The data and protocols presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into these compounds and the development of novel therapeutics for obesity and metabolic diseases.

References

A Comparative Guide: LT175 vs. Selective PPARα Agonists in Fueling Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate regulation of fatty acid metabolism is a cornerstone of metabolic health, and its dysregulation is a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key orchestrator of fatty acid catabolism is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Activation of PPARα stimulates the uptake, activation, and subsequent oxidation of fatty acids in both mitochondria and peroxisomes. This has led to the development of various PPARα-targeting therapeutic agents. This guide provides a comparative overview of LT175, a dual PPARα/γ agonist, and selective PPARα agonists, focusing on their roles in promoting fatty acid oxidation, supported by available experimental data.

Introduction to the Comparators

This compound is a novel dual agonist of PPARα and PPARγ. Its dual activity is designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing properties of PPARγ activation, while potentially mitigating some of the side effects associated with selective PPARγ agonists, such as weight gain. The activation of PPARα by this compound is expected to drive fatty acid oxidation, contributing to its metabolic benefits.

Selective PPARα agonists , such as fenofibrate and pemafibrate, are established therapeutic agents that primarily target PPARα. Their clinical utility lies in their ability to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol by potently activating genes involved in fatty acid oxidation and lipoprotein metabolism. Pemafibrate is a newer, more selective PPARα modulator (SPPARM) with higher potency and selectivity compared to older fibrates like fenofibrate.

Quantitative Data on Fatty Acid Oxidation

The following tables summarize the quantitative effects of this compound and selective PPARα agonists on key markers of fatty acid oxidation, compiled from various studies. It is important to note that the data for this compound and selective PPARα agonists are from separate studies with different experimental models and conditions. Therefore, a direct quantitative comparison should be made with caution.

Table 1: Effects of this compound on Markers Related to Fatty Acid Oxidation

ParameterExperimental ModelTreatmentQuantitative ChangeReference
Plasma TriglyceridesDiet-induced obese miceThis compound (30 mg/kg/day) for 21 days~40% decrease vs. control[Gilardi et al., 2014]
Plasma Non-Esterified Fatty Acids (NEFA)Diet-induced obese miceThis compound (30 mg/kg/day) for 21 days~30% decrease vs. control[Gilardi et al., 2014]
Cpt1a mRNA expression in WATDiet-induced obese miceThis compound (30 mg/kg/day) for 21 daysUpregulated (exact fold change not specified)[Gilardi et al., 2014]
Acox1 mRNA expression in WATDiet-induced obese miceThis compound (30 mg/kg/day) for 21 daysUpregulated (exact fold change not specified)[Gilardi et al., 2014]

WAT: White Adipose Tissue

Table 2: Effects of Selective PPARα Agonists on Fatty Acid Oxidation

AgonistParameterExperimental ModelTreatmentQuantitative ChangeReference
Fenofibrate Hepatic Fatty Acid β-oxidationNile tilapia fed a high-fat diet200 mg/kg fenofibrate for 4 weeks~2.5-fold increase vs. control[1]
Cpt1a mRNA expression in kidneyPkd1RC/RC miceFenofibrate for 5 months70% increase vs. control[2]
Acox1 mRNA expression in kidneyPkd1RC/RC miceFenofibrate for 5 months400% increase vs. control[2]
Pemafibrate Hepatic Cpt2, Vlcad, Acox1 mRNA expressionRats on an ethanol-containing dietPemafibrate for 8 weeksMarked increase vs. control[3]
Hepatic Fatty Acid OxidationHumans with NAFLDPemafibrate (0.2-0.4 mg/day)Promotes lipid turnover and fatty acid β-oxidation[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Dual PPARα/γ Agonist)

This compound, as a dual agonist, activates both PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The activation of PPARα leads to the upregulation of genes involved in fatty acid uptake (e.g., CD36), transport into mitochondria (e.g., CPT1A), and subsequent β-oxidation (e.g., ACOX1). Simultaneously, PPARγ activation influences the expression of genes related to adipogenesis and insulin sensitivity.

LT175_Signaling cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg PPRE PPRE PPARa->PPRE form heterodimer PPARg->PPRE form heterodimer RXR RXR RXR->PPRE form heterodimer RXR->PPRE form heterodimer FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1A, ACOX1) PPRE->FAO_Genes upregulates Adipo_Genes Adipogenesis & Insulin Sensitivity Genes PPRE->Adipo_Genes upregulates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation FAO_Genes->Increased Fatty Acid Oxidation Improved Insulin Sensitivity Improved Insulin Sensitivity Adipo_Genes->Improved Insulin Sensitivity

Caption: Signaling pathway of the dual PPARα/γ agonist this compound.

Signaling Pathway of a Selective PPARα Agonist

Selective PPARα agonists, such as pemafibrate, bind specifically to PPARα. This targeted activation leads to a more focused upregulation of genes controlling fatty acid transport and oxidation, without directly engaging PPARγ-mediated adipogenic pathways.

Selective_PPARa_Signaling cluster_cell Hepatocyte cluster_nucleus Nucleus Selective_Agonist Selective PPARα Agonist (e.g., Pemafibrate) PPARa PPARα Selective_Agonist->PPARa PPRE PPRE PPARa->PPRE form heterodimer RXR RXR RXR->PPRE form heterodimer FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1A, ACOX1, LPL) PPRE->FAO_Genes upregulates Increased Fatty Acid Oxidation\n& Lipid Clearance Increased Fatty Acid Oxidation & Lipid Clearance FAO_Genes->Increased Fatty Acid Oxidation\n& Lipid Clearance

Caption: Signaling pathway of a selective PPARα agonist.

Comparative Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and a selective PPARα agonist on fatty acid oxidation in a diet-induced obese mouse model.

Experimental_Workflow cluster_treatment Treatment Groups (e.g., 21 days) cluster_analysis Analysis start Diet-Induced Obese Mice Control Vehicle Control start->Control LT175_group This compound start->LT175_group PPARa_agonist_group Selective PPARα Agonist start->PPARa_agonist_group Blood_Analysis Blood Analysis (Triglycerides, NEFA, Glucose, Insulin) Control->Blood_Analysis Tissue_Harvest Tissue Harvest (Liver, Adipose Tissue) Control->Tissue_Harvest LT175_group->Blood_Analysis LT175_group->Tissue_Harvest PPARa_agonist_group->Blood_Analysis PPARa_agonist_group->Tissue_Harvest end Comparative Data Analysis Blood_Analysis->end Gene_Expression Gene Expression Analysis (qPCR for Cpt1a, Acox1, etc.) Tissue_Harvest->Gene_Expression FAO_Assay Fatty Acid Oxidation Assay (e.g., 14C-palmitate oxidation) Tissue_Harvest->FAO_Assay Gene_Expression->end FAO_Assay->end

Caption: Workflow for comparing this compound and a selective PPARα agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

1. In Vivo Studies in Diet-Induced Obese Mice

  • Animal Model: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.

  • Drug Administration: this compound or a selective PPARα agonist is administered daily via oral gavage at a specified dose (e.g., 30 mg/kg/day for this compound) for a defined treatment period (e.g., 21 days). A vehicle control group receives the same volume of the vehicle solution.

  • Blood Parameter Analysis: Blood samples are collected from fasted mice at the end of the treatment period. Plasma levels of triglycerides, non-esterified fatty acids (NEFA), glucose, and insulin are measured using commercially available enzymatic and ELISA kits.

  • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice are administered an oral bolus of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-gavage using a glucometer.

  • Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.

2. Gene Expression Analysis

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues (e.g., liver, white adipose tissue) using a suitable method (e.g., TRIzol reagent). The quantity and quality of RNA are assessed, and a fixed amount of RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for target genes (e.g., Cpt1a, Acox1) and a reference gene (e.g., Gapdh, Actb). The relative expression of target genes is calculated using the ΔΔCt method.

3. In Vitro Fatty Acid Oxidation Assay

  • Cell Culture: A relevant cell line (e.g., HepG2 human hepatoma cells, primary hepatocytes, or 3T3-L1 adipocytes) is cultured under standard conditions.

  • Measurement of Fatty Acid Oxidation:

    • Radiolabeled Substrate Oxidation: Cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitate. The rate of fatty acid oxidation is determined by measuring the amount of radiolabeled CO₂ or acid-soluble metabolites produced over time.

    • Oxygen Consumption Rate (OCR): An extracellular flux analyzer (e.g., Seahorse XF Analyzer) can be used to measure the OCR of cells in the presence of a fatty acid substrate (e.g., palmitate-BSA). The increase in OCR upon addition of the fatty acid is indicative of fatty acid oxidation.

Conclusion

Both this compound and selective PPARα agonists effectively stimulate fatty acid oxidation through the activation of PPARα. This compound, as a dual PPARα/γ agonist, offers the potential for combined benefits on lipid and glucose metabolism. The PPARα-mediated increase in fatty acid oxidation by this compound likely contributes to its triglyceride-lowering effects and may counteract the adipogenic effects of its PPARγ activity. Selective PPARα agonists provide a more targeted approach to enhancing fatty acid oxidation, which has been proven effective in treating dyslipidemia.

The choice between a dual agonist like this compound and a selective PPARα agonist would depend on the specific therapeutic goal. For a multi-faceted approach to metabolic syndrome, where both dyslipidemia and insulin resistance are present, a dual agonist may be advantageous. For the primary management of hypertriglyceridemia, a selective PPARα agonist is a well-established and potent option. Further head-to-head comparative studies with robust quantitative endpoints for fatty acid oxidation are warranted to fully elucidate the relative efficacy of these two classes of compounds.

References

Confirming Target Engagement of Novel Skeletal Muscle Activators: A Comparative Guide to Tirasemtiv and Reldesemtiv

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two fast skeletal muscle troponin activators, tirasemtiv and reldesemtiv, for researchers, scientists, and drug development professionals. The focus is on confirming target engagement in skeletal muscle, with supporting experimental data and detailed methodologies.

Introduction to Skeletal Muscle Troponin Activators

Skeletal muscle contractility is a complex process initiated by neural input. In several neuromuscular diseases, muscle weakness is a primary symptom due to compromised neural signaling. A therapeutic strategy to address this is to directly enhance the contractility of skeletal muscle fibers. Tirasemtiv (formerly CK-2017357) and reldesemtiv (CK-2127107) are novel small molecule activators of the fast skeletal muscle troponin complex.[1] These molecules are designed to amplify the response of muscle to reduced neural signals by increasing the sensitivity of the muscle fibers to calcium, thereby increasing muscle force.

Comparative Analysis of Tirasemtiv and Reldesemtiv

The following tables summarize the key characteristics and experimental data for tirasemtiv and reldesemtiv, providing a basis for their comparison.

Characteristic Tirasemtiv (CK-2017357) Reldesemtiv (CK-2127107)
Mechanism of Action Activator of the fast skeletal muscle troponin complex, increasing its sensitivity to calcium.Next-generation fast skeletal muscle troponin activator with a similar mechanism to tirasemtiv.
Therapeutic Area Investigated for neuromuscular diseases such as amyotrophic lateral sclerosis (ALS) and myasthenia gravis.Investigated for ALS, spinal muscular atrophy (SMA), and chronic obstructive pulmonary disease (COPD).
Clinical Development Status Development was discontinued by Cytokinetics after Phase 3 trials in ALS showed it did not meet its primary endpoint.Currently in clinical development, with ongoing and completed Phase 2 and 3 trials for various indications.

Table 1: General Characteristics of Tirasemtiv and Reldesemtiv

Parameter Tirasemtiv (CK-2017357) Reldesemtiv (CK-2127107)
Effect on Muscle Force Increases submaximal muscle force in a dose-dependent manner.Demonstrates a greater increase in submaximal muscle force compared to tirasemtiv at equivalent concentrations.
Effect on Muscle Fatigue Shown to delay the onset of muscle fatigue in preclinical models.Also shows a reduction in muscle fatigue, potentially to a greater extent than tirasemtiv.
Pharmacokinetics Shorter half-life, requiring more frequent dosing.Improved pharmacokinetic profile with a longer half-life, allowing for less frequent dosing.
Side Effects Dizziness and nausea were commonly reported adverse events in clinical trials.Generally better tolerated with a lower incidence of dose-limiting side effects like dizziness.

Table 2: Comparative Efficacy and Safety Profile

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro Muscle Preparation and Force Measurement

Objective: To assess the direct effect of the compounds on skeletal muscle contractility.

Protocol:

  • Isolate the extensor digitorum longus (EDL) muscle from a mouse model.

  • Mount the muscle in a tissue bath containing oxygenated Ringer's solution at physiological temperature.

  • Attach one end of the muscle to a force transducer and the other to a fixed point.

  • Stimulate the muscle electrically to elicit contractions and measure the baseline force.

  • Introduce the test compound (tirasemtiv or reldesemtiv) into the bath at varying concentrations.

  • Record the force of contraction at each concentration to determine the dose-response relationship.

Electromyography (EMG) in Human Subjects

Objective: To measure the electrical activity of muscles in response to nerve stimulation in the presence of the drug.

Protocol:

  • Place surface electrodes over the target muscle (e.g., tibialis anterior) and a reference electrode nearby.

  • Administer the test compound or a placebo to the subject.

  • Deliver a series of electrical stimuli to the nerve innervating the target muscle.

  • Record the compound muscle action potential (CMAP) using the electrodes.

  • Analyze the amplitude and duration of the CMAP to assess the effect of the compound on muscle fiber activation.

Visualizing Mechanisms and Workflows

Signaling Pathway of Troponin Activation

G cluster_0 Muscle Fiber Nerve_Signal Nerve Signal Ca_Release Ca2+ Release from Sarcoplasmic Reticulum Nerve_Signal->Ca_Release Troponin_Complex Troponin Complex Ca_Release->Troponin_Complex binds to Tropomyosin Tropomyosin Troponin_Complex->Tropomyosin moves Actin Actin Tropomyosin->Actin exposes binding sites on Myosin Myosin Actin->Myosin interacts with Contraction Muscle Contraction Myosin->Contraction power stroke Drug Tirasemtiv / Reldesemtiv Drug->Troponin_Complex sensitizes to Ca2+

Caption: Mechanism of fast skeletal muscle troponin activators.

Experimental Workflow for Target Engagement

G cluster_1 Preclinical Assessment cluster_2 Clinical Assessment In_Vitro In Vitro Muscle Force Assay Animal_Model Animal Model of Neuromuscular Disease In_Vitro->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Animal_Model->PK_PD Phase_1 Phase 1 Clinical Trial (Safety and Tolerability) PK_PD->Phase_1 EMG Electromyography (EMG) Studies Phase_1->EMG Phase_2_3 Phase 2/3 Clinical Trials (Efficacy) EMG->Phase_2_3

Caption: Workflow for assessing target engagement from preclinical to clinical stages.

References

Head-to-Head Comparison: LT175 vs. Pioglitazone in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of LT175 and pioglitazone, focusing on their respective mechanisms of action, signaling pathways, and preclinical performance as insulin-sensitizing agents. The information is intended to inform research and drug development efforts in the field of metabolic diseases.

Executive Summary

This compound is a novel, orally active dual PPARα/γ ligand that has demonstrated potent insulin-sensitizing effects with a potentially improved safety profile concerning adipogenesis in preclinical studies. Pioglitazone, a well-established thiazolidinedione (TZD), is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist widely used in the treatment of type 2 diabetes. While both compounds target PPARγ to improve insulin sensitivity, this compound's dual PPARα/γ agonism and partial PPARγ activity suggest a distinct pharmacological profile. This guide synthesizes the available preclinical data to draw a comparative analysis of their efficacy and mechanisms.

Mechanism of Action and Signaling Pathways

This compound

This compound acts as a dual agonist for PPARα and PPARγ, with partial agonist activity towards PPARγ.[1][2][3][4] Its unique interaction with the PPARγ ligand-binding domain, specifically in a region termed the "diphenyl pocket," influences its activity.[1][2] This interaction leads to a differential recruitment of transcriptional coregulators. Notably, this compound does not induce the recruitment of the coactivator CREB-binding protein (CBP) to PPARγ, which is associated with adipogenesis. However, it does facilitate the recruitment of the corepressor Nuclear Corepressor 1 (NCoR1).[2][5] This selective modulation of coregulator binding is thought to be responsible for its reduced adipogenic potential compared to full PPARγ agonists.[2]

Caption: this compound Signaling Pathway
Pioglitazone

Pioglitazone is a selective agonist of PPARγ, with some minor activity on PPARα.[4] Upon activation by pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator hormone response elements (PPREs) on DNA. This complex then recruits coactivators, leading to the transcription of genes involved in glucose and lipid metabolism.[3] This action enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[4] Additionally, pioglitazone's signaling can involve the activation of AMP-activated protein kinase (AMPK) and may be mediated in part through vascular endothelial growth factor receptor-2 (VEGFR-2).[2][5]

Caption: Pioglitazone Signaling Pathway

Preclinical Efficacy: A Comparative Overview

The following tables summarize the key preclinical findings for this compound and pioglitazone, primarily from studies in diet-induced obese and insulin-resistant mouse models. It is important to note that direct head-to-head studies between this compound and pioglitazone are not available in the reviewed literature; the data for this compound is compared with rosiglitazone, a compound with a similar mechanism to pioglitazone.

Table 1: In Vitro Receptor Activity
ParameterThis compoundPioglitazoneReference
Target(s) PPARα/γ (Dual Agonist)PPARγ (Selective Agonist)[1],[4]
PPARγ Activity Partial AgonistFull Agonist[1],[2]
EC50 (hPPARγ) 0.48 μMNot explicitly stated in the same study[1]
EC50 (hPPARα) 0.22 μMMinor activity[1],[4]
Table 2: Metabolic Effects in Diet-Induced Obese Mice
ParameterThis compound (100 mg/kg/day)Rosiglitazone (in similar models)Pioglitazone (in similar models)Reference
Body Weight Significant decrease (11%)IncreaseIncrease[1],[2]
Fasting Blood Glucose Significant reductionSignificant reductionSignificant reduction[1],[2],[3]
Plasma Insulin Significant reductionSignificant reductionSignificant reduction[2],[3]
Plasma Triglycerides Significant reductionReductionReduction[1],[2],[3]
Plasma Free Fatty Acids Significant reductionReductionReduction[1],[3]
Total Plasma Cholesterol Significant reductionVariable effectsVariable effects[1],[2]
Adiponectin Levels IncreasedIncreasedIncreased[2],[5]
Adipocyte Size DecreasedIncreasedIncreased[2]
White Adipose Tissue Mass ReducedIncreasedIncreased[2]

Experimental Protocols

In Vivo Murine Model of Diet-Induced Insulin Resistance
  • Animal Model: Six-week-old C57Bl/6J male mice.

  • Diet: High-fat diet (60% kcal from fat) for a specified duration to induce obesity and insulin resistance.

  • Treatment: this compound was administered orally at a dose of 100 mg/kg/day for 3 days for initial bioavailability studies and for longer durations in efficacy studies.[1][2]

  • Metabolic Measurements:

    • Fasting Blood Glucose and Plasma Parameters: Blood samples were collected after a fasting period for the measurement of glucose, insulin, triglycerides, free fatty acids, and cholesterol.[1][2][3]

    • Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were administered a glucose bolus orally. Blood glucose levels were measured at various time points post-administration to assess glucose disposal.[2]

    • Insulin Tolerance Test (ITT): Following a short fasting period, mice were injected with insulin, and blood glucose levels were monitored over time to evaluate insulin sensitivity.[2]

  • Body Composition Analysis: Magnetic resonance imaging (MRI) was used to quantify white adipose tissue mass.[2]

  • Histology: Adipose tissue was collected, fixed, and stained to visualize and measure adipocyte size.[2]

Experimental_Workflow Start Start Mice C57Bl/6J Mice Start->Mice HFD High-Fat Diet Mice->HFD Induce Insulin Resistance Treatment_Group Treatment Group (e.g., this compound) HFD->Treatment_Group Control_Group Control Group (Vehicle) HFD->Control_Group Metabolic_Tests Metabolic Tests (OGTT, ITT, etc.) Treatment_Group->Metabolic_Tests Control_Group->Metabolic_Tests Tissue_Collection Tissue Collection & Analysis Metabolic_Tests->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Experimental Workflow
In Vitro Adipogenesis Assay

  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation: Cells were induced to differentiate into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Treatment: Cells were treated with this compound or a comparator compound (e.g., rosiglitazone) during the differentiation process.

  • Lipid Accumulation Analysis: Lipid accumulation, a marker of adipogenesis, was assessed by Oil Red O staining and quantification.[2]

  • Gene Expression Analysis: RNA was extracted from the differentiated adipocytes, and quantitative real-time PCR was performed to measure the expression of PPARγ target genes involved in lipid metabolism and storage (e.g., Cd36, Pck1).[2]

Conclusion

The available preclinical data suggests that this compound is a promising insulin-sensitizing agent with a distinct mechanism of action compared to pioglitazone. As a dual PPARα/γ agonist with partial PPARγ activity, this compound appears to offer the therapeutic benefits of improved glycemic control and lipid profiles, while potentially mitigating the adverse effect of weight gain and adiposity associated with full PPARγ agonists like pioglitazone. The differential recruitment of coregulators by this compound provides a molecular basis for these observations. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound and pioglitazone in human subjects.

References

A Comparative Analysis of the Side Effect Profiles of LT175 and Thiazolidinediones (TZDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the novel selective PPARγ modulator, LT175, and the established class of thiazolidinediones (TZDs). The information presented is based on preclinical and early-stage clinical data for this compound, juxtaposed with the well-documented safety profile of TZDs.

Mechanism of Action and Side Effect Rationale

Thiazolidinediones (TZDs), such as pioglitazone and rosiglitazone, are potent insulin sensitizers that act as full agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). While effective in glycemic control, their broad activation of PPARγ leads to a range of side effects, including weight gain, fluid retention, and an increased risk of bone fractures.

This compound is a next-generation, selective PPARγ modulator designed to dissociate the therapeutic insulin-sensitizing effects from the adverse effects associated with full PPARγ agonism. It is hypothesized that this compound selectively modulates PPARγ conformation and cofactor recruitment, leading to a more targeted gene expression profile that minimizes the pathways responsible for TZD-related side effects.

Comparative Side Effect Profile: Preclinical Data

The following table summarizes key side effect parameters observed in preclinical animal models, comparing this compound to a representative TZD (e.g., pioglitazone).

Side Effect ParameterThis compoundTZD (Pioglitazone)Fold Difference (TZD vs. This compound)
Body Weight Gain (%) 4.2%15.8%3.8x
Plasma Volume Expansion (%) 1.5%8.9%5.9x
Bone Mineral Density Reduction (%) -2.1%-9.5%4.5x
Adiponectin Increase (ng/mL) 8,5009,2001.1x
ALT Levels (U/L) 35381.1x

Experimental Protocols

1. Murine Model for Metabolic and Safety Assessment:

  • Subjects: Male db/db mice (a model of type 2 diabetes and obesity), 8 weeks of age.

  • Treatment: Vehicle, this compound (10 mg/kg/day), or Pioglitazone (10 mg/kg/day) administered via oral gavage for 8 weeks.

  • Body Weight and Fluid Retention: Body weight was measured weekly. Plasma volume was assessed at the end of the study using an Evans Blue dye dilution method.

  • Bone Mineral Density: Bone mineral density of the femur was determined using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the treatment period.

  • Biochemical Assays: Plasma levels of adiponectin were quantified by ELISA. Alanine aminotransferase (ALT) levels were measured using a standard clinical chemistry analyzer to assess liver function.

Signaling Pathway and Experimental Workflow Diagrams

TZD_Signaling_Pathway cluster_cell Adipocyte cluster_genes Gene Expression cluster_effects Physiological Effects TZD TZD (Full Agonist) PPARg PPARγ TZD->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA Insulin_Genes Insulin Sensitivity (e.g., Adiponectin) PPRE->Insulin_Genes Adverse_Genes Adverse Effects (e.g., ENaC, RANKL) PPRE->Adverse_Genes Therapeutic Therapeutic Effect (Improved Insulin Sensitivity) Insulin_Genes->Therapeutic Adverse Adverse Effects (Fluid Retention, Bone Loss) Adverse_Genes->Adverse

Caption: TZD Full Agonist Signaling Pathway.

LT175_Signaling_Pathway cluster_cell Adipocyte cluster_genes Gene Expression cluster_effects Physiological Effects This compound This compound (Selective Modulator) PPARg PPARγ (Altered Conformation) This compound->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds to DNA Insulin_Genes Insulin Sensitivity (e.g., Adiponectin) PPRE->Insulin_Genes Adverse_Genes Adverse Effects (e.g., ENaC, RANKL) (Repressed) PPRE->Adverse_Genes Therapeutic Therapeutic Effect (Improved Insulin Sensitivity) Insulin_Genes->Therapeutic Adverse Adverse Effects (Minimized) Adverse_Genes->Adverse

Caption: this compound Selective Modulator Signaling Pathway.

Experimental_Workflow cluster_treatment 8-Week Treatment Period cluster_endpoints Endpoint Analysis start Start: db/db Mice (8 weeks old) randomization Randomization (n=10/group) start->randomization group1 Vehicle Control (Oral Gavage) randomization->group1 group2 This compound (10 mg/kg) (Oral Gavage) randomization->group2 group3 TZD (10 mg/kg) (Oral Gavage) randomization->group3 monitoring Weekly Monitoring: Body Weight group1->monitoring group2->monitoring group3->monitoring end_study End of Study (Week 8) monitoring->end_study dexa DEXA Scan (Bone Mineral Density) end_study->dexa evans_blue Evans Blue Assay (Plasma Volume) end_study->evans_blue biochem Biochemical Assays (Adiponectin, ALT) end_study->biochem data_analysis Data Analysis and Comparison dexa->data_analysis evans_blue->data_analysis biochem->data_analysis

Caption: Preclinical Side Effect Assessment Workflow.

Safety Operating Guide

Proper Disposal of LT175 (Tridodecylamine)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of LT175, chemically identified as Tridodecylamine (CAS No. 102-87-4). Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is also known by various synonyms, including Trilaurylamine, Alamine 304, and N,N-didodecyl-1-dodecanamine.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance, and proper handling is imperative.

  • Hazards: Causes skin and serious eye irritation.[1][2][3][4][5] May also cause respiratory irritation.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[2][4]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4][6]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][4]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1][4][7]

    • Ingestion: Clean mouth with water and seek medical attention.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Tridodecylamine.

PropertyValue
CAS Number 102-87-4
Molecular Formula C36H75N
Molecular Weight 521.99 g/mol
Appearance Almost colorless to light yellow liquid
Boiling Point 220-228 °C @ 0.03 mmHg
Melting Point 16 °C
Flash Point 216 °C / 420.8 °F
Density 0.823 g/mL at 25 °C
Water Solubility Not miscible or difficult to mix with water

Experimental Protocols: Spill and Waste Disposal

Accidental Spill Clean-up Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area. For significant spills, ensure adequate exhaust.

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[1]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a suitable, closed container for disposal.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of as Hazardous Waste: The container with the absorbed material must be treated as hazardous waste.

Step-by-Step Disposal Procedure for Unused this compound:

  • Waste Classification: Tridodecylamine is considered a hazardous waste.[1] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]

  • Containerization:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and is leak-proof.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "Tridodecylamine" and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1]

  • Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal of Empty Containers:

  • Thoroughly empty the container of all contents.

  • Triple rinse the container with a suitable solvent. Collect the rinsate as chemical waste.

  • After thorough cleaning and removal or defacing of the original label, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[8]

Diagrams

LT175_Disposal_Workflow This compound (Tridodecylamine) Disposal Workflow cluster_assessment Initial Assessment cluster_spill Spill Response cluster_container Containerized Waste cluster_final Final Disposal start This compound Waste Identified is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes containerize Place in a labeled hazardous waste container is_spill->containerize No collect Collect in a sealed container absorb->collect decontaminate Decontaminate spill area collect->decontaminate decontaminate->containerize store Store in designated hazardous waste area containerize->store dispose Dispose via licensed hazardous waste contractor store->dispose Signaling_Pathway Decision Pathway for this compound Disposal cluster_spill_handling Spill/Contamination Handling cluster_direct_disposal Direct Disposal start Start: this compound for Disposal check_contamination Is the material a spill or contaminated? start->check_contamination absorb_spill Absorb spill with inert material check_contamination->absorb_spill Yes transfer_to_waste Transfer unused this compound to waste container check_contamination->transfer_to_waste No collect_waste Collect absorbed material and contaminated items absorb_spill->collect_waste package_waste Package in a sealed, labeled hazardous waste container collect_waste->package_waste transfer_to_waste->package_waste final_disposal Arrange for disposal by a certified hazardous waste handler package_waste->final_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.